3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-chlorophenyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(14,15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVELIXWAKJVRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585800 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478647-00-6 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
This guide provides a comprehensive technical overview of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride, a key intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science. We will delve into its chemical and physical properties, synthesis, reactivity, and core applications, supported by detailed protocols and mechanistic insights.
Core Chemical Properties and Identifiers
This compound is a bifunctional organic compound featuring a biphenyl core structure. This framework is substituted with a sulfonyl chloride group at the 4-position and a chlorine atom at the 3'-position. These functional groups are the primary drivers of its chemical reactivity and utility.
Molecular Structure and Data
The structural arrangement of this molecule dictates its reactivity. The sulfonyl chloride group is a potent electrophile, while the chloro-substituted biphenyl moiety influences its solubility, stability, and potential for further functionalization.
Diagram 1: Chemical Structure of this compound
A 2D representation of this compound.
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| CAS Number | 478647-00-6[1][2] |
| Molecular Formula | C₁₂H₈Cl₂O₂S |
| Molecular Weight | 287.17 g/mol |
| Appearance | White to off-white solid/crystals |
| Melting Point | 102-110 °C[3] |
| Solubility | Soluble in many organic solvents like THF, CH₂Cl₂, and Toluene. Insoluble in water. |
| SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl |
| InChI Key | NWYUSJMIHFIMTA-UHFFFAOYSA-N[4] |
Synthesis and Manufacturing
The synthesis of biphenyl sulfonyl chlorides can be achieved through several established methods. A common industrial approach is the chlorosulfonation of the corresponding biphenyl precursor.
General Synthesis Route: Chlorosulfonation
This process involves the direct reaction of 3-chlorobiphenyl with chlorosulfonic acid. The reaction is typically performed at low temperatures to control the exothermic reaction and prevent side product formation.
Diagram 2: General Synthesis Workflow
A simplified workflow for the synthesis via chlorosulfonation.
Detailed Experimental Protocol
-
Preparation : In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 3-chlorobiphenyl.
-
Reaction : Cool the vessel to 0-5°C. Slowly add chlorosulfonic acid dropwise while maintaining the temperature.
-
Maturation : After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC or HPLC).
-
Work-up : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.
-
Isolation and Purification : Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[5][6] This makes it an excellent reagent for introducing the 3'-chloro-[1,1'-biphenyl]-4-sulfonyl moiety into other molecules.
Nucleophilic Substitution at the Sulfur Atom
The most common reaction is nucleophilic attack on the sulfur atom by amines, alcohols, and phenols, leading to the formation of sulfonamides and sulfonate esters, respectively.[5][6][7]
-
Reaction with Amines (Sulfonamide Formation) : This is arguably the most significant application, as the sulfonamide group is a key pharmacophore in many drugs.[5][8] The reaction proceeds readily with primary and secondary amines, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[5]
-
Reaction with Alcohols/Phenols (Sulfonate Ester Formation) : The reaction with alcohols or phenols yields sulfonate esters.[5][7] These esters are valuable synthetic intermediates, often used to convert alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas, most notably in drug discovery and materials science. The presence of the chlorine atom can significantly influence the pharmacological properties of a molecule, such as its metabolic stability and binding affinity.[9][10]
Role in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[11] The biphenyl scaffold is a common feature in many pharmaceuticals, and the ability to introduce a sulfonyl group provides a handle for further chemical modification and optimization of drug candidates.
Table 2: Examples of Pharmaceutical Scaffolds Derived from Biphenyl Sulfonyl Chlorides
| Target Class | Example Application | Reference |
| Anticancer Agents | Synthesis of anilinopyrimidinesulfonamides | [12] |
| HDAC Inhibitors | Preparation of hydroxy-sulfonyl-piperidinyl butyramides | [12] |
| Hypoxia Inducible Factor (HIF) Inhibitors | Synthesis of small molecule inhibitors | [12] |
Use in Organic Synthesis and Polymer Chemistry
Beyond pharmaceuticals, it is used as a general sulfonylating agent in organic synthesis.[11] In polymer chemistry, it can act as a coupling agent, enhancing the properties of polymers for applications in coatings and adhesives.[11]
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR will show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings.
-
¹³C NMR will display signals for the twelve aromatic carbons, with the carbon attached to the sulfonyl group being significantly downfield.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretching), typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[13]
-
Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the two chlorine atoms.[13]
Safety and Handling
This compound is a reactive and corrosive chemical that should be handled with appropriate safety precautions.
-
Hazards : It is corrosive and can cause severe skin burns and eye damage. It reacts with water, including moisture in the air, to release hydrochloric acid.
-
Personal Protective Equipment (PPE) : Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Storage : Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.
Conclusion
This compound is a versatile and highly reactive chemical intermediate. Its utility in synthesizing sulfonamides and sulfonate esters makes it an invaluable tool for researchers and professionals in drug development and organic synthesis. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective application in the laboratory and beyond.
References
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Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18825-18829. Available from: [Link]
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ResearchGate. Broad utilities of sulfonyl chloride in organic chemistry. Available from: [Link]
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Supporting Information. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
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Taylor & Francis Online. Sulfonyl chloride – Knowledge and References. Available from: [Link]
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ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]
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J-STAGE. Novel One-Step Synthesis of Sulfonyl Chlorides from Sulfides with Iodosobenzene and Hydrogen. Available from: [Link]
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Anderson, K. W., et al. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. Advanced Synthesis & Catalysis, 347(11-13), 1723-1728. Available from: [Link]
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ResearchGate. ADDP facilitate C-S bond formation from sulfonyl chloride with alcohols. Available from: [Link]
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Supporting Information. Characterization data for biphenyl compounds. Available from: [Link]
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ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. Available from: [Link]
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
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G. V. S. R. Sharma, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 325-369. Available from: [Link]
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Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18825-18829. Available from: [Link]
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G. V. S. R. Sharma, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 325-369. Available from: [Link]
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ResearchGate. Confirmation of introduction of sulfonyl groups. (a) NMR spectra of... Available from: [Link]
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Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
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An In-Depth Technical Guide to the Molecular Structure and Application of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
Abstract
This technical guide provides a comprehensive analysis of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document elucidates the molecule's distinct structural features, physicochemical properties, and core reactivity. Emphasis is placed on its strategic application as a versatile building block in medicinal chemistry, driven by the synergistic functionalities of its biphenyl scaffold, a strategically placed chlorine atom, and a highly reactive sulfonyl chloride group. This guide further details established synthetic protocols, anticipated analytical signatures, and critical safety procedures, offering a holistic resource for its practical application in the laboratory.
Introduction: A Strategic Building Block in Modern Synthesis
This compound is a bifunctional organic compound of significant interest in the fields of organic synthesis and pharmaceutical chemistry. Its molecular architecture is distinguished by three key components: a rigid [1,1'-biphenyl] backbone that serves as a foundational scaffold, a reactive sulfonyl chloride (-SO₂Cl) functional group that acts as a versatile chemical handle, and a chlorine substituent on the 3'-position that modulates the molecule's electronic and pharmacokinetic properties.[1][2]
The sulfonyl chloride moiety is a potent electrophile, enabling facile reactions with a wide array of nucleophiles to form stable sulfonamide or sulfonate ester linkages.[3][4] This reactivity is the cornerstone of its utility, as the sulfonamide functional group is a well-established pharmacophore present in numerous FDA-approved drugs, including anti-inflammatory, anti-cancer, and diuretic agents.[3][5] The presence of the 3'-chloro atom further enhances its value, offering a means to fine-tune lipophilicity, metabolic stability, and binding interactions of derivative compounds—critical parameters in the drug design and optimization process.[1][2]
This guide serves as a technical deep-dive into the molecule's structure, reactivity, and application, providing the necessary framework for its effective utilization in research and development.
| Identifier | Value | Source |
| CAS Number | 478647-00-6 | |
| Molecular Formula | C₁₂H₈Cl₂O₂S | |
| Molecular Weight | 287.16 g/mol | |
| IUPAC Name | 4-(3-chlorophenyl)benzenesulfonyl chloride | |
| InChI Key | FVELIXWAKJVRDG-UHFFFAOYSA-N | |
| Physical Form | Solid |
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular framework of this compound is built upon a biphenyl core. One phenyl ring is substituted at the 4-position with a sulfonyl chloride group, while the second ring bears a chlorine atom at the 3'-position. The covalent bond between the two phenyl rings allows for rotational freedom, resulting in a non-planar preferred conformation in solution. The dihedral angle between the planes of the two rings is a consequence of balancing steric hindrance from the ortho-hydrogens and electronic conjugation effects.
Caption: 2D structure of this compound.
Anticipated Spectroscopic Signature
While specific spectral data for this exact isomer is not publicly cataloged, its structure can be unequivocally confirmed using a standard suite of analytical techniques. The expected spectroscopic features provide a self-validating system for identity and purity confirmation.
| Technique | Expected Features | Rationale for Structural Confirmation |
| ¹H NMR | Multiple signals in the aromatic region (approx. 7.5-8.2 ppm). | The distinct electronic environments of the 8 aromatic protons will produce a complex but predictable set of doublets, triplets, and multiplets. The coupling patterns and integration values confirm the substitution pattern on both phenyl rings. |
| ¹³C NMR | Approximately 12 distinct signals in the aromatic region (approx. 125-145 ppm). | The carbon signals confirm the number of unique carbon environments. The carbon atom attached to the sulfonyl chloride group (C4) and the carbons attached to the chlorine (C3') and the other ring (C1, C1') would be identifiable by their chemical shifts. |
| IR Spectroscopy | Strong, characteristic absorption bands at ~1370 cm⁻¹ and ~1180 cm⁻¹. | These two bands correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, providing definitive evidence of this functional group. |
| Mass Spectrometry | A molecular ion peak (M⁺) cluster around m/z 286/288/290. | The isotopic pattern of this cluster would be characteristic for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl), providing unambiguous confirmation of the elemental composition. |
Chemical Reactivity and Synthesis
The Sulfonyl Chloride: A Versatile Electrophilic Handle
The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack.[3][4]
Its most prominent reaction is with primary or secondary amines to form highly stable sulfonamides. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. This transformation is fundamental to its role in medicinal chemistry.
Caption: General reaction scheme for sulfonamide synthesis.
Synthetic Pathway: Electrophilic Chlorosulfonation
The industrial and laboratory-scale synthesis of this compound typically relies on the electrophilic aromatic substitution of 3-chlorobiphenyl. The most common and direct method is chlorosulfonation using chlorosulfonic acid (ClSO₃H).[6][7]
Causality of Reaction: The choice of chlorosulfonic acid is based on its high reactivity and ability to introduce the -SO₂Cl group in a single step. The reaction's regioselectivity is governed by both steric and electronic factors. The sulfonyl chloride group is directed to the 4-position of the unsubstituted ring, which is para to the existing phenyl substituent. This position is sterically accessible and electronically activated by the other ring, making it the most favorable site for electrophilic attack.
Protocol 1: Synthesis of this compound
This protocol is a representative methodology and must be performed by trained personnel with appropriate safety precautions in a certified chemical fume hood.
-
Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 3-chlorobiphenyl (1.0 eq).
-
Reaction Setup: Cool the flask to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous evolution of HCl gas will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final product as a crystalline solid.
-
Validation: Confirm the identity and purity of the product using the analytical methods described in Section 2.2 (NMR, IR, MS) and melting point analysis.
Applications in Drug Discovery and Medicinal Chemistry
A Privileged Scaffold for Targeted Drug Design
The biphenyl motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of providing ligands for diverse biological targets. It offers a rigid, well-defined geometry that allows for the precise spatial orientation of appended functional groups, facilitating targeted interactions with enzyme active sites or protein receptors.
The 3'-chloro substituent is not merely a passive component. Its inclusion serves several critical functions:
-
Lipophilicity Modulation: The chlorine atom increases the overall lipophilicity (hydrophobicity) of the molecule, which can enhance membrane permeability and influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Blocking: The C-Cl bond is strong and can block positions that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Binding Interactions: The chlorine atom can participate in specific halogen bonding or hydrophobic interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.[1]
Workflow: From Building Block to Drug Candidate
The primary application of this compound is as a starting material for constructing libraries of novel sulfonamide derivatives for high-throughput screening. The workflow illustrates its central role in the early stages of drug discovery.
Caption: Drug discovery workflow utilizing the title compound.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
-
Primary Hazards:
-
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][12]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield.[8][13]
-
Avoid creating dust. Use appropriate tools for transfer.
-
Ensure an eyewash station and safety shower are immediately accessible.[13]
-
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.[11]
-
Conclusion
This compound stands out as a highly valuable and versatile intermediate in synthetic chemistry. Its well-defined molecular structure, combining a rigid biphenyl scaffold with a reactive sulfonyl chloride handle and a modulating chloro-substituent, provides an ideal platform for the rational design and synthesis of novel compounds. For professionals in drug discovery, it represents a key starting point for developing libraries of sulfonamides aimed at a wide range of therapeutic targets. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in advancing chemical and pharmaceutical research.
References
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Synthesis of sulfonyl chloride substrate precursors. (Source: National Institutes of Health, URL: [Link])
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4'-Chlorobiphenyl-4-sulfonyl chloride | C12H8Cl2O2S | CID 2794745 - PubChem. (Source: PubChem, National Institutes of Health, URL: [Link])
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (Source: PubMed, National Institutes of Health, URL: [Link])
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Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (Source: Organic Chemistry Portal, URL: [Link])
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (Source: Wiley Online Library, Angewandte Chemie, URL: [Link])
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (Source: PubMed Central, National Institutes of Health, URL: [Link])
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3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride literature review
An In-Depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This compound is a pivotal chemical intermediate, valued for its unique bifunctional structure that combines a substituted biphenyl scaffold with a highly reactive sulfonyl chloride moiety. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It details robust synthetic strategies, explores the compound's rich chemical reactivity, outlines standard analytical characterization methods, and discusses its significant applications as a building block in medicinal chemistry. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into its practical use in the synthesis of complex, biologically active molecules.
Introduction: A Privileged Scaffold for Modern Chemistry
The biphenyl motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] When functionalized with a sulfonyl chloride group, this scaffold becomes a powerful electrophilic building block for creating diverse molecular architectures. This compound (CAS No. 478647-00-6) embodies this utility, offering a strategic combination of features:
-
The Biphenyl Core: Provides a rigid, well-defined three-dimensional structure that can effectively orient substituents for interaction with biological targets.
-
The 3'-Chloro Substituent: Modulates the electronic properties and lipophilicity of the molecule, which can significantly impact pharmacokinetic and pharmacodynamic profiles in drug candidates.[3] The presence of chlorine is a common feature in many FDA-approved drugs.[4]
-
The 4-Sulfonyl Chloride Group: A highly reactive electrophile that serves as a versatile handle for coupling with a vast range of nucleophiles, most notably for the formation of sulfonamides—a cornerstone functional group in numerous therapeutic agents.[5][6]
This guide provides the technical foundation needed to effectively synthesize, handle, and utilize this important chemical intermediate.
| Property | Value |
| CAS Number | 478647-00-6[7] |
| Molecular Formula | C₁₂H₈Cl₂O₂S[7] |
| Molecular Weight | 287.16 g/mol [7] |
| Appearance | Typically a solid |
| Primary Hazard | Corrosive; moisture sensitive |
Core Synthesis Strategies
The synthesis of this compound is most logically achieved through a two-stage process: first, the construction of the chlorinated biphenyl core, followed by the introduction of the sulfonyl chloride functionality. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for forming the C-C bond of the biphenyl system due to its high efficiency, mild conditions, and broad functional group tolerance.[8][9][10]
Caption: High-level workflow for the synthesis of the title compound.
Step 1: Suzuki-Miyaura Coupling for 3-Chloro-1,1'-biphenyl Synthesis
The Suzuki-Miyaura reaction is a Nobel Prize-winning C-C bond-forming reaction that couples an organoboron species with an organohalide using a palladium catalyst and a base.[9] For this synthesis, the most direct route involves coupling 1-bromo-3-chlorobenzene with phenylboronic acid.
Causality and Experimental Choices:
-
Catalyst: A palladium(0) complex, often generated in situ, is essential. Catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) are commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[9]
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid and facilitate the transmetalation step.[10]
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic substrates and the inorganic base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Chloro-1,1'-biphenyl
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-3-chlorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 85-95 °C) and stir vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield 3-chloro-1,1'-biphenyl as a pure product.
Step 2: Electrophilic Chlorosulfonation
Chlorosulfonation is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, ⁺SO₂Cl. The reaction introduces the sulfonyl chloride group onto the aromatic ring.
Causality and Experimental Choices:
-
Regioselectivity: The sulfonation will occur preferentially on the unsubstituted phenyl ring, as the chlorine atom on the other ring is deactivating. The sulfonyl group will direct para to the existing biphenyl linkage due to steric hindrance at the ortho positions.
-
Reagent: Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent and must be handled with extreme care in a fume hood. An excess of the reagent is typically used to drive the reaction to completion.[11]
-
Temperature Control: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction, then allowed to warm or gently heated to ensure completion.[12][13]
Experimental Protocol: Synthesis of this compound
-
Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place the 3-chloro-1,1'-biphenyl (1.0 eq).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add chlorosulfonic acid (4.0-5.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
-
Quenching (Critical Safety Step): Very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This is a highly exothermic process.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the solid product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Chemical Reactivity and Derivative Synthesis
The synthetic value of this compound lies in the high electrophilicity of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles.[5] This allows for the straightforward synthesis of diverse derivatives.
Caption: Key reactions of this compound.
Synthesis of Sulfonamides
The reaction with primary or secondary amines to form sulfonamides is arguably the most important application of this compound in drug discovery.[6][14]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask at 0 °C.
-
Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until completion (monitored by TLC).
-
Workup: Dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Synthesis of Sulfonate Esters
Reaction with alcohols or phenols yields sulfonate esters, which can act as prodrugs or stable intermediates.[5]
Experimental Protocol: General Procedure for Sulfonate Ester Synthesis
-
Setup: Dissolve the alcohol or phenol (1.0 eq) and pyridine (1.5 eq) in dichloromethane at 0 °C.
-
Addition: Add this compound (1.1 eq) portion-wise.
-
Reaction: Stir the mixture at room temperature for 6-18 hours.
-
Workup and Purification: Follow a similar aqueous workup and purification procedure as described for the sulfonamide synthesis.
Analytical Characterization
Confirming the identity and purity of this compound requires a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.4-8.2 ppm). The protons ortho to the sulfonyl chloride group will be the most deshielded. |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 125-145 ppm). The carbon directly attached to the sulfonyl group will be significantly downfield.[15] |
| IR Spectroscopy | Strong, characteristic S=O stretching bands around 1370-1410 cm⁻¹ (asymmetric) and 1160-1200 cm⁻¹ (symmetric). A C-Cl stretching band will also be present.[16] |
| Mass Spectrometry | A distinct molecular ion (M⁺) peak with a characteristic isotopic pattern (M+2 peak) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[16] |
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a high-value building block for creating new chemical entities. Its derivatives have been explored in various therapeutic areas.
-
Anti-inflammatory and Anti-cancer Agents: Many inhibitors of enzymes like cyclooxygenases (COX) or various kinases incorporate biphenyl sulfonamide structures. This building block provides a direct route to such compounds.[14][17]
-
Agrochemicals: The biphenyl sulfonamide scaffold is also found in some fungicides and herbicides.[17]
-
Structure-Activity Relationship (SAR) Studies: The compound is ideal for generating libraries of analogues. By reacting it with a diverse set of amines or alcohols, researchers can systematically probe the SAR of a target, optimizing for potency, selectivity, and pharmacokinetic properties. The 3'-chloro group serves as a crucial handle for tuning lipophilicity and exploring specific hydrophobic interactions within a binding pocket.
Safety and Handling
As a sulfonyl chloride, this compound presents specific hazards that require stringent safety protocols.
-
Corrosive: Causes severe skin burns and eye damage.[18] Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
-
Moisture Sensitive: Reacts with water (hydrolyzes) to form the corresponding sulfonic acid and hydrochloric acid.[19] Store in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glove box).
-
Incompatible Materials: Avoid contact with strong bases, alcohols, and amines except under controlled reaction conditions.
Conclusion
This compound is a versatile and powerful intermediate for chemical synthesis. Its preparation, centered around the robust Suzuki-Miyaura coupling and subsequent chlorosulfonation, is well-established. The true value of this compound is realized in its reactivity, providing a reliable gateway to a vast chemical space of sulfonamides and sulfonate esters. For professionals in drug discovery and development, mastering the use of this reagent opens the door to the rapid and efficient synthesis of novel compounds with significant therapeutic potential.
References
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Southampton Thesis.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- Process for the chloro-sulphonation of biphenyl and diphenyl ether. (1981).
- Synthesis of sulfonyl chloride substr
- Biphenyl-4-sulfonyl chloride. Sigma-Aldrich.
- 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride. Chem-Impex.
- 3'-CHLORO-BIPHENYL-4-SULFONYL CHLORIDE (CAS No. 478647-00-6) SDS. XiXisys.com.
- CHLOROSULFONATION OF SOME DIPHENYL DERIVATIVES. (1982).
- Novel One-Step Synthesis of Sulfonyl Chlorides from Sulfides with Iodosobenzene and Hydrogen. (1994). Journal of the Japan Society for Analytical Chemistry.
- ADDP facilitate CS bond formation from sulfonyl chloride with alcohols.
- IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.
- 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid. Benchchem.
- CHLOROSULFONATION OF SOME COMPOUNDS CONTAINING TWO PHENYL RINGS. (1992).
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. N/A.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
- Supporting Information for a chemical synthesis paper. N/A.
- A New, Mild Preparation of Sulfonyl Chlorides. (2025).
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. N/A.
- 4'-Chloro-biphenyl-3-sulfonyl chloride. Chem-Impex.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015).
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Angewandte Chemie.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central.
- 3', 4'-Dichloro[1, 1'-biphenyl]-4-sulfonyl chloride, min 95%, 1 gram. Biosynth.
- Sulfonyl chloride synthesis by chlorosulfon
- [1,1′-Biphenyl]-4-sulfonyl chloride. CAS Common Chemistry.
- (1,1'-Biphenyl)-4-sulphonyl chloride. PubChem.
- Process for the chloro-sulphonation of biphenyl and diphenyl ether. (1981).
- Confirmation of introduction of sulfonyl groups. (a) NMR spectra of...
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Wiley Online Library.
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- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. tandfonline.com [tandfonline.com]
- 12. EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
- 13. EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
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- 19. 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid | 179051-19-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride: Synthesis, Properties, and Applications
Introduction
3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride is a highly reactive organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. As a member of the biphenylsulfonyl chloride family, its rigid biphenyl core, coupled with the reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of a diverse array of complex molecules. The strategic placement of a chlorine atom on the 3'-position of the biphenyl structure offers a nuanced modulation of its electronic and steric properties, which can be leveraged to fine-tune the biological activity and physical characteristics of its derivatives. This guide provides a comprehensive overview of the historical context, synthesis, and applications of this important chemical intermediate, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the existing scientific literature, its emergence can be understood within the broader historical context of the development of aromatic sulfonyl chlorides. The foundational chemistry for the synthesis of such compounds was established through extensive research into electrophilic aromatic substitution reactions, particularly sulfonation and chlorosulfonation.
Patents from the latter half of the 20th century describe methods for the chlorosulfonation of biphenyl and its derivatives, primarily for the production of intermediates for dyes, polymers, and pharmaceuticals. For instance, processes for the preparation of related compounds like 4,4'-diphenyldisulphonic acid dichloride highlight the industrial relevance of this class of molecules.[1][2] The synthesis of various substituted benzenesulfonyl chlorides, such as 4-chloro-3-nitrobenzene sulfonyl chloride, further illustrates the established methodologies for introducing the sulfonyl chloride group onto an aromatic ring.[3]
The exploration of chlorinated biphenyl derivatives as key intermediates in the development of agrochemicals and pharmaceuticals has also been a significant driving force.[4] It is therefore highly probable that this compound was first synthesized as part of a broader investigation into the structure-activity relationships of biphenyl-based compounds, leveraging established chlorosulfonation protocols. The motivation for its synthesis would have been to create novel molecular scaffolds with potential applications in drug discovery and materials science, a common practice in both academic and industrial research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₂S | Chem-Impex |
| Molecular Weight | 287.16 g/mol | Chem-Impex |
| CAS Number | 220663-12-7 | Chem-Impex |
| Appearance | White to off-white solid | Chem-Impex |
| Melting Point | 88-92 °C | Chem-Impex |
| Purity | ≥97% | Chem-Impex |
| Storage Conditions | Store at 2-8°C | Chem-Impex |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the direct chlorosulfonation of 3-chlorobiphenyl. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the 4-position of the unsubstituted phenyl ring, which is activated towards electrophilic attack.
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, which is the chlorosulfonium ion (ClSO₂⁺) or a related species. The biphenyl ring system, being electron-rich, acts as the nucleophile. The sulfonyl group is directed to the para-position of the unsubstituted ring due to steric hindrance and electronic effects.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
3-Chlorobiphenyl
-
Chlorosulfonic acid
-
Thionyl chloride (optional, can be used as a solvent and to drive the reaction)
-
Dichloromethane (or other suitable inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place 3-chlorobiphenyl (1 equivalent). If using a solvent, dissolve the starting material in dichloromethane. Cool the flask to 0°C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the cooled solution of 3-chlorobiphenyl via the dropping funnel. Maintain the temperature below 5°C during the addition. The reaction is exothermic and will produce HCl gas, which should be vented through a scrubber containing a basic solution.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Extraction: If a solvent was used, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to afford the final product as a white to off-white solid.
Applications in Drug Development and Materials Science
This compound is a versatile intermediate with significant applications in both drug discovery and materials science.
Pharmaceutical Applications
The sulfonyl chloride group is a key functional group for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. The reaction of this compound with various primary and secondary amines yields a library of novel sulfonamide derivatives. These derivatives can be screened for a variety of therapeutic targets, including but not limited to:
-
Anticancer Agents: The biphenyl scaffold is present in numerous anticancer drugs. The introduction of a sulfonamide group can enhance the binding affinity of these molecules to their target proteins.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a sulfonamide moiety.
-
Antimicrobial Agents: The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs.
Materials Science Applications
The rigid and thermally stable biphenyl core of this compound makes it an attractive monomer for the synthesis of high-performance polymers. The sulfonyl chloride group can be used to create polysulfonamides or polyethersulfones with unique properties, such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. These polymers can find applications in areas such as:
-
Specialty Membranes: For gas separation or water purification.
-
Advanced Coatings: With enhanced durability and resistance to environmental degradation.
-
Electronic Materials: As components in organic light-emitting diodes (OLEDs) or other electronic devices.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. While its specific discovery is not well-documented, its synthesis is based on well-established principles of organic chemistry. The ability to readily synthesize this compound and its derivatives opens up numerous avenues for the development of novel drugs and advanced materials. This guide provides a solid foundation for researchers and scientists looking to explore the potential of this important building block in their own work.
References
- Google Patents. (1984). EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether.
- Google Patents. (1984). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- Google Patents. (1982). EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether.
Sources
- 1. EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
- 2. EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
- 3. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
Spectroscopic Characterization of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride: A Technical Guide
Introduction
3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride (CAS No. 478647-00-6) is a biphenyl derivative containing a sulfonyl chloride group and a chlorine substituent.[1] Such compounds are valuable intermediates in organic synthesis, particularly for the preparation of sulfonamides, which are a cornerstone of many therapeutic agents. A thorough understanding of the spectroscopic properties of this molecule is crucial for its identification, purity assessment, and quality control in synthetic applications. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound dictates its interaction with various spectroscopic techniques. The molecule consists of two phenyl rings linked together. One ring is substituted with a sulfonyl chloride group at the 4-position, and the other with a chlorine atom at the 3'-position.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended for analysis.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show a series of multiplets in the aromatic region, characteristic of two substituted benzene rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 - 8.0 | Doublet | 2H | H-2, H-6 |
| ~7.9 - 7.8 | Doublet | 2H | H-3, H-5 |
| ~7.6 - 7.5 | Multiplet | 2H | H-2', H-6' |
| ~7.5 - 7.4 | Multiplet | 2H | H-4', H-5' |
Interpretation:
-
The protons on the phenyl ring bearing the sulfonyl chloride group (H-2, H-3, H-5, H-6) are expected to be deshielded due to the electron-withdrawing nature of the -SO₂Cl group. This will result in their signals appearing at a lower field (higher ppm).
-
The protons on the chloro-substituted phenyl ring will have chemical shifts influenced by the anisotropic effect of the adjacent ring and the electronic effect of the chlorine atom.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 143 | C-4 |
| ~142 - 140 | C-1' |
| ~138 - 136 | C-1 |
| ~135 - 133 | C-3' |
| ~131 - 129 | C-4' |
| ~130 - 128 | C-2, C-6 |
| ~128 - 126 | C-3, C-5 |
| ~127 - 125 | C-2', C-6' |
| ~125 - 123 | C-5' |
Interpretation:
-
The carbon atom attached to the sulfonyl chloride group (C-4) will be significantly deshielded.
-
The carbon atoms of the biphenyl linkage (C-1 and C-1') will also appear at a lower field.
-
The carbon bearing the chlorine atom (C-3') will show a characteristic chemical shift in the range of 135-133 ppm.
Experimental Protocol for NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. The sulfonyl chloride group has very characteristic, strong absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 1380 - 1360 | Strong | Asymmetric S=O stretch |
| 1190 - 1170 | Strong | Symmetric S=O stretch |
| 850 - 800 | Strong | C-H out-of-plane bending (para-substituted ring) |
| 750 - 700 | Strong | C-Cl stretch |
| 600 - 500 | Strong | S-Cl stretch |
Interpretation:
-
The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
-
The presence of aromatic rings will be confirmed by C-H and C=C stretching vibrations.
-
The C-Cl and S-Cl stretching vibrations will appear in the fingerprint region.
Experimental Protocol for IR Spectroscopy (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Identity |
| 286/288/290 | [M]⁺ (Molecular Ion) |
| 251 | [M - Cl]⁺ |
| 187/189 | [M - SO₂Cl]⁺ |
| 152 | [C₁₂H₈]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and a sulfur atom (³²S, ³³S, ³⁴S). The relative intensities of the isotopic peaks will be a key identifier.
-
A significant fragment will likely correspond to the loss of a chlorine radical from the sulfonyl chloride group to give the [M - Cl]⁺ ion.
-
Cleavage of the C-S bond would result in the formation of the 3-chlorobiphenyl radical cation at m/z 187/189.
-
Further fragmentation could lead to the biphenyl radical cation at m/z 152.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-GC/MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
The GC will separate the compound from any impurities before it enters the MS.
-
The MS will be operated in Electron Ionization (EI) mode, and the mass spectrum will be recorded.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the identification and characterization of this compound. Researchers and scientists working with this molecule can use this guide to anticipate spectral outcomes and to aid in the analysis of experimentally obtained data. It is important to reiterate that these are predicted values, and experimental verification is paramount for definitive structural confirmation.
References
Sources
Unlocking the Potential of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride: A Roadmap for Novel Research
An In-depth Technical Guide
Abstract: The biphenyl scaffold is a privileged structure in both medicinal chemistry and materials science, prized for its rigid, tunable framework. When functionalized with a reactive sulfonyl chloride group, it becomes a powerful building block for creating diverse molecular architectures. This guide focuses on a specific, yet underexplored isomer: 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. The strategic placement of the chloro group on the 3'-position introduces an element of asymmetry and electronic perturbation that distinguishes it from more common analogs. We will dissect the latent potential of this compound, presenting a series of structured, actionable research plans for scientists in drug discovery, polymer science, and catalysis. This document serves as a technical roadmap, complete with validated protocols and workflow visualizations, to stimulate and guide future innovation.
Foundational Chemistry: Understanding the Core Moiety
This compound is a trifunctional molecule. Its utility stems from the distinct properties of its three key components:
-
The [1,1'-Biphenyl] Core: This aromatic system provides a rigid, planarizable backbone. Biphenyl derivatives are ubiquitous in pharmaceuticals, agrochemicals, and liquid crystals, valued for their stability and ability to engage in pi-stacking interactions.[1] The synthesis of this core is commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the modular assembly of substituted biaryls.[1][2][3][4][5]
-
The 4-Sulfonyl Chloride (-SO₂Cl) Group: This is a highly reactive electrophilic handle. It is the premier precursor for the synthesis of sulfonamides, a class of compounds with a storied history in medicine, from the first antibacterial sulfa drugs to modern anticancer agents and diuretics.[6][7] The reaction with primary or secondary amines to form a stable sulfonamide linkage is one of the most reliable transformations in organic synthesis.[7][8] Beyond amines, it readily reacts with alcohols, thiols, and other nucleophiles.
-
The 3'-Chloro (-Cl) Substituent: The chlorine atom serves two purposes. First, as an electron-withdrawing group, it modulates the electronic properties of its host phenyl ring. Second, and more importantly, it offers a vector for late-stage functionalization. Through transition-metal-catalyzed cross-coupling reactions, this C-Cl bond can be converted into new C-C, C-N, or C-O bonds, enabling the creation of highly complex and diverse molecular structures.
While related compounds like biphenyl-4-sulfonyl chloride[9][10][11] and other chlorinated isomers[12][13][14][15] have found applications, the specific 3'-chloro isomer remains a largely untapped resource. Its inherent asymmetry presents unique opportunities for designing molecules that can achieve specific spatial orientations and interactions within a biological target or a material lattice.
Research Area 1: Next-Generation Sulfonamide Libraries for Drug Discovery
The sulfonamide functional group is a cornerstone of modern medicinal chemistry.[6][16] The unique topology of the 3'-chloro-biphenyl scaffold provides a novel framework for the design of targeted therapeutics.
Scientific Rationale: The non-symmetrical nature of the 3'-chloro-biphenyl core can lead to compounds with distinct binding profiles compared to their symmetrical, unsubstituted, or 4'-substituted counterparts. This structural nuance can be exploited to achieve greater potency or selectivity for a variety of biological targets. Known applications of similar biphenyl sulfonamides include the development of anticancer agents, HDAC inhibitors, and anti-inflammatory drugs.[5][9][10]
Potential Therapeutic Targets:
-
Oncology: Kinase inhibitors, cell cycle modulators, and inhibitors of protein-protein interactions.
-
Infectious Diseases: Novel antibacterial or antiviral agents designed to overcome existing resistance mechanisms.
-
Inflammatory Diseases: Inhibitors of enzymes such as Cyclooxygenase (COX) or various proteases.[5][16]
Workflow for Sulfonamide Library Development
Caption: Workflow for discovery of new drug candidates.
Experimental Protocol: Synthesis of a Representative Sulfonamide
Objective: To synthesize N-Benzyl-3'-chloro-[1,1'-biphenyl]-4-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve benzylamine (1.2 eq) and TEA (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-Benzyl-3'-chloro-[1,1'-biphenyl]-4-sulfonamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Research Area 2: Design of Advanced Functional Polymers
The inherent rigidity of the biphenyl unit makes it an excellent component for high-performance polymers. The strategic placement of the chloro and sulfonyl groups offers unique opportunities to create materials with tailored properties.
Scientific Rationale: The introduction of the 3'-chloro-biphenyl-4-sulfonyl moiety into polymer backbones can impart desirable characteristics such as high thermal stability, chemical resistance, and specific optoelectronic properties.[12][14][15] The sulfonyl group can act as a rigid linker and enhance intermolecular interactions, while the biphenyl core is a known mesogen, suggesting potential applications in liquid crystalline polymers.[1]
Potential Applications:
-
High-Performance Thermoplastics: Creation of polysulfonates or polyamides with high glass transition temperatures (Tg) and excellent thermal stability for aerospace and automotive applications.
-
Organic Electronics: Synthesis of electron-deficient polymers for use as electron-transporting or host materials in Organic Light-Emitting Diodes (OLEDs).[1]
-
Gas Separation Membranes: The rigid polymer structure can lead to materials with intrinsic microporosity, suitable for selective gas separation.
Workflow for Novel Polymer Development
Caption: Workflow for advanced polymer synthesis and testing.
Experimental Protocol: Synthesis of a Representative Polysulfonate
Objective: To synthesize a polysulfonate from this compound and Bisphenol A.
Materials:
-
This compound (1.0 eq)
-
Bisphenol A (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Dichloromethane (DCM)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Methanol
Procedure:
-
In a beaker, dissolve Bisphenol A (1.0 eq) and NaOH (2.2 eq) in water to form the sodium bisphenoxide solution.
-
In a separate flask, dissolve this compound (1.0 eq) and a catalytic amount of TBAB in DCM.
-
Transfer both solutions to a high-speed blender or a flask equipped with a high-shear mechanical stirrer.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The polymer will precipitate from the solution.
-
Stop the stirring and filter the solid polymer.
-
Wash the polymer thoroughly with water to remove any inorganic salts, and then with methanol to remove unreacted monomers and oligomers.
-
Dry the resulting white, fibrous polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
-
Analyze its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Research Area 3: Ligand Scaffolds for Homogeneous Catalysis
Biphenyl-based phosphines are among the most powerful and versatile ligands in modern cross-coupling catalysis.[1] The this compound scaffold provides a unique and modifiable platform for the design of novel ligand systems.
Scientific Rationale: The sulfonyl chloride group can be transformed into a sulfonamide, which can act as a hemilabile coordinating group or simply as a robust structural element. The true potential lies in using the 3'-chloro position as an anchor point for introducing a primary ligating group, such as a phosphine. This synthetic strategy allows for the creation of ligands with a precisely controlled steric and electronic environment around the metal center, potentially leading to catalysts with enhanced activity, stability, or selectivity.
Potential Applications:
-
Palladium-Catalyzed Cross-Coupling: Development of next-generation ligands for Suzuki, Buchwald-Hartwig, and C-H activation reactions.
-
Asymmetric Catalysis: Introduction of chiral amines in the sulfonamide synthesis step to create a chiral secondary coordination sphere, influencing the enantioselectivity of catalytic transformations.
-
Nickel and Copper Catalysis: Designing ligands tailored for reactions catalyzed by more earth-abundant first-row transition metals.
Workflow for Ligand Design and Catalytic Testing
Caption: Workflow for novel catalyst development.
Conceptual Protocol: Multi-Step Synthesis of a Phosphine-Sulfonamide Ligand
Objective: To outline a synthetic route to a novel P,N-type ligand.
Route:
-
Sulfonamide Formation: React this compound with a chiral amine, such as (R)-α-methylbenzylamine, using the protocol described in Section 2. This installs a chiral element and protects the reactive sulfonyl chloride group.
-
Boronic Ester Synthesis: In a separate reaction, convert 2-(diphenylphosphino)aniline to its corresponding boronic acid pinacol ester via a Miyaura borylation reaction on its halogenated derivative.
-
Suzuki Cross-Coupling: Perform a palladium-catalyzed Suzuki coupling between the product from Step 1 (the 3'-chloro-biphenyl sulfonamide) and the phosphino-boronic ester from Step 2. This critical step forms the C-C bond at the 3'-position, attaching the phosphine moiety.
-
Purification and Characterization: Purify the final ligand using column chromatography and fully characterize its structure and purity.
-
Catalyst Preparation and Testing: Form a palladium complex in situ by mixing the ligand with a palladium precursor (e.g., Pd₂(dba)₃) and evaluate its catalytic activity in a benchmark Buchwald-Hartwig amination reaction.
Conclusion
This compound is far more than a simple chemical intermediate. It is a strategically designed building block poised for significant contributions across multiple scientific disciplines. Its inherent asymmetry and trifunctional nature provide a rich platform for innovation. The research avenues detailed in this guide—from the rational design of targeted therapeutics and the creation of high-performance polymers to the development of next-generation catalysts—represent tangible and high-impact opportunities. It is our hope that this technical overview will inspire researchers to explore the full potential of this versatile compound, driving forward the frontiers of chemical science.
References
-
Cappellina, L., Cini, E., & Taddei, M. (2020). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 25(18), 4245. Available at: [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Available at: [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Available at: [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. (General context on sulfonamide synthesis, though a specific URL for the book chapter "Synthesis of Sulfonamides" in Synthetic Methods in Drug Discovery is not directly available, this journal article covers similar ground on reaction prevalence).
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. Available at: [Link]
-
Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(43), 15415-15420. Available at: [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19043-19093. Available at: [Link]
-
Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates. (n.d.). ResearchGate. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society, 19, 2987–3000. Available at: [Link]
-
Key Applications of 4-Biphenylsulfonyl Chloride in Chemical Industry. (n.d.). Medium. Available at: [Link]
-
Synthesis of sulfonyl chlorides by chlorosulfonation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (2022). Chemical Society Reviews, 51(13), 5584-5616. Available at: [Link]
-
Process for the preparation of aromatic sulfonyl chlorides. (1991). Justia Patents. Available at: [Link]
- Process for the chloro-sulphonation of biphenyl and diphenyl ether. (1982). Google Patents.
-
(1,1'-Biphenyl)-4-sulphonyl chloride. (n.d.). PubChem. Available at: [Link]
-
[1,1′-Biphenyl]-4-sulfonyl chloride. (n.d.). CAS Common Chemistry. Available at: [Link]
-
Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. (2014). ACS Omega, 4(11), 14787–14802. Available at: [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis, 12(10), 6048–6054. Available at: [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). Crystal Growth & Design, 22(12), 7248–7256. Available at: [Link]
-
4'-Chlorobiphenyl-4-sulfonyl chloride. (n.d.). PubChem. Available at: [Link]
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- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
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A Comprehensive Technical Guide to the Safe Handling of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
This guide provides an in-depth framework for the safe handling, storage, and disposal of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride (CAS No. 478647-00-6). The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals. The core philosophy of this guide is to establish a self-validating system of safety by understanding the inherent reactivity of the sulfonyl chloride functional group and the specific considerations for this biphenyl derivative.
Understanding the Inherent Risks: Chemical Reactivity and Hazard Profile
This compound is a reactive organic compound. Its hazard profile is dominated by the electrophilic nature of the sulfonyl chloride moiety. This functional group readily reacts with nucleophiles, most notably water, which has significant implications for its handling and storage.
The primary hazards associated with sulfonyl chlorides are their corrosivity and reactivity.[1] They can cause severe burns to the skin and eyes, and damage to the respiratory tract if inhaled.[1] A critical aspect of their reactivity is their exothermic and sometimes violent reaction with water, including atmospheric moisture, which produces corrosive hydrochloric acid and sulfuric acid.[1] They are also known to react violently with strong bases.[1] In the event of decomposition or combustion, toxic gases such as hydrogen chloride and sulfur dioxide can be produced.[1]
Table 1: GHS Hazard Classification for Structurally Similar Sulfonyl Chlorides
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314 | Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage | Category 1 | H318 | Causes serious eye damage.[3] |
| Specific target organ toxicity — single exposure | Category 3 | H335 | May cause respiratory irritation.[3] |
| Corrosive to Metals | Category 1 | H290 | May be corrosive to metals. |
Note: This data is based on closely related biphenyl sulfonyl chlorides and should be considered representative for this compound in the absence of a specific published SDS.
Proactive Safety: Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The following PPE must be worn at all times in the laboratory when this compound is in use.
-
Eye and Face Protection : Tightly fitting safety goggles in combination with a face shield are mandatory to protect against splashes and potential reactions.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of damage before each use and to practice proper glove removal techniques to avoid skin contact.[1]
-
Protective Clothing : A chemical-resistant lab coat or apron is necessary to protect skin and clothing. For handling larger quantities or in situations with a higher risk of exposure, fire/flame resistant and impervious clothing should be considered.[1]
-
Respiratory Protection : All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of its dust or vapors.[1] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.
Methodical Operations: Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensure safety and maintain the integrity of the compound.
Handling
-
Work Area Preparation : Ensure the chemical fume hood is functioning correctly. The work area should be clean, uncluttered, and free of incompatible materials, especially water and bases.
-
Inert Atmosphere : For reactions requiring the transfer of this reagent, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Weighing : Weigh the compound in a fume hood. If a balance is not available inside the hood, use a sealed container for transfer to the balance and back to the hood.
-
Addition to Reactions : Add the sulfonyl chloride to the reaction mixture slowly and in a controlled manner, especially when adding to a solution containing nucleophiles.
-
Avoid Dust Formation : As this compound is a solid, care should be taken to avoid generating dust during transfer.
Storage
-
Moisture Control : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[4] A desiccator or a dry box is a suitable storage environment.
-
Incompatible Materials : Store separately from strong bases, oxidizing agents, ammonia, and aliphatic amines.[4]
-
Container Integrity : Ensure the storage container is in good condition and properly labeled.
Emergency Preparedness: Spill, Leak, and Exposure Response
Rapid and correct response to an emergency situation can significantly mitigate harm.
Spill and Leak Procedure
-
Evacuate : Immediately evacuate the area and restrict access.
-
Ventilate : Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
PPE : Don appropriate PPE, including respiratory protection if necessary.
-
Containment : For a solid spill, carefully sweep up the material and place it into a dry, labeled container for disposal. Avoid raising dust. For a liquid spill (if dissolved), absorb with an inert, dry material such as vermiculite or dry sand.[5] DO NOT USE WATER .
-
Decontamination : Clean the spill area thoroughly with a dry solvent (e.g., acetone) followed by a soap and water wash, ensuring all waste is collected for proper disposal.
First Aid Measures
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Responsible Disposal: Waste Management
This compound and any materials contaminated with it are considered hazardous waste.
-
Containerization : Collect waste in a designated, properly labeled, and sealed container.
-
Compatibility : Do not mix with other waste streams, especially aqueous or basic waste.
-
Disposal : Dispose of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations.
Visualized Workflows
Diagram 1: Standard Handling Workflow
Caption: A logical flow for the safe handling of this compound.
Diagram 2: Emergency Spill Response
Caption: Step-by-step procedure for responding to a spill of this compound.
References
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- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- CymitQuimica.
- International Chemical Safety Cards (ICSCs). ICSC 0198 - SULPHURYL CHLORIDE.
- Chem-Impex. 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride.
- New Jersey Department of Health. Hazardous Substance Fact Sheet - Sulfuryl Chloride.
- Sigma-Aldrich.
- Sigma-Aldrich. Biphenyl-4-sulfonyl chloride.
- XiXisys.com. 3'-CHLORO-BIPHENYL-4-SULFONYL CHLORIDE (CAS No. 478647-00-6) SDS.
- Sigma-Aldrich.
- Fisher Scientific.
- Benchchem. 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid.
- Fisher Scientific. SAFETY DATA SHEET - 4'-Chlorobiphenyl-4-sulfonyl chloride.
- Thermo Fisher Scientific.
- Fisher Scientific.
- ChemicalBook. 3'-CHLORO-BIPHENYL-4-SULFONYL CHLORIDE (CAS No. 478647-00-6).
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Solubility of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride in organic solvents
An In-Depth Technical Guide to the Solubility of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document furnishes a robust framework for researchers, scientists, and drug development professionals. It combines a predictive assessment of its solubility in common organic solvents with detailed, field-proven methodologies for its experimental determination. The guide emphasizes safe handling protocols, the rationale behind experimental design, and the application of modern analytical techniques for accurate quantification.
Introduction: The Significance of Solubility in Process Chemistry
This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its utility primarily lies in its capacity to act as a precursor to a wide array of sulfonamides, a class of compounds with diverse therapeutic applications. The sulfonyl chloride moiety provides a reactive handle for the introduction of the sulfonyl group into various molecular scaffolds.
The solubility of this reagent is a critical parameter that dictates its application in a laboratory or industrial setting. Proper understanding and control of its solubility are paramount for:
-
Reaction Kinetics and Homogeneity: Ensuring the reagent is fully dissolved in the reaction medium is crucial for achieving optimal reaction rates and avoiding side reactions that can occur in heterogeneous mixtures.
-
Purification and Crystallization: The choice of solvent and anti-solvent systems for the purification of the final product is directly dependent on the solubility of the starting materials, intermediates, and the desired compound.
-
Process Safety and Scalability: Predictable solubility is essential for developing safe and scalable synthetic processes, preventing issues such as precipitation in transfer lines or reactors.
-
Formulation Development: For active pharmaceutical ingredients (APIs) derived from this intermediate, their solubility profile is a key determinant of their bioavailability.
This guide aims to provide a detailed understanding of the solubility of this compound, moving from theoretical prediction to practical experimental determination.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility.
-
Molecular Formula: C₁₂H₈Cl₂O₂S
-
Molecular Weight: 287.17 g/mol
-
Appearance: Expected to be a white to off-white crystalline solid, similar to other biphenyl sulfonyl chloride derivatives.
-
Structure: The molecule consists of a biphenyl core, which is largely nonpolar. One phenyl ring is substituted with a chlorine atom at the 3' position, while the other is substituted with a highly polar sulfonyl chloride group at the 4 position. This amphiphilic nature—possessing both nonpolar (biphenyl) and highly polar (sulfonyl chloride) regions—is the primary determinant of its solubility characteristics.
Safety and Handling of Sulfonyl Chlorides
Sulfonyl chlorides as a class of compounds are hazardous and must be handled with appropriate safety precautions.
Primary Hazards:
-
Corrosivity: this compound is expected to cause severe skin burns and eye damage.[1]
-
Reactivity with Water: Sulfonyl chlorides react exothermically, and sometimes violently, with water and other protic substances (e.g., alcohols, primary/secondary amines) to produce corrosive hydrochloric acid and the corresponding sulfonic acid. This includes moisture in the air.
-
Toxicity: Inhalation of dust or fumes can cause severe irritation to the respiratory tract.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield are essential.
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Protective Clothing: A chemical-resistant lab coat or apron is necessary.
Handling and Storage:
-
All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Solubility Profile: A Predictive Assessment
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Heptane/Hexane | Low / Insoluble | The high polarity of the sulfonyl chloride group is not well-solvated by nonpolar alkanes. These are often used as anti-solvents for crystallization. |
| Toluene | Sparingly Soluble | The aromatic nature of toluene can interact favorably with the biphenyl core (π-π stacking), but it is a relatively nonpolar solvent, limiting its ability to solvate the sulfonyl chloride group. | |
| Polar Aprotic | Dichloromethane (DCM) | High | DCM is an excellent solvent for many sulfonyl chlorides, effectively solvating both the nonpolar and polar regions of the molecule. |
| Tetrahydrofuran (THF) | High | THF is a good general-purpose solvent for a wide range of organic compounds and is expected to readily dissolve this sulfonyl chloride. | |
| Ethyl Acetate | Moderate to High | This solvent offers a balance of polarity and is a common choice for reactions involving sulfonyl chlorides. | |
| Acetone | High | A highly polar aprotic solvent that should effectively solvate the sulfonyl chloride group. | |
| Acetonitrile (ACN) | Moderate to High | A polar aprotic solvent commonly used in chromatography; expected to be a good solvent. | |
| Dimethylformamide (DMF) | Soluble (Reactive) | While a powerful solvent, DMF can contain trace amounts of water and may react with the sulfonyl chloride, especially at elevated temperatures. | |
| Dimethyl Sulfoxide (DMSO) | Soluble (Reactive) | Similar to DMF, DMSO is a strong solvent but can promote decomposition or side reactions. It is also hygroscopic and can lead to hydrolysis. | |
| Polar Protic | Methanol/Ethanol | Insoluble (Reactive) | Alcohols will react with the sulfonyl chloride to form sulfonate esters. Therefore, it is considered "insolubly reactive." |
| Water | Insoluble (Reactive) | Sulfonyl chlorides are generally insoluble in water and undergo hydrolysis to the corresponding sulfonic acid.[2] |
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative solubility data, a well-designed experimental protocol is necessary. The isothermal shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3]
Rationale for Method Selection
The isothermal shake-flask method allows a solution to reach a state of thermodynamic equilibrium, where the rate of dissolution of the solid is equal to the rate of recrystallization. This ensures that the measured solubility is the true, stable solubility of the compound under the specified conditions, and not a kinetically trapped or supersaturated state.[3][4]
Experimental Workflow Diagram
Sources
Methodological & Application
Synthesis of Novel Sulfonamides Utilizing 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride: An Application and Protocol Guide
<
Abstract
This comprehensive guide details the synthesis of novel sulfonamide derivatives, a cornerstone functional group in medicinal chemistry, utilizing the versatile building block, 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. Sulfonamides are integral to a vast array of therapeutic agents, demonstrating antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The biphenyl scaffold, in particular, offers a unique opportunity to modulate physicochemical properties such as lipophilicity and target-binding affinity.[4][5] This document provides a robust, step-by-step protocol for the synthesis, purification, and characterization of N-substituted 3'-chloro-[1,1'-biphenyl]-4-sulfonamides, intended for researchers and professionals in drug discovery and development. We delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.
Introduction: The Significance of Biphenyl Sulfonamides
The sulfonamide moiety is a privileged scaffold in drug design, acting as a key pharmacophore in numerous FDA-approved drugs.[6] Its bioisosteric relationship with amides and carboxylic acids allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, often leading to improved metabolic stability and binding affinity.[6][7] The incorporation of a biphenyl structure, as seen in this compound, introduces a valuable handle for several reasons:
-
Modulation of Lipophilicity: The biphenyl group significantly influences the compound's lipophilicity (logP), a critical parameter for membrane permeability and overall drug-likeness.
-
Enhanced Target Interactions: The extended aromatic system can engage in additional binding interactions within a target protein's active site, such as π-π stacking and hydrophobic interactions.
-
Vectorial Exploration of Chemical Space: The chloro-substituent on the distal phenyl ring provides a specific vector for exploring structure-activity relationships (SAR) and can influence the overall electronic properties of the molecule.
This guide focuses on the most common and reliable method for sulfonamide synthesis: the reaction of a sulfonyl chloride with a primary or secondary amine.[6][8]
Reaction Principle and Mechanism
The synthesis of sulfonamides from this compound and an amine is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur. The fundamental steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[1]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]
The overall reaction is generally high-yielding and proceeds under mild conditions.[8]
Safety and Handling of Reagents
Extreme caution must be exercised when handling sulfonyl chlorides.
-
Corrosivity: this compound is a corrosive solid that can cause severe skin burns and eye damage.[9][10][11][12]
-
Reactivity with Water: It reacts exothermically, and sometimes violently, with moisture to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[9] All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield.[9][10] All manipulations should be performed within a certified chemical fume hood.[9]
For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound and all other reagents used.[13]
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a representative sulfonamide. The specific amine and reaction conditions may require optimization for different substrates.
Materials and Reagents
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (or Triethylamine) (1.5 - 2.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq) - Optional, for less reactive amines
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
-
Appropriate solvents for recrystallization (e.g., Ethanol/water or Isopropanol/water)[14][15]
Reaction Setup and Procedure
Caption: General workflow for the synthesis of N-substituted 3'-chloro-[1,1'-biphenyl]-4-sulfonamides.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[1]
-
Rationale: Adding the base before the sulfonyl chloride ensures that the HCl byproduct is immediately neutralized, preventing potential side reactions with the starting amine.
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Rationale: Slow, dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize the formation of impurities.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to aid in phase separation).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by one of the following methods:
-
Flash Column Chromatography: Purify on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure sulfonamide.[1][16]
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent system (e.g., Ethanol/water or Isopropanol/water) and allow it to cool slowly to form crystals.[1][14] This method is effective if the crude product is relatively clean. If the product "oils out," it may indicate the presence of significant impurities or that the melting point of the solid is lower than the solution temperature.[14][17]
-
Mechanistic Insights and Optimization
The Role of the Base
The choice of base is critical. While pyridine or triethylamine are commonly used to scavenge the generated HCl, they can also act as nucleophilic catalysts.[18]
Catalysis with 4-(Dimethylamino)pyridine (DMAP)
For sterically hindered or electronically deactivated amines, the reaction rate can be sluggish. In these cases, a catalytic amount of DMAP can be added. DMAP is a hypernucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate.[19][20][21] This intermediate is more susceptible to nucleophilic attack by the amine, thus accelerating the reaction.[19][22]
Caption: DMAP-catalyzed sulfonamide formation proceeds via a highly reactive N-sulfonylpyridinium intermediate.
Characterization of Synthesized Sulfonamides
The identity and purity of the final products should be confirmed using standard analytical techniques:[1]
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for the aromatic protons of the biphenyl core and the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spec (MS) | The molecular ion peak corresponding to the calculated molecular weight of the target sulfonamide. |
| IR Spectroscopy | Strong, characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). |
Applications in Drug Discovery
Sulfonamides derived from biphenyl scaffolds are of significant interest in medicinal chemistry. They have been investigated for a wide range of biological activities, including but not limited to:
-
Anticancer Agents: Acting as inhibitors of enzymes like carbonic anhydrase, which are overexpressed in certain tumors.[2]
-
Anti-inflammatory Drugs: As seen in COX-2 inhibitors.[3]
-
Antiviral Agents: As exemplified by protease inhibitors.[3]
The synthetic protocols outlined herein provide a robust platform for generating diverse libraries of biphenyl sulfonamides, enabling the systematic exploration of structure-activity relationships in drug discovery campaigns.[7][23]
References
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3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride as a building block in organic synthesis
An In-Depth Guide to 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of a Bifunctional Reagent
In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, the selection of starting materials is paramount. The architecture of a building block dictates the potential complexity, functionality, and novelty of the resulting molecules. This compound is a prime example of a strategically designed reagent that offers chemists a powerful tool for molecular construction. Its structure is not a random assortment of functional groups; rather, it is a deliberate combination of three key components, each imparting distinct and valuable properties:
-
The Sulfonyl Chloride Group (-SO₂Cl): This highly reactive electrophilic moiety is the primary reactive center of the molecule. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1][2] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a privileged functional group found in a vast number of therapeutic agents.[3]
-
The Biphenyl Scaffold: This rigid, aromatic core provides a well-defined three-dimensional structure. It is a common motif in drug discovery used to orient functional groups in specific vectors to maximize interactions with biological targets.[4] The biphenyl unit enhances the lipophilicity of the final compound, which can be critical for traversing cellular membranes and improving pharmacokinetic properties.
-
The 3'-Chloro Substituent: The chlorine atom on the second phenyl ring serves as a crucial point of modulation. It alters the electronic properties of the biphenyl system and provides a handle for further synthetic transformations, such as cross-coupling reactions. Its presence also increases metabolic stability by blocking a potential site of oxidative metabolism by cytochrome P450 enzymes.
This guide provides a detailed exploration of this compound, presenting its applications, explaining the rationale behind synthetic protocols, and offering step-by-step procedures for its use in the laboratory.
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is essential for its safe and effective use. The data below is compiled for this compound and its close analogs.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₂S | N/A |
| Molecular Weight | 287.16 g/mol | N/A |
| Appearance | Off-white to light yellow solid | General Observation |
| Reactivity | Highly reactive electrophile, sensitive to moisture | [1] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Dioxane) | General Chemical Knowledge |
| Key Functional Groups | Sulfonyl Chloride, Biphenyl, Aryl Chloride | N/A |
Core Application: Synthesis of Biaryl Sulfonamides
The most prominent application of this compound is the synthesis of N-substituted sulfonamides. This transformation is fundamental to the construction of a diverse range of biologically active molecules. The sulfonamide linkage is a key structural feature in antibacterial drugs, diuretics, anticonvulsants, and a variety of enzyme inhibitors.[5][6]
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. Therefore, the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is critical to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.
Detailed Protocol 1: General Synthesis of an N-Aryl-3'-Chloro-[1,1'-biphenyl]-4-sulfonamide
This protocol describes a representative procedure for the coupling of this compound with a primary aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 - 1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Expertise & Experience: Using a flame-dried flask and an inert atmosphere is crucial because the sulfonyl chloride is highly sensitive to moisture. Water will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid.[7]
-
-
Addition of Amine and Base: Add the substituted aniline (1.0 eq) to the solution, followed by the slow, dropwise addition of triethylamine (1.5 eq).
-
Causality: The base is added to neutralize the HCl generated during the reaction. Using a slight excess of the amine can sometimes help drive the reaction to completion, but an excess of base is more critical.[3]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-6 hours).
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA and any unreacted aniline), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.
-
Trustworthiness: This sequential washing procedure is a self-validating system to ensure the removal of both acidic and basic impurities, leading to a cleaner crude product for purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3'-chloro-[1,1'-biphenyl]-4-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Alternative Applications: Expanding the Synthetic Utility
While sulfonamide formation is the primary use, the reactivity of this compound extends to other important transformations.
Synthesis of Sulfonate Esters
Reacting the sulfonyl chloride with an alcohol or phenol in the presence of a base (like pyridine, which often serves as both base and catalyst) yields the corresponding sulfonate ester. Sulfonate esters are valuable intermediates in their own right, often used as leaving groups in nucleophilic substitution reactions.
Detailed Protocol 2: Synthesis of a Phenyl 3'-Chloro-[1,1'-biphenyl]-4-sulfonate
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Pyridine, anhydrous (solvent and base)
-
Diethyl ether or Ethyl Acetate
-
1 M Copper (II) Sulfate (CuSO₄) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and phenol (1.1 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Expertise & Experience: Pyridine is an excellent choice here as it acts as the solvent and the base to neutralize the generated HCl. Its catalytic activity in such reactions is also well-documented.
-
-
Reaction: Stir the mixture at 0 °C initially, then allow it to warm to room temperature and stir for 12-18 hours.
-
Work-up: Pour the reaction mixture into a separatory funnel containing diethyl ether and wash thoroughly and repeatedly with a 1 M CuSO₄ solution until the blue color persists in the aqueous layer. This removes the pyridine.
-
Causality: Copper (II) sulfate forms a coordination complex with pyridine, facilitating its removal from the organic layer into the aqueous phase.
-
-
Final Washes: Subsequently, wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonate ester can be purified by recrystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined structure, combining a reactive sulfonyl chloride handle with a tunable biaryl core, provides a reliable entry point for the synthesis of complex molecules. The robust and high-yielding nature of its reaction to form sulfonamides makes it particularly indispensable in the field of drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively harness the synthetic potential of this powerful reagent.
References
-
Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19073. [Link]
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Baranczak, A., et al. (2018). Synthesis of sulfonyl chloride substrate precursors. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Mateo, J. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(43), 15382-15386. [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
-
Gillingham, D. (2010). The Synthesis of Functionalised Sulfonamides. University of Glasgow. [Link]
-
Protherics. Key Applications of 4-Biphenylsulfonyl Chloride in Chemical Industry. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
ResearchGate. Synthesis of sulfonamides. [Link]
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The Strategic Application of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride in Modern Medicinal Chemistry
Introduction: The Biphenyl Sulfonamide Motif as a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – is a cornerstone of efficient medicinal chemistry. The biphenyl sulfonamide moiety has emerged as one such scaffold, offering a unique combination of structural rigidity, synthetic tractability, and the capacity for diverse functionalization. At the heart of this chemical versatility lies 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride , a key building block that serves as a gateway to a range of therapeutically significant molecules.
This comprehensive guide elucidates the critical role of this compound in the synthesis of advanced therapeutic agents. We will delve into its application in the development of two distinct and impactful classes of drugs: epigenetic modulators targeting Bromodomain and Extra-Terminal (BET) proteins for cardiovascular disease, and dual-acting receptor antagonists for the management of hypertension. Through detailed mechanistic insights and robust experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile chemical intermediate.
I. Epigenetic Modulation: The Synthesis of BET Inhibitors for Cardiovascular Disease
The field of epigenetics has unveiled a new frontier in treating complex multifactorial diseases like atherosclerosis. Bromodomain and Extra-Terminal (BET) proteins are key epigenetic "readers" that regulate the transcription of genes involved in inflammation and lipid metabolism. The inhibition of these proteins, particularly the second bromodomain (BD2) of BRD4, has shown significant promise in mitigating the progression of cardiovascular disease.[1][2]
Medicinal Chemistry Rationale: Targeting BET Proteins with Apabetalone (RVX-208)
Apabetalone (RVX-208) is a first-in-class, orally bioavailable small molecule that selectively inhibits the BD2 of BET proteins.[1] This selective inhibition leads to an increase in the production of Apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL), often referred to as "good cholesterol."[2] Furthermore, apabetalone has been shown to reduce the expression of key inflammatory and vascular adhesion molecules, addressing the chronic inflammation that is a hallmark of atherosclerosis.[3] The biphenyl core of apabetalone is crucial for its interaction with the target protein, and this compound represents a strategic starting material for the construction of this critical pharmacophore.
Mechanism of Action: Epigenetic Regulation of ApoA-I and Inflammatory Pathways
Apabetalone's mechanism of action is rooted in its ability to displace BET proteins from acetylated lysine residues on histones, thereby modulating gene transcription. This leads to two primary therapeutic effects in the context of cardiovascular disease:
-
Upregulation of ApoA-I: By inhibiting BET-mediated transcriptional repression, apabetalone enhances the expression of the APOA1 gene, leading to increased synthesis of ApoA-I and the formation of functional HDL particles. This promotes reverse cholesterol transport, a process that removes cholesterol from atherosclerotic plaques.[2]
-
Anti-Inflammatory Effects: Apabetalone downregulates the expression of pro-inflammatory cytokines and adhesion molecules (e.g., VCAM-1) on endothelial cells, reducing the recruitment of monocytes to the arterial wall, a critical step in plaque formation.[3]
Quantitative Biological Data for Apabetalone
| Parameter | Value | Target | Reference |
| IC50 (BD1) | 87 µM | Bromodomain 1 of BET | [1] |
| IC50 (BD2) | 0.51 µM | Bromodomain 2 of BET | [1] |
Proposed Synthetic Protocol for an Apabetalone Precursor
While the direct synthesis of apabetalone from this compound is proprietary, a plausible and efficient route involves a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by functional group manipulations to build the quinazolinone heterocycle. This protocol outlines the synthesis of a key biphenyl intermediate.
Step 1: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[4][5]
Materials:
-
This compound (1.0 eq)
-
4-(2-Hydroxyethoxy)-3,5-dimethylphenylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound and 4-(2-Hydroxyethoxy)-3,5-dimethylphenylboronic acid.
-
Add Pd(PPh₃)₄ and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biphenyl intermediate.
Subsequent steps would involve the conversion of the sulfonyl chloride to a sulfonamide and then cyclization to form the quinazolinone ring system of apabetalone.
II. Dual-Acting Receptor Antagonists for Hypertension Management
Hypertension is a complex cardiovascular disorder often driven by multiple signaling pathways. A promising therapeutic strategy involves the simultaneous blockade of both the angiotensin II type 1 (AT₁) and endothelin A (ETₐ) receptors.[6][7] Compounds with this dual activity can offer more comprehensive blood pressure control than single-target agents. The biphenyl sulfonamide scaffold, derived from intermediates like this compound, has been instrumental in the development of these dual-acting antagonists.
Medicinal Chemistry Rationale: From Single-Target to Dual-Acting Agents
The design of dual AT₁/ETₐ receptor antagonists often involves merging the structural features of known selective inhibitors for each receptor.[2] For instance, the biphenyl core of AT₁ antagonists like irbesartan can be combined with the sulfonamide-isoxazole moiety found in potent ETₐ antagonists. This compound provides a versatile platform to introduce the necessary functionalities for potent and balanced dual receptor blockade.
Mechanism of Action: Simultaneous Blockade of Vasoconstrictor Pathways
-
Angiotensin II (AT₁ Receptor): Angiotensin II is a potent vasoconstrictor that acts on the AT₁ receptor in vascular smooth muscle cells, leading to increased blood pressure.
-
Endothelin-1 (ETₐ Receptor): Endothelin-1 is another powerful vasoconstrictor that mediates its effects through the ETₐ receptor.
By simultaneously blocking both of these key receptors, dual antagonists can effectively inhibit two major pathways of vasoconstriction, leading to a more pronounced and sustained reduction in blood pressure.[8]
Quantitative Biological Data for a Representative Dual Antagonist (BMS-248360)
| Compound | Target | Kᵢ (nM) | Reference |
| BMS-248360 | Human AT₁ Receptor | 10 | [9] |
| Human ETₐ Receptor | 1.9 | [9] |
Representative Synthetic Protocol: Synthesis of a Biphenyl Sulfonamide
This protocol outlines the synthesis of a biphenyl sulfonamide, a core structure in dual AT₁/ETₐ receptor antagonists, starting from this compound.
Step 1: Sulfonamide Formation
The reaction of the sulfonyl chloride with an appropriate amine is a fundamental step in the synthesis of this class of compounds.
Materials:
-
This compound (1.0 eq)
-
3-Amino-5-methylisoxazole (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in pyridine at 0 °C.
-
Add a solution of 3-amino-5-methylisoxazole in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the desired biphenyl sulfonamide.
This biphenyl sulfonamide intermediate can then be further functionalized to introduce the necessary moieties for potent dual receptor antagonism, often through reactions at the chloro-substituted phenyl ring.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic building blocks in medicinal chemistry. Its utility in the synthesis of both epigenetic modulators like apabetalone and dual-acting receptor antagonists highlights the versatility of the biphenyl sulfonamide scaffold. The synthetic protocols and mechanistic insights provided herein offer a foundation for researchers to explore and expand upon the applications of this valuable intermediate.
As our understanding of complex diseases deepens, the demand for novel therapeutic agents with finely tuned pharmacological profiles will continue to grow. The inherent modularity of syntheses involving this compound allows for the systematic exploration of structure-activity relationships, paving the way for the development of next-generation therapies for cardiovascular and other challenging diseases. The continued exploration of this and related scaffolds will undoubtedly yield new and impactful medicines in the years to come.
References
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Carlson, K. E., et al. (2005). Dual Angiotensin II and Endothelin A Receptor Antagonists: Synthesis of 2'-Substituted N-3-Isoxazolyl Biphenylsulfonamides with Improved Potency and Pharmacokinetics. Journal of Medicinal Chemistry, 48(1), 171-9. [Link]
-
Murugesan, N., et al. (2002). Discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists. Journal of Medicinal Chemistry, 45(18), 3829-35. [Link]
-
Wikipedia. (2023, December 2). Apabetalone. In Wikipedia. Retrieved January 22, 2026, from [Link]
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Wasiak, S., et al. (2020). Epigenetic Modulation by Apabetalone Counters Cytokine-Driven Acute Phase Response In Vitro, in Mice and in Patients with Cardiovascular Disease. Mediators of Inflammation, 2020, 8563973. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). apabetalone. Retrieved from [Link]
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Kowala, M. C., et al. (2004). Novel dual action AT1 and ETA receptor antagonists reduce blood pressure in experimental hypertension. Journal of Pharmacology and Experimental Therapeutics, 309(1), 275-84. [Link]
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Resverlogix Corp. (n.d.). Apabetalone (RVX-208) inhibits key drivers of vascular inflammation, calcification, and plaque vulnerability through a BET-dependent mechanism. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one. Retrieved from [Link]
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PubChem. (n.d.). Apabetalone. Retrieved from [Link]
-
Wasiak, S., et al. (2018). Apabetalone (RVX-208) for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders. ACS Pharmacology & Translational Science, 1(3), 125-133. [Link]
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Gilham, D., et al. (2017). RVX 208: A novel BET protein inhibitor, role as an inducer of apo A-I/HDL and beyond. Cardiovascular Therapeutics, 35(4), e12265. [Link]
-
Kulikowski, E., et al. (2017). Apabetalone (RVX-208) inhibits key drivers of vascular inflammation, calcification, and plaque vulnerability through a BET-dependent mechanism. Resverlogix Corp. [Link]
-
Fabry Disease News. (2024, April 10). Apabetalone (RVX-208) for Fabry disease. Retrieved from [Link]
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Resverlogix Corp. (2021). Corporate Overview & COVID Clinical Program Update. Retrieved from [Link]
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Tsujikawa, L. M., et al. (2021). Bromodomain and Extraterminal Protein Inhibitor, Apabetalone (RVX-208), Reduces ACE2 Expression and Attenuates SARS-Cov-2 Infection In Vitro. Viruses, 13(12), 2449. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]
-
Zheng, Z., et al. (2018). Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. Bioorganic Chemistry, 81, 270-277. [Link]
-
Tellew, J. E., et al. (2003). Discovery of 4'-[(imidazol-1-yl)methyl]biphenyl-2-sulfonamides as dual endothelin/angiotensin II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(16), 2701-4. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl Chloride
Introduction: Expanding the Scope of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] Traditionally reliant on aryl halides and triflates as electrophilic partners, recent advancements have broadened the reaction's scope to include more diverse coupling partners.[5] Among these, aryl sulfonyl chlorides are emerging as viable and reactive electrophiles.[6][7][8] This application note provides a detailed protocol and mechanistic insights for the Suzuki-Miyaura coupling of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride, a substrate of interest in the synthesis of complex biaryl structures relevant to pharmaceutical and materials science research. The use of sulfonyl chlorides as coupling partners is advantageous due to their ready availability and unique reactivity profile.[9]
Causality Behind Experimental Choices: A Mechanistic Perspective
The success of a Suzuki-Miyaura coupling, particularly with a less conventional electrophile like a sulfonyl chloride, hinges on a nuanced understanding of the catalytic cycle and the role of each reagent. The reactivity of arenesulfonyl chlorides in this context is noteworthy, with a reactivity order generally observed as ArI > ArSO₂Cl > ArBr >> ArCl.[6][8]
The Catalyst System: Palladium and Ligand Selection
The heart of the Suzuki coupling is the palladium catalyst. A Pd(0) species is the active catalyst, typically generated in situ from a Pd(II) precatalyst.[10] For the coupling of aryl sulfonyl chlorides, catalyst systems that are electron-rich and sterically hindered have shown significant success. This is because the crucial initial step is the oxidative addition of the palladium catalyst into the Carbon-Sulfur bond of the sulfonyl chloride.[5]
-
Palladium Precatalyst (e.g., Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common choice as it is a stable source of Pd(0).
-
Ligand (e.g., a biaryl phosphine like XPhos or a carbene ligand): The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its reactivity. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands enhance the rate of oxidative addition, which is often the rate-limiting step, and facilitate the subsequent reductive elimination.[7][11]
The Role of the Base
The base plays a critical, multifaceted role in the Suzuki-Miyaura catalytic cycle.[4][12] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium complex.[12]
However, with a sulfonyl chloride electrophile, the choice of base is particularly delicate. Strong bases can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive in the coupling reaction. Therefore, a moderately weak base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is often optimal.[6][7][13] These bases are strong enough to activate the boronic acid but generally do not cause significant degradation of the sulfonyl chloride starting material.[7]
Solvent Selection
The choice of solvent is crucial for ensuring that all components of the reaction remain in solution and for influencing the reaction rate. A mixture of a non-polar solvent like toluene or THF with a polar protic solvent like ethanol or water is often employed.[3] The aqueous component can aid in the dissolution of the base and facilitate the formation of the active boronate species. It is imperative to use degassed solvents to prevent the oxidation of the Pd(0) catalyst.
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling of this compound.
Detailed Experimental Protocol
This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 307.19 | 1.0 | 307.2 mg | Electrophile |
| Phenylboronic acid | 121.93 | 1.2 | 146.3 mg | Nucleophile |
| Pd₂(dba)₃ | 915.72 | 0.015 | 13.7 mg (1.5 mol%) | Palladium Precatalyst |
| XPhos | 476.62 | 0.06 | 28.6 mg (6 mol%) | Ligand |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 318.0 mg | Base |
| Toluene | - | - | 8 mL | Solvent |
| Ethanol | - | - | 2 mL | Co-solvent |
| Water | - | - | 2 mL | Co-solvent |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (307.2 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium carbonate (318.0 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed toluene (8 mL), degassed ethanol (2 mL), and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, 3'-chloro-4-phenyl-[1,1'-biphenyl]. Given the potential polarity of sulfonyl-containing products, alternative purification methods like reverse-phase chromatography might be necessary if separation on silica gel is challenging.[14][15]
Catalytic Cycle Diagram
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Application Notes & Protocols: Strategic Use of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride in the Synthesis of Novel Kinase Inhibitors
Introduction
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1] Within this class of therapeutics, the sulfonamide moiety is a privileged pharmacophore, prized for its ability to form key hydrogen bonds and its favorable physicochemical properties.[2][3] This guide provides an in-depth look at the application of a specific, high-value building block, 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride , in the rational design and synthesis of next-generation kinase inhibitors. We will explore the strategic rationale for its use, the underlying chemical principles, and provide a detailed, field-proven protocol for its incorporation into potential drug candidates.
The Biphenyl Sulfonamide Scaffold: A Privileged Motif in Kinase Inhibition
The biphenyl sulfonamide core is a recurring structural theme in a multitude of kinase inhibitors. The strategic inclusion of the 3'-chloro substituent on the biphenyl ring system is not arbitrary; it is a deliberate design choice aimed at enhancing molecular interactions and optimizing drug-like properties.
-
Lipophilic Pockets and van der Waals Interactions: The biphenyl structure provides a rigid, yet conformationally adaptable scaffold that can effectively occupy hydrophobic pockets within the ATP-binding site of many kinases. The chlorine atom at the 3'-position further modulates this lipophilicity and can engage in specific van der Waals or halogen-bonding interactions with amino acid residues, thereby increasing binding affinity and selectivity.
-
Vectorial Exit and Substituent Placement: The sulfonyl chloride group serves as a highly reliable chemical handle for coupling the biphenyl moiety to a core heterocyclic scaffold (e.g., pyrimidine, thiazole, pyrazole), which is often designed to interact with the "hinge" region of the kinase. The precise geometry of the biphenyl group helps to project further substituents into solvent-exposed regions, providing opportunities to fine-tune solubility and pharmacokinetic properties without compromising core binding affinity.
-
Modulating Metabolic Stability: The sulfonamide linkage is generally more resistant to metabolic hydrolysis than an amide bond, a feature that can improve the in vivo half-life of a drug candidate.[3]
A prime example of a related scaffold's success is in BRAF inhibitors, which have revolutionized the treatment of metastatic melanoma.[4][5] While many approved drugs like Dabrafenib utilize a di-fluorinated phenyl sulfonamide, the underlying principle of using a substituted biaryl sulfonamide to achieve high potency and selectivity is the same.[6] Our focus here is to provide a robust methodology for leveraging the unique properties of the 3'-chloro-biphenyl variant.
Core Synthesis: Sulfonamide Bond Formation
The cornerstone reaction for incorporating the title reagent is the nucleophilic substitution reaction between the sulfonyl chloride and a primary or secondary amine. This reaction is highly efficient and predictable.
The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The electron density on the sulfur is significantly reduced by the three electronegative atoms attached to it (two oxygens and one chlorine). This attack forms a transient trigonal bipyramidal intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is an excellent leaving group, resulting in the formation of the stable sulfonamide bond.[7][8] A stoichiometric amount of base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[7]
Caption: General workflow for sulfonamide synthesis.
Detailed Application Protocol: Synthesis of a Representative Kinase Inhibitor Precursor
This protocol describes the synthesis of N-(pyrimidin-2-yl)-3'-chloro-[1,1'-biphenyl]-4-sulfonamide, a representative scaffold for kinase inhibitor development. 2-Aminopyrimidine is chosen as the nucleophile due to its prevalence in hinge-binding motifs of many known kinase inhibitors.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Equivalents |
| 2-Aminopyrimidine | 109-12-6 | 95.10 | 1.0 |
| This compound | 178305-62-7 | 287.16 | 1.1 |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | 2.0 |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 | - |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 2-aminopyrimidine (0.95 g, 10.0 mmol, 1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, 40 mL). Cool the resulting solution to 0 °C using an ice-water bath. Slowly add anhydrous pyridine (1.58 g, 1.61 mL, 20.0 mmol, 2.0 eq.) to the stirred solution.
-
Causality Note: The reaction is cooled to 0°C to manage the exothermic nature of the sulfonylation and to minimize potential side reactions. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride reagent.[7]
-
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (3.16 g, 11.0 mmol, 1.1 eq.) in a minimal amount of anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 20-30 minutes using an addition funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the mobile phase. The disappearance of the 2-aminopyrimidine spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup:
-
Upon completion, dilute the reaction mixture with an additional 50 mL of DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL) to remove any residual acid, and finally with brine (1 x 50 mL).[7]
-
Causality Note: The acidic wash protonates the basic pyridine, rendering it water-soluble and allowing for its removal from the organic layer. The subsequent basic and brine washes remove acidic impurities and water, respectively.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes. Alternatively, recrystallization from ethanol/water can be employed to yield the pure N-(pyrimidin-2-yl)-3'-chloro-[1,1'-biphenyl]-4-sulfonamide.
Caption: Experimental workflow for precursor synthesis.
Expected Product Characterization
-
¹H NMR: Expect characteristic signals for the pyrimidine ring protons, the biphenyl aromatic protons, and a broad singlet for the N-H proton of the sulfonamide.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₂ClN₃O₂S) should be observed.
-
Infrared (IR) Spectroscopy: Look for characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[7]
Application in Kinase Signaling Pathways
The synthesized biphenyl sulfonamide scaffolds are ideal starting points for inhibitors targeting kinases in critical oncogenic pathways like the RAS/RAF/MEK/ERK pathway.[9] This pathway is frequently mutated in cancers such as melanoma.[4][5] BRAF, a serine/threonine kinase in this cascade, is a primary target.[4][10] Inhibitors containing scaffolds similar to the one synthesized here can block the kinase activity of mutated BRAF, thereby preventing the phosphorylation of downstream targets like MEK and ERK, ultimately leading to a halt in uncontrolled cell proliferation.
Caption: Inhibition of the RAF-MEK-ERK signaling cascade.
Conclusion
This compound is a versatile and powerful reagent for medicinal chemists developing novel kinase inhibitors. Its use allows for the straightforward synthesis of the biphenyl sulfonamide motif, a scaffold that is well-suited for creating potent and selective inhibitors of key oncogenic kinases. The detailed protocol provided herein offers a reliable and reproducible method for incorporating this valuable building block into drug discovery programs, paving the way for the development of next-generation targeted therapies.
References
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.
- Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation | Journal of Medicinal Chemistry - ACS Publications. (2019-04-12).
- Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC - PubMed Central. (2020-04-25).
- Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhibitors for the Treatment of Metastatic Melanoma - Scholar Commons. (2021-12-06).
- Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023-09-28).
- Dabrafenib Mesylate synthesis - ChemicalBook.
- Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
- Kinase Drug Discovery Solutions | Sino Biological.
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Introduction: The Strategic Importance of Sulfonamide Synthesis in Medicinal Chemistry
Derivatization of Primary Amines with 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The derivatization of primary amines into sulfonamides is a cornerstone transformation in modern drug discovery and development. The sulfonamide functional group is a privileged scaffold, appearing in a wide array of therapeutic agents due to its unique physicochemical properties.[1] It can act as a bioisostere for other functional groups, enhance binding affinity to protein targets through hydrogen bonding, and improve pharmacokinetic profiles by increasing metabolic stability.[1]
Among the vast arsenal of sulfonylating agents, this compound stands out as a versatile building block. Its biphenyl core provides a rigid and tunable platform for exploring structure-activity relationships (SAR), while the chloro substituent offers a strategic vector for modulating electronic properties and metabolic stability.[2] The introduction of this moiety can significantly impact a molecule's bioactivity and selectivity.[3] This guide provides a comprehensive overview of the derivatization of primary amines with this compound, detailing the underlying chemical principles, a robust experimental protocol, and essential analytical characterization methods.
Reaction Mechanism: Nucleophilic Attack at the Sulfonyl Center
The reaction between a primary amine and this compound proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[4] This is followed by the elimination of a chloride ion, which is a good leaving group, and the formation of a protonated sulfonamide. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[5]
Sources
Reaction conditions for nucleophilic substitution on 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
An In-Depth Guide to Nucleophilic Substitution on 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
Application Note & Protocol
Introduction and Scope
This compound is a key intermediate in synthetic chemistry, particularly valued in the development of pharmaceuticals and functional materials. The biphenyl scaffold is a prevalent motif in drug discovery, and the sulfonyl chloride group serves as a highly reactive electrophilic handle for introducing diverse functionalities. The most common and synthetically valuable transformations of this compound involve nucleophilic substitution at the sulfur atom to form sulfonamides and sulfonate esters.[1]
This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for performing nucleophilic substitution reactions on this compound. It is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs. We will delve into the causality behind experimental choices, ensuring protocols are robust and self-validating.
Mechanistic Rationale: The Reactivity of the Sulfonyl Group
The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophilic attack occurs at this sulfur center, displacing the chloride leaving group.
The precise mechanism of nucleophilic substitution at a tetracoordinate sulfur center has been a subject of extensive study. Unlike the well-defined Sɴ1 and Sɴ2 pathways at carbon, the process at sulfur is more nuanced. It is generally considered a bimolecular reaction, but it can proceed through two closely related pathways:
-
Concerted Sɴ2-type Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the leaving group departs in a single, synchronous step through a trigonal bipyramidal transition state.[2][3]
-
Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a transient, pentacoordinate trigonal bipyramidal intermediate.[4] This intermediate then collapses in a second step to release the leaving group and form the final product.[4]
For most arenesulfonyl chlorides, including the topic compound, these pathways are energetically similar, and the operative mechanism can be influenced by the nucleophile, solvent, and substrate electronics.[3] From a practical standpoint, both pathways lead to the same substitution product.
Core Protocols: Synthesizing Key Derivatives
The following protocols are optimized for general applicability but should be monitored and adapted for specific, challenging substrates.
Protocol 1: Synthesis of Biphenyl Sulfonamides via Amination
The reaction of sulfonyl chlorides with primary or secondary amines is the most common method for synthesizing sulfonamides, a class of compounds with widespread biological activity.[1][5] A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.1 equivalents).
-
Solvent and Base: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane [DCM] or tetrahydrofuran [THF], to a concentration of ~0.1 M). Add a suitable base such as pyridine or triethylamine (1.5 equivalents).[6]
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. After the addition is complete, stir the reaction at 0 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 2-16 hours until the sulfonyl chloride is consumed.[7]
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove any hydrolyzed sulfonyl chloride), and finally with brine.[6][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.[8]
Expertise Insight: Preventing Di-Sulfonylation with Primary Amines A common side reaction with primary amines is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[7]
-
Causality: The N-H proton of a sulfonamide is acidic. In the presence of a strong base, it can be removed to form a sulfonamide anion, which is also nucleophilic.
-
Mitigation Strategy: The slow, dropwise addition of the sulfonyl chloride at low temperature (0 °C) is critical.[7] This strategy maintains a low instantaneous concentration of the electrophile, ensuring it reacts preferentially with the more nucleophilic primary amine rather than the less reactive sulfonamide anion.[7]
Protocol 2: Synthesis of Biphenyl Sulfonate Esters
Sulfonate esters are excellent leaving groups in organic synthesis. They are readily prepared by reacting a sulfonyl chloride with an alcohol or a phenol in the presence of a base.[9]
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.05 equivalents).
-
Solvent and Base: Dissolve the substrate in a suitable solvent. Pyridine is often used as it can serve as both the solvent and the base.[9] Alternatively, use a solvent like dichloromethane (DCM) with triethylamine (1.5 equivalents) as the base.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add this compound (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting alcohol/phenol is consumed (typically 2-12 hours).
-
Work-up: If pyridine is used as the solvent, concentrate the mixture under reduced pressure. Re-dissolve the residue in an organic solvent like ethyl acetate. Wash the organic solution sequentially with 1M HCl (to remove pyridine), water, and brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[10]
Experimental Workflow and Data Summary
The following diagram and table provide a generalized overview of the process and typical conditions.
Caption: Nucleophilic substitution on the sulfonyl chloride.
References
-
King, J. F., et al. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media . Pure and Applied Chemistry. [Link]
-
Lakrout, S., et al. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions . RSC Advances. [Link]
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Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides... . Molecules. [Link]
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Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation) . [Link]
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MDPI. Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin . [Link]
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Ball, N. D., & Sanford, M. S. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids . The Journal of organic chemistry. [Link]
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Bachrach, S. M., & Streitwieser, A. (2002). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives . The Journal of organic chemistry. [Link]
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American Chemical Society. Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis . [Link]
-
ResearchGate. A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions . [Link]
-
Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . [Link]
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Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review . [Link]
-
Royal Society of Chemistry. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy . [Link]
-
ResearchGate. Sulfonylation of phenols . [Link]
-
King, J. F., & Lee, T. M. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride . Canadian Journal of Chemistry. [Link]
-
ResearchGate. Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives . [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling . [Link]
-
Sciencemadness Discussion Board. Sulfonation of Phenol . [Link]
-
Dračínská, H., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis . International journal of molecular sciences. [Link]
-
MDPI. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions . [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation . [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs . The open organic chemistry journal. [Link]
-
ResearchGate. Synthesis of sulfonamides . [Link]
-
University of California, Berkeley. Synthesis of sulfonyl chloride substrate precursors . [Link]
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University of Bath. The Synthesis of Functionalised Sulfonamides . [Link]
-
Bolm, C., & Frison, J. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides . Organic letters. [Link]
-
American Chemical Society. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . [Link]
-
Synfacts. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides . [Link]
-
Wiley Online Library. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 . [Link]
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Application Notes & Protocols: The Utility of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride in the Development of Anti-Cancer Agents
Introduction: A Scaffold for Innovation in Oncology
In the landscape of medicinal chemistry, the identification of versatile and reactive starting materials is paramount to accelerating drug discovery. 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride emerges as a compound of significant interest for the synthesis of novel anti-cancer agents. Its structure combines two key pharmacophoric elements: a rigid biphenyl core that allows for precise spatial orientation of substituents to interact with biological targets, and a highly reactive sulfonyl chloride group, which serves as an efficient handle for creating diverse libraries of sulfonamide derivatives.[1]
The sulfonamide functional group is a well-established bioisostere of the amide bond, offering advantages such as improved metabolic stability and distinct hydrogen bonding capabilities.[2][3] These characteristics have made sulfonamide-based compounds a cornerstone in the development of therapies for a wide range of diseases, including cancer.[4][5][6] This guide provides an in-depth exploration of this compound, detailing its properties, reactivity, and application in the synthesis and evaluation of potential anti-cancer therapeutics.
Section 1: Chemical Properties & Strategic Considerations
Physicochemical Data
The foundational properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 478647-00-6 | |
| Molecular Formula | C₁₂H₈Cl₂O₂S | |
| Molecular Weight | 287.16 g/mol | Calculated |
| Physical Form | Solid | |
| Purity | ≥95% (Typical) | |
| InChI Key | FVELIXWAKJVRDG-UHFFFAOYSA-N |
The Rationale Behind the Structure
The efficacy of this molecule as a synthetic precursor in oncology research is not accidental; it is a convergence of strategic chemical features.
-
The Sulfonyl Chloride (-SO₂Cl) Moiety: The sulfur atom in the sulfonyl chloride group is highly electrophilic, a result of the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[7] This makes it an exceptionally powerful electrophile for reaction with a vast array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[8][9] This reaction is typically rapid, high-yielding, and forms the cornerstone of its utility.[4][10]
-
The Biphenyl Core: This rigid, planar structure serves as a molecular scaffold. It provides a defined three-dimensional architecture that can be tailored to fit into the binding pockets of target proteins. Analogous structures, like Biphenyl-4-sulfonyl chloride, have been used to synthesize compounds that act as HDAC inhibitors and inhibitors of the hypoxia-inducible factor (HIF) pathway, both critical targets in cancer therapy.[11]
-
The 3'-Chloro Substituent: The strategic placement of a chlorine atom on the second phenyl ring is a classic medicinal chemistry tactic. Chlorine, an electron-withdrawing group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[12] It can enhance binding affinity through halogen bonding, block sites of metabolic degradation to increase bioavailability, and alter electronic properties to modulate target engagement.[13][14] This "magic chloro" effect, though often discovered serendipitously, is a powerful tool for lead optimization.[13]
Section 2: Application in Anti-Cancer Agent Synthesis
The primary application of this compound is in the synthesis of novel sulfonamides. Derivatives of the closely related Biphenyl-4-sulfonyl chloride have been shown to inhibit human head and neck squamous cell carcinoma (HNSCC) cells by targeting the PI3K/Akt/mTOR pathway.[15] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.
Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A hypothetical anti-cancer agent synthesized from our title compound could function by inhibiting one of the key kinases in the PI3K/Akt/mTOR signaling cascade. The biphenyl sulfonamide scaffold can be designed to act as an ATP-competitive inhibitor, occupying the ATP-binding pocket of a kinase like PI3K or mTOR, thereby preventing the phosphorylation of downstream targets and halting the pro-survival signaling cascade.
Caption: PI3K/Akt/mTOR signaling pathway and point of inhibition.
Section 3: Experimental Protocols
Mandatory Safety Precautions
Working with sulfonyl chlorides requires strict adherence to safety protocols.
-
Corrosivity: this compound is a corrosive material that can cause severe skin burns and eye damage.[16][17] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.
-
Reactivity with Water: Sulfonyl chlorides react with water and moisture, potentially violently, to liberate toxic and corrosive hydrogen chloride (HCl) gas.[16][18] All reactions must be conducted under anhydrous (dry) conditions in a well-ventilated chemical fume hood.[16] All glassware must be thoroughly dried before use.
-
Inhalation: The compound and its byproducts may cause respiratory irritation.[17] Avoid breathing dust or vapors.[17]
-
Handling Spills: In case of a spill, do not use water. Sweep up the solid material carefully, avoiding dust formation, and place it in a suitable container for disposal.[16]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases and strong oxidizing agents.[16][17] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[17]
Protocol 1: General Synthesis of a Novel Sulfonamide Derivative
This protocol outlines the standard procedure for coupling this compound with a generic primary or secondary amine.
Objective: To synthesize a novel N-substituted-3'-chloro-[1,1'-biphenyl]-4-sulfonamide.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous base (e.g., triethylamine or pyridine, 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Ar or N₂), dissolve the desired amine (1.0 eq) and the anhydrous base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C using an ice bath. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is substrate-dependent). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: General workflow for sulfonamide synthesis.
Protocol 2: In Vitro Anti-Proliferative MTT Assay
Objective: To determine the cytotoxic effect of a newly synthesized sulfonamide on a cancer cell line and calculate its IC₅₀ value.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or an HNSCC line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized sulfonamide compound, dissolved in DMSO to make a stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be ≤ 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
Results from the anti-proliferative assay should be tabulated for clarity.
| Compound | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Example Sulfonamide 1 | HeLa | 48 | 5.2 ± 0.4 |
| Example Sulfonamide 2 | MCF-7 | 48 | 12.8 ± 1.1 |
| Doxorubicin (Control) | HeLa | 48 | 0.8 ± 0.1 |
Section 4: Troubleshooting the Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous.2. Increase reaction temperature or use a more forcing solvent. Consider a stronger, non-nucleophilic base.3. Increase the equivalents of base. |
| Multiple Products on TLC | 1. Disulfonylation of a primary amine.2. Side reactions due to reactive functional groups on the amine. | 1. Use an excess of the primary amine relative to the sulfonyl chloride.2. Protect other reactive groups on the amine substrate before the sulfonylation reaction. |
| Difficulty in Purification | 1. Product and starting material have similar polarity.2. Product is highly polar or non-polar. | 1. Ensure the reaction has gone to completion. Try a different chromatography solvent system or consider reverse-phase chromatography.2. Adjust the eluent system accordingly (e.g., add methanol for polar compounds). |
Conclusion
This compound represents a high-value starting material for the development of novel anti-cancer agents. Its structural features provide a robust platform for generating diverse sulfonamide libraries with the potential to modulate key oncogenic pathways. The straightforward and efficient chemistry of the sulfonyl chloride group, combined with the strategic inclusion of the chloro-biphenyl scaffold, makes it an indispensable tool for researchers and drug development professionals. The protocols and insights provided herein serve as a comprehensive guide to unlock the potential of this versatile building block in the ongoing search for more effective cancer therapies.
References
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Preparation of sulfonamides from N-silylamines - PMC - NIH. [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. [Link]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - NIH. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF - ResearchGate. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
(1,1'-Biphenyl)-4-sulphonyl chloride | C12H9ClO2S | CID 74192 - PubChem. [Link]
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. [Link]
-
Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy - PMC - PubMed Central. [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. [Link]
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC - NIH. [Link]
-
Process for the preparation of aromatic sulfonyl chlorides - Justia Patents. [Link]
-
3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem. [Link]
- EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google P
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach - PMC - PubMed Central. [Link]
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity - ResearchGate. [Link]
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Application Notes & Protocols: A Detailed Guide to Sulfonylation Reactions with 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
Introduction: The Sulfonamide Moiety in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its prevalence stems from its unique physicochemical properties; it can act as a bioisostere for amide bonds, offering increased metabolic stability and altered binding interactions.[2] Sulfonamides are found in a wide array of drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.[1][3] The synthesis of diverse sulfonamide libraries is therefore a critical activity in drug discovery and lead optimization, enabling the exploration of structure-activity relationships (SAR).
This guide provides a comprehensive overview and detailed protocol for the use of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride , a versatile building block for synthesizing novel sulfonamide derivatives. The biphenyl scaffold, decorated with a chloro-substituent, offers a distinct three-dimensional structure that can be exploited to probe and optimize interactions with biological targets.
Reagent Profile: this compound
This compound is an aromatic sulfonyl chloride featuring a biphenyl core. The presence of the chloro group on the 3'-position introduces polarity and potential for specific halogen bonding interactions, while the 4-sulfonyl chloride group serves as a highly reactive electrophilic handle for sulfonylation reactions.
| Property | Value |
| Molecular Formula | C₁₂H₇Cl₃O₂S |
| Molecular Weight | 321.6 g/mol |
| CAS Number | 501697-80-9[4] |
| Appearance | Off-white to light yellow solid |
| Primary Hazard | Corrosive; Reacts with water |
Core Principles: The Sulfonylation Reaction Mechanism
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic nucleophilic acyl substitution reaction. The mechanism is predicated on the high electrophilicity of the sulfur atom in the sulfonyl chloride group, which is bonded to two electron-withdrawing oxygen atoms and a good leaving group (chloride).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.[5]
-
Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion as the leaving group.
-
Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required in the reaction.[1][6] Its primary role is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.[7]
Caption: General reaction scheme for sulfonamide synthesis.
Critical Safety Precautions
Aryl sulfonyl chlorides are hazardous reagents that must be handled with appropriate care in a controlled laboratory environment.
-
Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage.[8][9] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.
-
Moisture Sensitivity: Sulfonyl chlorides react with water, including moisture in the air, to hydrolyze into the corresponding sulfonic acid and release corrosive hydrogen chloride (HCl) gas.[8] All reactions must be conducted under anhydrous conditions using dry glassware and solvents, preferably under an inert atmosphere (e.g., nitrogen or argon).[10][11]
-
Inhalation Hazard: The reagent and its byproducts can cause respiratory irritation.[9] All manipulations should be performed inside a certified chemical fume hood.
-
Incompatible Materials: Avoid contact with water, bases, amines (except as a reactant under controlled conditions), and alcohols.[8]
Detailed Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol describes a general procedure for the synthesis of N-benzyl-3'-chloro-[1,1'-biphenyl]-4-sulfonamide*. This procedure can be adapted for other primary or secondary amines, although optimization of reaction time, temperature, and purification may be necessary.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)[6]
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for purification (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa and needles/syringes
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (chromatography column or recrystallization flasks)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine (e.g., benzylamine, 1.1 eq).
-
Dissolve the amine in anhydrous DCM (to achieve a concentration of ~0.1-0.2 M).
-
Cool the stirred solution to 0 °C using an ice-water bath.[6]
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the cooled solution via syringe.
-
-
Sulfonyl Chloride Addition:
-
In a separate dry vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the stirred amine solution over 20-30 minutes using a syringe.[5][6] A slow rate of addition is crucial to control the exothermic reaction and prevent the formation of di-sulfonated byproducts with primary amines.[6]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir for 4-18 hours. Monitor the reaction's progress by TLC, eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting amine.
-
-
Aqueous Workup:
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 20 mL) to remove the excess base and any unreacted amine.
-
Water (1 x 20 mL).
-
Saturated NaHCO₃ solution (1 x 20 mL) to neutralize any residual acid.
-
Brine (1 x 20 mL) to remove bulk water.[5]
-
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Recrystallization: This is the preferred method for obtaining highly crystalline, pure solids.[12][13] Dissolve the crude product in a minimum amount of a hot solvent (e.g., isopropanol, ethanol, or an ethyl acetate/hexanes mixture) and allow it to cool slowly.[12][13] Collect the resulting crystals by vacuum filtration.[14]
-
Column Chromatography: If recrystallization is ineffective or the product is an oil, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]
-
Caption: A generalized experimental workflow for sulfonylation.
Product Characterization
The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the biphenyl core and the protons from the amine portion. The N-H proton of a secondary sulfonamide typically appears as a singlet between δ 8.8 and 10.2 ppm.[15]
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling.
-
Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the S=O stretches of the sulfonyl group will be present, typically in the ranges of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric).[16]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Hydrolysis of sulfonyl chloride: Reagent degraded due to moisture.[17] | Ensure all glassware is rigorously dried and use anhydrous solvents under an inert atmosphere. |
| Poorly reactive amine: The amine is sterically hindered or electron-deficient.[17] | Increase reaction temperature, extend reaction time, or consider using a more activating base or solvent. | |
| Di-sulfonylation Byproduct | Primary amine reacts twice: The initially formed sulfonamide is deprotonated by the base and reacts again.[6] | Use a slight excess of the amine (1.1-1.2 eq). Add the sulfonyl chloride solution slowly at 0 °C to maintain its low concentration. Consider a weaker or more hindered base like 2,6-lutidine.[6] |
| Difficult Purification | Product and impurities have similar polarity: Separation by chromatography is challenging. | Optimize the recrystallization solvent system.[10][13] Sometimes converting the product to a salt and washing away neutral impurities can be effective before re-acidifying. |
| "Oiling Out" during Recrystallization | Impure product or wrong solvent: The product separates as a liquid instead of crystals.[13] | Re-heat to dissolve the oil, add more hot solvent, and allow to cool more slowly. Try a different solvent system.[13] A preliminary purification by chromatography may be needed. |
Conclusion
This compound is a valuable and reactive building block for the synthesis of novel sulfonamides. The protocol detailed herein provides a robust starting point for its application in research and drug development. By understanding the underlying mechanism, adhering to strict safety and anhydrous techniques, and employing systematic monitoring and purification, researchers can effectively utilize this reagent to generate diverse libraries of sulfonamide-based compounds for biological screening and lead optimization.
References
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Das, P., & Chowdhury, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214.
- Sarver, P. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-43.
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (n.d.). BenchChem.
- Lipe, J. E., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(41), 10642-10649.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society, 145(39), 21394–21402.
- Uriarte, I., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3329.
- Technical Support Center: Sulfonylation of Primary Amines. (n.d.). BenchChem.
- Hultquist, M. E. (1957). Sulfonamide purification process. U.S.
- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
- Byproduct identification and removal in sulfonamide synthesis. (n.d.). BenchChem.
- Troubleshooting low yield in amine sulfonyl
- Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. (2023).
- Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). BenchChem.
- Application of Sulfonyl in Drug Design. (2025).
- Strategies for the functionalization of sulfonamides and the synthesis of sulfones. (2023).
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). The Royal Society of Chemistry.
- Synthesis of sulfonyl chloride substr
- Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride. (n.d.). BenchChem.
- 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts.
- Razak, K. A., et al. (2001). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 66(18), 6143–6148.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023).
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). BenchChem.
- CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube.
- 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride. (n.d.). Chem-Impex.
- 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
- SAFETY DATA SHEET: 4'-Chlorobiphenyl-4-sulfonyl chloride, 97%. (2021). Fisher Scientific.
- SAFETY DATA SHEET: 4'-Chlorobiphenyl-4-sulfonyl chloride. (2024). Fisher Scientific.
- SAFETY DATA SHEET: Chlorosulfonic acid. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET: 4-Biphenylsulfonyl chloride. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET: 4-(Trifluoromethyl)benzenesulfonyl chloride. (2009). Thermo Fisher Scientific.
- Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- 3', 4'-Dichloro[1, 1'-biphenyl]-4-sulfonyl chloride, min 95%, 1 gram. (n.d.). A2Z Chemical.
- Deininger, H., & Zölss, G. (1982). Process for the chloro-sulphonation of biphenyl and diphenyl ether.
- Sulfonyl chloride synthesis by chlorosulfon
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The Strategic Application of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl Chloride in Combinatorial Chemistry: A Guide to Sulfonamide Library Synthesis
Introduction: The Biphenyl Sulfonamide Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore, present in a wide array of therapeutic agents. Its ability to act as a non-classical bioisostere of an amide bond, coupled with its capacity to engage in crucial hydrogen bonding interactions with biological targets, has cemented its importance in drug design. When incorporated into a biphenyl scaffold, the resulting biphenyl sulfonamides offer a privileged structural motif. The biphenyl unit provides a rigid yet conformationally adaptable backbone, allowing for the exploration of diverse chemical space and the optimization of protein-ligand interactions.
This guide focuses on a particularly valuable reagent for the construction of such libraries: 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride . The presence of the chloro group on the 3'-position of the biphenyl ring introduces a key element of structural diversity and modulates the electronic properties of the molecule. This strategic halogenation can enhance binding affinity through specific halogen bonding interactions with protein residues, improve metabolic stability, and fine-tune the overall physicochemical profile of the resulting sulfonamide derivatives. This document provides detailed protocols for the application of this compound in both solid-phase and solution-phase combinatorial synthesis, enabling researchers to rapidly generate diverse libraries of novel sulfonamides for screening and lead optimization.
Chemical Properties and Reactivity Profile
This compound is a reactive electrophile, readily undergoing nucleophilic attack at the sulfonyl sulfur atom by primary and secondary amines to form stable sulfonamide linkages. The biphenyl core is chemically robust, and the chloro-substituent is generally stable to the reaction conditions employed for sulfonamide formation.
| Property | Value |
| Molecular Formula | C₁₂H₈Cl₂O₂S |
| Molecular Weight | 287.17 g/mol |
| CAS Number | 478647-00-6 |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
Application in Combinatorial Library Synthesis: A Workflow Overview
The generation of a sulfonamide library using this compound typically follows a combinatorial approach where a single core scaffold (the sulfonyl chloride) is reacted with a diverse set of building blocks (amines). This can be performed using either solid-phase or solution-phase parallel synthesis techniques.
Protocol 1: Solid-Phase Synthesis of a Sulfonamide Library
Solid-phase synthesis (SPS) is a powerful technique for combinatorial library generation as it simplifies purification by allowing for the easy removal of excess reagents and byproducts through washing.[1] This protocol is adapted from a "libraries from libraries" approach, demonstrating the robustness of SPS for creating diverse sulfonamide scaffolds.[2]
Materials:
-
Rink Amide MBHA resin (or other suitable amine-functionalized resin)
-
This compound
-
A diverse library of primary and secondary amines
-
N,N'-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF) for Fmoc-protected amines (if used)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessels (e.g., fritted syringes or automated synthesizer reaction blocks)
Step-by-Step Methodology:
-
Resin Swelling and Preparation:
-
Place the Rink Amide resin (e.g., 100 mg per reaction) into individual reaction vessels.
-
Swell the resin in DMF for 1-2 hours.
-
Wash the resin sequentially with DMF (3x) and DCM (3x).
-
-
Sulfonamide Formation:
-
Prepare a stock solution of this compound (e.g., 0.4 M in anhydrous DCM).
-
Prepare a stock solution of DIPEA (e.g., 0.8 M in anhydrous DCM).
-
To each reaction vessel, add the sulfonyl chloride solution (e.g., 5 equivalents based on resin loading) followed by the DIPEA solution (e.g., 10 equivalents).
-
Allow the reaction to proceed for 12-18 hours at room temperature with gentle agitation.
-
Self-Validation Check: Monitor the reaction completion using a Kaiser test (ninhydrin test) to confirm the absence of free primary amines on the resin.
-
-
Washing:
-
Drain the reaction vessels and wash the resin thoroughly to remove excess reagents.
-
A typical washing sequence is: DCM (3x), DMF (3x), Methanol (2x), DCM (3x).
-
-
Amine Coupling (for secondary sulfonamides from primary amines on resin):
-
This step is for libraries where the amine is first attached to the resin. For this protocol, we are directly coupling the sulfonyl chloride to an amine-functionalized resin, which will result in a primary sulfonamide upon cleavage. To create a library of secondary sulfonamides, one would start with a resin-linked amine and then perform the sulfonylation.
-
-
Cleavage and Product Isolation:
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Add the TFA cleavage cocktail to each reaction vessel (e.g., 1-2 mL per 100 mg of resin).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved product into labeled collection tubes.
-
Concentrate the filtrate under a stream of nitrogen or using a centrifugal evaporator to remove the majority of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude products in a suitable solvent (e.g., DMSO or DMF).
-
Purify the individual library members using parallel purification techniques such as solid-phase extraction (SPE) or mass-directed preparative HPLC.
-
Characterize the final products by LC-MS and, for select compounds, by ¹H NMR to confirm identity and purity.[2]
-
Protocol 2: Solution-Phase Parallel Synthesis of a Sulfonamide Library
Solution-phase synthesis is often faster for initial library generation and can accommodate a wider range of reaction conditions.[3] This protocol outlines a general method for the parallel synthesis of sulfonamides in a multi-well plate format.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Multi-well reaction block or individual reaction vials
-
Automated liquid handler (optional, for high-throughput synthesis)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a multi-well plate or individual vials, dispense a solution of each amine from your library (e.g., 0.1 mmol in 0.5 mL of anhydrous DCM).
-
Add the base (e.g., pyridine or TEA, 1.5-2.0 equivalents) to each well.
-
-
Sulfonyl Chloride Addition:
-
Prepare a stock solution of this compound (e.g., 0.1 M in anhydrous DCM).
-
Dispense the sulfonyl chloride solution (1.0 equivalent) to each well.
-
Seal the reaction plate/vials and allow the reactions to stir at room temperature for 6-18 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reactions by taking small aliquots from a few representative wells and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the amine starting material is a good indicator of reaction completion.
-
-
Work-up:
-
Upon completion, dilute the reaction mixtures with additional DCM.
-
Perform a liquid-liquid extraction in the wells or transfer to larger tubes.
-
Wash sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layers by passing them through a plug of anhydrous MgSO₄ or Na₂SO₄.
-
Evaporate the solvent under reduced pressure or using a centrifugal evaporator to yield the crude sulfonamide products.
-
-
Purification and Analysis:
-
Purify the crude products using parallel flash chromatography, SPE, or preparative HPLC.
-
Characterize the purified compounds by LC-MS to confirm molecular weight and purity. For hits from biological screening, further characterization by NMR and other spectroscopic methods is recommended.[4]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed).- Poorly nucleophilic amine.- Insufficient base. | - Use freshly opened or properly stored sulfonyl chloride.- Use anhydrous solvents and an inert atmosphere.- For unreactive amines, consider heating the reaction or using a more activating base (e.g., DBU).- Ensure at least 1.5-2 equivalents of base are used. |
| Multiple Products Observed | - Reaction with difunctional amines.- Side reactions of the sulfonyl chloride. | - Use mono-functional amines or protect other reactive groups.- Ensure the reaction is not overheated. |
| Difficulty in Purification | - Similar polarity of product and starting materials.- Formation of salt byproducts. | - Optimize chromatographic conditions.- Ensure the aqueous work-up is thorough to remove all salts. |
Conclusion: Enabling Rapid Exploration of Chemical Space
This compound is a highly effective and versatile reagent for the combinatorial synthesis of diverse sulfonamide libraries. The protocols outlined in this guide provide a solid foundation for both solid-phase and solution-phase approaches, allowing researchers to efficiently generate novel compounds for drug discovery and other applications. The strategic inclusion of the 3'-chloro-biphenyl scaffold offers a distinct advantage in the quest for potent and selective modulators of biological targets. By leveraging these methods, scientists can accelerate the hit-to-lead optimization process and more rapidly identify promising new chemical entities.
References
- Ostresh, J. M., et al. (2014). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold.
-
PubChem. This compound. Retrieved from [Link]
- Gayo, L. M., & Suto, M. J. (1997). Ion-exchange resins for solution-phase synthesis. Tetrahedron Letters, 38(2), 211-214.
- Parlow, J. J., Naing, W., & South, M. S. (1998). Solution-phase parallel synthesis and anti-malarial activity of a sulfonamide library. Bioorganic & Medicinal Chemistry Letters, 8(18), 2391-2394.
- Booth, R. J., & Hodges, J. C. (1997). Solid-Phase Organic Synthesis: A Review of the Recent Literature. Accounts of Chemical Research, 32(1), 18-26.
- Gennari, C., et al. (1999). Solid-Phase Synthesis of a Library of Vinylogous Sulfonamidopeptides.
- Nielsen, J., & Lyngsø, L. O. (1996). The construction of a sulfonamide library for combinatorial chemistry. Tetrahedron Letters, 37(46), 8439-8442.
- Beno, B. R., & Mason, J. S. (2001). The design of combinatorial libraries using properties and 3D pharmacophore fingerprints. Drug Discovery Today, 6(5), 251-258.
- Popa-Burke, I. G., et al. (1998). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Combinatorial Chemistry & High Throughput Screening, 1(1), 23-33.
- Gioiello, A., et al. (2013). Building a sulfonamide library by eco-friendly flow synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel synthesis and anti-malarial activity of a sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
Welcome to the technical support center for the synthesis of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, improve your reaction yields, and ensure the highest purity of your final product.
I. Overview of Synthesis
The synthesis of this compound is a critical process for the creation of various pharmaceutical agents and specialized chemicals.[1] The primary and most direct synthetic route involves the chlorosulfonation of 3-chlorobiphenyl. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the biphenyl backbone.
While seemingly straightforward, this reaction is often plagued by challenges that can significantly impact yield and purity. These challenges include the formation of isomeric byproducts, hydrolysis of the sulfonyl chloride group, and difficulties in purification. This guide will address these common issues and provide robust solutions.
Reaction Pathway
The fundamental reaction is the chlorosulfonation of 3-chlorobiphenyl using chlorosulfonic acid (ClSO₃H).
Caption: General synthesis pathway for this compound.
II. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you may encounter during the synthesis of this compound, providing detailed explanations and actionable solutions.
Issue 1: Low Reaction Yield
Q: My reaction yield is consistently low. What are the primary factors I should investigate?
A: Low yields in the chlorosulfonation of 3-chlorobiphenyl can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Causality: Insufficient reaction time or inadequate temperature can lead to unreacted starting material. Chlorosulfonation is an equilibrium-driven process, and pushing the reaction forward is key.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side product formation. A carefully controlled temperature ramp or a slightly elevated, stable temperature may be necessary.[2]
-
Reagent Stoichiometry: An excess of chlorosulfonic acid is often required to drive the reaction to completion.[3] Experiment with increasing the molar ratio of chlorosulfonic acid to 3-chlorobiphenyl.
-
-
-
Product Decomposition: The desired sulfonyl chloride is susceptible to hydrolysis.
-
Causality: Any moisture present in the reaction setup or introduced during workup will convert the sulfonyl chloride to the corresponding sulfonic acid, which is often water-soluble and lost during extraction.[2][4]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Controlled Quenching: The reaction mixture should be quenched by slowly adding it to ice water, rather than adding water to the reaction mixture. This helps to dissipate the heat from the exothermic reaction and minimizes localized heating that can accelerate hydrolysis.[5]
-
-
-
Side Reactions: The formation of unwanted byproducts can consume starting material and reduce the yield of the desired product.
-
Causality: The primary side product is often the formation of sulfones, specifically 4,4'-dichlorodiphenyl sulfone, from the reaction of the product with unreacted starting material.[3][6]
-
Solution:
-
Temperature Control: Lowering the reaction temperature can disfavor the formation of sulfones.
-
Order of Addition: Adding the 3-chlorobiphenyl slowly to the chlorosulfonic acid can help to maintain a high concentration of the sulfonating agent and minimize side reactions.
-
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Impure Product and Difficult Purification
Q: My final product is impure, and I'm having trouble with purification. What are the likely impurities and how can I remove them?
A: Impurities in the synthesis of this compound typically arise from side reactions and incomplete reactions. Here’s a breakdown of common impurities and purification strategies:
-
Isomeric Byproducts: Chlorosulfonation can occur at other positions on the biphenyl ring.
-
Causality: The directing effects of the chloro and phenyl groups can lead to the formation of other isomers, although the 4-position is generally favored.
-
Solution:
-
Reaction Conditions: Fine-tuning the reaction temperature and solvent can influence the isomeric ratio.
-
Recrystallization: Isomers often have different solubilities. A carefully chosen solvent system for recrystallization can effectively separate the desired 4-sulfonyl chloride isomer. Common solvents for recrystallization of sulfonyl chlorides include mixtures of hexanes and ethyl acetate or benzene.[4][7]
-
-
-
Sulfonic Acid: As mentioned, hydrolysis of the sulfonyl chloride leads to the formation of the corresponding sulfonic acid.
-
Causality: Exposure to water during workup or storage.
-
Solution:
-
-
Sulfones: Dichlorodiphenyl sulfone is a common byproduct.
-
Causality: Reaction of the sulfonyl chloride product with another molecule of 3-chlorobiphenyl.
-
Solution:
-
Recrystallization: Sulfones often have different crystal structures and solubilities compared to the sulfonyl chloride, making recrystallization an effective purification method.
-
Chromatography: If recrystallization is insufficient, column chromatography can be employed.
-
-
Recommended Purification Protocol: Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of hexanes and ethyl acetate).
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
| Impurity | Primary Cause | Recommended Removal Method |
| Isomeric Sulfonyl Chlorides | Non-selective sulfonation | Recrystallization |
| 3'-Chloro-[1,1'-biphenyl]-4-sulfonic acid | Hydrolysis of product | Aqueous wash (NaHCO₃), Column Chromatography |
| 4,4'-Dichlorodiphenyl sulfone | Side reaction | Recrystallization, Column Chromatography |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the chlorosulfonation of 3-chlorobiphenyl?
A1: The optimal temperature is a balance between reaction rate and selectivity. Generally, the reaction is conducted at temperatures ranging from 0°C to room temperature.[7] Some procedures may call for gentle heating to 50-60°C to drive the reaction to completion, but this increases the risk of sulfone formation.[7] It is recommended to start at a lower temperature and monitor the reaction progress before considering heating.
Q2: Can I use a different sulfonating agent instead of chlorosulfonic acid?
A2: While chlorosulfonic acid is the most common reagent, other sulfonating agents can be used. However, they may require different reaction conditions and may not be as effective. For example, sulfuryl chloride in the presence of a Lewis acid catalyst can be used, but this method can be less direct.[8] For most applications, chlorosulfonic acid remains the reagent of choice due to its reactivity and cost-effectiveness.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any major byproducts. The disappearance of the starting material spot is a good indicator of reaction completion.
-
HPLC: Provides a more quantitative measure of the reaction progress, allowing you to track the formation of the product and the consumption of the starting material over time.[2]
Q4: My starting material, 3-chlorobiphenyl, is not fully dissolving in the chlorosulfonic acid. What should I do?
A4: 3-chlorobiphenyl can have limited solubility in chlorosulfonic acid, especially at lower temperatures.
-
Gentle Warming: A slight increase in temperature can improve solubility.
-
Co-solvent: In some cases, a small amount of an inert co-solvent like dichloromethane can be used, but this can also affect the reactivity of the chlorosulfonic acid.
-
Stirring: Ensure vigorous stirring to create a fine suspension and maximize the surface area for the reaction to occur.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, alternative routes exist, though they are often more complex. One such method involves a Suzuki-Miyaura coupling reaction. This would entail coupling a suitable boronic acid derivative with an aryl halide containing the sulfonyl chloride group, or vice-versa. While this method offers high selectivity, it is a multi-step process and may not be as atom-economical as direct chlorosulfonation.[9][10]
Caption: Alternative synthesis via Suzuki-Miyaura coupling.
IV. Safety Considerations
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thionyl Chloride (if used): Also highly corrosive and reacts with water to produce toxic gases. Handle with the same precautions as chlorosulfonic acid.
-
Quenching: The quenching of the reaction with water is highly exothermic. Perform this step slowly and with adequate cooling to prevent splashing and uncontrolled release of gases.
This technical support guide is intended to provide helpful advice for improving the yield and purity of this compound reactions. The specific conditions for your experiments may need to be optimized based on your laboratory setup and the purity of your starting materials.
V. References
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]
-
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved from [Link]
-
Justia Patents. (1991, August 16). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]
-
Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride. Retrieved from
-
Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Retrieved from
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorobiphenyl. Retrieved from [Link]
-
PubMed. (2022, September 6). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Disposition of Phenolic and Sulfated Metabolites after Inhalation Exposure to 4-Chlorobiphenyl (PCB3) in Female Rats. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
-
PubMed. (2014, August 18). Disposition of phenolic and sulfated metabolites after inhalation exposure to 4-chlorobiphenyl (PCB3) in female rats. Retrieved from [Link]
-
Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride. Retrieved from
-
AHH Chemical. (n.d.). 3'-CHLORO-BIPHENYL-4-SULFONYL CHLORIDE (CAS No. 478647-00-6) SDS. Retrieved from [Link]
-
PubMed. (2018, December 18). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. Retrieved from [Link]
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- 3. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. patents.justia.com [patents.justia.com]
- 6. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl Chloride Derivatives
Welcome to the technical support center for the purification of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and detailed experimental protocols grounded in established chemical principles.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: After my aqueous workup, I see a significant decrease in my yield, and my NMR spectrum shows a broad singlet in the aromatic region that I can't attribute to my product. What is happening?
Answer: This is a classic sign of hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and susceptible to nucleophilic attack by water, especially at elevated temperatures or with prolonged exposure.[1] The resulting sulfonic acid (-SO₃H) is often more water-soluble and may be lost during the aqueous extraction. The broad singlet you are observing in the NMR is likely the acidic proton of the sulfonic acid.
Causality Explained: The sulfur atom in the sulfonyl chloride is electron-deficient due to the presence of two oxygen atoms and a chlorine atom. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion.
Preventative Measures & Solutions:
-
Minimize Contact Time with Water: Perform aqueous washes quickly and at low temperatures (e.g., using ice-cold water or brine).[1]
-
Use of Brine: Wash the organic layer with saturated sodium chloride solution (brine) to reduce the solubility of the sulfonyl chloride in the aqueous phase and to help break up emulsions.
-
Immediate Extraction: Once the reaction is quenched in water, immediately extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents during the final stages of purification and handling.[2]
Question 2: My purified product, which initially appeared as a white solid, has started to turn into a sticky, off-white or yellowish gum upon storage. What is causing this degradation?
Answer: This indicates product instability, which is common for sulfonyl chlorides.[3] The degradation is likely due to a combination of residual moisture and/or exposure to atmospheric humidity, leading to slow hydrolysis. The presence of trace acidic impurities (like HCl, a byproduct of hydrolysis) can also catalyze further decomposition. Some sulfonyl chlorides can also be sensitive to light and air.[4]
Troubleshooting Workflow for Degradation:
Caption: Troubleshooting workflow for product degradation.
Question 3: I am struggling to get good separation of my product from a non-polar impurity using column chromatography. My product seems to be moving very quickly with the solvent front.
Answer: This is a common issue when the eluent system is too non-polar. The biphenyl structure of your molecule gives it significant non-polar character, but the sulfonyl chloride group adds polarity. If your eluent is too non-polar (e.g., pure hexanes), your product will have a high affinity for the mobile phase and will not interact sufficiently with the polar stationary phase (silica gel).
Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A good starting point for aryl sulfonyl chlorides is a mixture of hexanes and ethyl acetate.[2] You can start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase it.
-
TLC Optimization: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[5] Aim for an Rf value of approximately 0.25-0.35 for your product to ensure good separation on the column.[5]
-
Alternative Solvents: Consider using dichloromethane (DCM) as a component of your eluent system, for example, a hexane-DCM gradient.
Question 4: How can I confirm the purity of my final product?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): This will give you structural confirmation and an indication of any proton- or carbon-containing impurities. The absence of a broad peak for sulfonic acid is a good indicator of purity.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile and thermally stable compounds like sulfonyl chlorides. It can help identify any residual starting materials or byproducts.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Caution with LC-MS: Be cautious when using Liquid Chromatography-Mass Spectrometry (LC-MS). The sulfonyl chloride can hydrolyze in the presence of protic solvents commonly used in reverse-phase LC, potentially giving a false indication of impurities.
Section 2: Detailed Purification Protocols
Protocol 2.1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds, assuming a suitable solvent can be found. The goal is to dissolve the crude product in a minimum amount of a hot solvent, in which the impurities are either very soluble or insoluble, and then allow the desired compound to crystallize upon cooling.
Step-by-Step Methodology:
-
Solvent Selection: Test various solvent systems. For biphenyl sulfonyl chlorides, good candidates are mixed solvent systems like hexane/ethyl acetate or hexane/tetrahydrofuran.[2] Toluene or a mixture of toluene and heptane can also be effective.
-
Dissolution: Place the crude this compound in an oven-dried flask. Add a minimal amount of the less polar solvent (e.g., hexanes) to create a slurry.
-
Heating: Gently heat the slurry on a hot plate with stirring. Gradually add the more polar solvent (e.g., ethyl acetate) dropwise until the solid just dissolves. Avoid adding an excess of the polar solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (0-4°C) for at least an hour to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold non-polar solvent (e.g., hexanes) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.
| Parameter | Recommended Solvent System | Temperature |
| Solubility | Soluble in hot solvent, insoluble in cold | Hot (near boiling), Cold (0-4°C) |
| Starting Ratio | Hexane:Ethyl Acetate (approx. 6:1) | Adjust as needed |
Protocol 2.2: Flash Column Chromatography
Flash column chromatography is a rapid purification method that uses pressure to force the solvent through the column, leading to faster and more efficient separations than traditional gravity chromatography.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for flash column chromatography.
Step-by-Step Methodology:
-
TLC Optimization: Determine the optimal eluent system using TLC. A good starting point is a hexane:ethyl acetate mixture. Adjust the ratio until the desired compound has an Rf of ~0.3.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Run the column with the optimized eluent system, applying positive pressure with air or nitrogen.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Section 3: Handling and Storage
Given the moisture sensitivity of sulfonyl chlorides, proper handling and storage are critical to maintaining their purity and stability.
-
Handling: Always handle this compound in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Use oven-dried glassware and perform manipulations under an inert atmosphere (nitrogen or argon) whenever possible.[2][4]
-
Storage: Store the purified product in a tightly sealed container, preferably under an inert atmosphere.[4] For long-term storage, keep it in a desiccator at a low temperature (0-8°C is often recommended).[6]
References
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]
-
Sulfanilyl chloride, N-acetyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Bayer Aktiengesellschaft. (1982). Process for the chloro-sulphonation of biphenyl and diphenyl ether (European Patent No. EP0053314A1). European Patent Office.
- Hoechst Aktiengesellschaft. (1996). 4-alkyl-3-chlorobenzenesulfinic acids, 4-alkyl-3-chlorobenzenesulfonylcarboxylic acids, 4-alkyl-3-chloroalkylsulfonylbenzenes and preparation thereof (U.S. Patent No. 5498798A). United States Patent and Trademark Office.
-
Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. Journal of Organic Chemistry, 73(12), 4683-4688. Retrieved from [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Retrieved from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Alberta. Retrieved from [Link]
Sources
Common side reactions of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride and how to avoid them
Welcome to the technical support center for 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling, use, and potential side reactions of this reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during reactions involving this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide Product
Question: I am reacting this compound with my amine of interest, but I am observing a very low yield of my target sulfonamide. What could be the primary cause?
Answer: A low yield in sulfonamide synthesis is most commonly attributed to the degradation of the sulfonyl chloride starting material, primarily through hydrolysis.[1] Sulfonyl chlorides are highly susceptible to moisture, which converts them into the corresponding sulfonic acid. This sulfonic acid is unreactive towards amines under standard sulfonylation conditions, thus halting the desired reaction pathway.[1][2]
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis of the Sulfonyl Chloride | Exposure to moisture from glassware, solvents, reagents, or the atmosphere will hydrolyze the sulfonyl chloride to the unreactive 3'-Chloro-[1,1'-biphenyl]-4-sulfonic acid.[1][2] | Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents, and consider purchasing freshly opened bottles or purifying solvents if necessary. Run the reaction under an inert atmosphere, such as nitrogen or argon.[1] |
| Inappropriate Base Selection | The base is crucial for neutralizing the HCl generated during the reaction.[1] A weak or sterically hindered base may not be effective, while a nucleophilic base could compete with your amine, leading to side products. | Optimize the Base: Use a non-nucleophilic organic base like triethylamine or pyridine. Typically, 1.1 to 1.5 equivalents of the base are sufficient. |
| Sub-optimal Reaction Temperature | While many sulfonamide formations proceed well at room temperature, some less nucleophilic amines may require heating to drive the reaction to completion. Conversely, excessive heat can promote decomposition. | Temperature Screening: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS to avoid decomposition. |
| Poor Nucleophilicity of the Amine | Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions. | Use a More Forcing Catalyst/Conditions: For challenging amines, consider using a more potent, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or adding a catalyst such as DMAP (4-Dimethylaminopyridine) in catalytic amounts. |
Experimental Workflow for Minimizing Hydrolysis:
Caption: Formation of bis-sulfonated side product.
Strategies to Avoid Bis-sulfonation:
| Strategy | Explanation | Detailed Protocol |
| Control Stoichiometry | Using an excess of the primary amine ensures that the sulfonyl chloride is more likely to react with an unreacted amine molecule rather than the less nucleophilic sulfonamide anion. [1] | Use 2 or more equivalents of the primary amine. One equivalent acts as the nucleophile and the other acts as the base to neutralize HCl. |
| Slow Addition | Adding the sulfonyl chloride slowly to the solution of the amine maintains a low concentration of the electrophile, favoring the reaction with the more abundant and more nucleophilic primary amine. [1] | Prepare a solution of the this compound in an anhydrous solvent and add it dropwise to a stirred solution of the amine at 0 °C or room temperature. |
| Inverse Addition | Adding the amine and base to the sulfonyl chloride solution can sometimes lead to localized high concentrations of the sulfonyl chloride, promoting bis-sulfonation. | Always add the sulfonyl chloride solution to the amine solution. |
Issue 3: Reaction Fails to Go to Completion or is Very Sluggish
Question: My reaction has stalled, and a significant amount of starting material remains even after an extended period. What can I do to drive it to completion?
Answer: A stalled reaction can be due to several factors, including poor reagent quality, insufficient activation, or steric hindrance.
Troubleshooting a Sluggish Reaction:
-
Verify Reagent Quality: The primary suspect is often the sulfonyl chloride. If it has been stored improperly or for a long time, it may have partially hydrolyzed. [2]It is recommended to use a fresh bottle or verify the purity of the existing stock.
-
Increase Reaction Temperature: For less reactive amines, gentle heating can significantly increase the reaction rate. Monitor the reaction closely to avoid decomposition of starting materials or products.
-
Use a More Effective Base/Catalyst: A stronger, non-nucleophilic base like DBU can be more effective at deprotonating the amine and driving the reaction forward. The addition of a catalytic amount of DMAP can also accelerate the reaction, especially with hindered alcohols or amines.
-
Solvent Effects: The choice of solvent can influence reaction rates. Aprotic polar solvents like acetonitrile or DMF can sometimes be more effective than less polar solvents like dichloromethane, provided they are rigorously dried. [1]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). [2][3]It is best kept in a cool, dry place away from light. [2]The safety data sheet also recommends storage in a corrosives area. [3][4] Q2: I suspect my this compound has degraded. How can I confirm this and can I purify it?
A2: The primary degradation product is 3'-Chloro-[1,1'-biphenyl]-4-sulfonic acid. You can check for the presence of this impurity using ¹H NMR spectroscopy (the sulfonic acid proton is typically a broad singlet at a high chemical shift, >10 ppm) or by LC-MS. If significant degradation has occurred, purification can be challenging. Recrystallization from a non-polar, anhydrous solvent may be attempted, but it is often more practical to purchase a fresh batch of the reagent.
Q3: Are there any known side reactions involving the chloro-substituent on the biphenyl ring?
A3: Under typical conditions for sulfonamide synthesis (reaction with an amine in the presence of a non-nucleophilic base at or near room temperature), the chloro group on the biphenyl ring is generally unreactive. However, under more forcing conditions, such as high temperatures or in the presence of strong nucleophiles or certain metal catalysts, nucleophilic aromatic substitution or cross-coupling reactions could potentially occur. It is always advisable to perform reactions at the lowest effective temperature to minimize such potential side reactions.
Q4: Can this sulfonyl chloride undergo decomposition under light or heat?
A4: Yes, sulfonyl chlorides can be sensitive to both light and heat. [5]Photolytic decomposition can occur upon exposure to UV light, leading to the homolytic cleavage of the S-Cl bond and subsequent radical-mediated decomposition. [5]Thermal decomposition can also occur, particularly at elevated temperatures, which may lead to the extrusion of SO₂. It is recommended to store the compound in an amber bottle and avoid unnecessarily high reaction temperatures.
Q5: What is the appropriate personal protective equipment (PPE) when handling this compound?
A5: this compound is corrosive and causes severe skin burns and eye damage. [3][6]It is also a respiratory irritant. [7]Therefore, it is mandatory to handle this chemical in a fume hood and wear appropriate PPE, including chemical safety goggles, a face shield, impervious gloves, and a lab coat. [7]
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
- D. A. Horton, G. T. Bourne, M. L. Smythe. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- The Synthesis of Functionalised Sulfonamides. (n.d.). The world's largest collection of open access research papers.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2020). Molecules, 25(21), 5019.
- A New, Mild Preparation of Sulfonyl Chlorides. (2017). Synlett, 28(10), 1189-1193.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2010). Organic Process Research & Development, 14(4), 869-875.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (1987). Canadian Journal of Chemistry, 65(6), 1339-1346.
- Preparation of sulfonamides from N-silylamines. (2014). Tetrahedron Letters, 55(30), 4112-4114.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2023). Green Chemistry, 25(15), 6031-6037.
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. (1937). Journal of the American Chemical Society, 59(11), 2249-2251.
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-213.
-
Thermo Fisher Scientific. (2014). Biphenyl-4-sulfonyl chloride SAFETY DATA SHEET. Retrieved from [Link]
- Pfaltz & Bauer. (n.d.).
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- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
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Stability and storage conditions for 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride (CAS No. 20443-74-7). This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions regarding the stability, storage, and handling of this reactive intermediate. Our goal is to empower you with the scientific rationale behind best practices, ensuring the integrity of your experiments and the quality of your results.
A Note on the Reactivity of Sulfonyl Chlorides
This compound belongs to the aryl sulfonyl chloride class of reagents. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack.[1][2] This inherent reactivity is key to its utility in synthesis, particularly for forming sulfonamides and sulfonate esters.[3] However, this same reactivity also dictates its primary instability: a pronounced sensitivity to moisture, which can compromise its integrity if not stored and handled correctly.[4][5]
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during the use of this compound in your experiments.
Q1: My reaction is giving low or no yield, and I suspect the starting material has degraded. How can I diagnose this?
A1: This is a common issue and almost always points to the premature reaction of the sulfonyl chloride with water, a process known as hydrolysis.
Causality: Sulfonyl chlorides readily react with water, even atmospheric moisture, to form the corresponding sulfonic acid and hydrogen chloride (HCl).[3] This hydrolyzed product, 3'-Chloro-[1,1'-biphenyl]-4-sulfonic acid, is unreactive in the subsequent nucleophilic substitution you are likely trying to perform (e.g., sulfonamide formation) and represents a loss of active reagent.
Diagnostic Steps:
-
Check for Acidity: Carefully open the reagent bottle in a fume hood. If you observe fuming, it is likely HCl gas being released as the compound reacts with ambient moisture.[6] You can also dissolve a small sample in an anhydrous, inert solvent (like Toluene or Dichloromethane) and test the pH of a water extraction; a highly acidic result suggests significant hydrolysis.
-
Physical Appearance: While the fresh compound should be a white to off-white solid, older or improperly stored samples may appear discolored (e.g., yellowish).[6] This can indicate decomposition, although hydrolysis is the more common issue for yield loss.
-
Analytical Confirmation: The most definitive method is to run an analytical test like ¹H NMR on a small sample. The sulfonic acid will have a different chemical shift for the aromatic protons compared to the sulfonyl chloride.
Corrective Protocol:
-
Ensure Anhydrous Conditions: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.[7][8]
-
Use Dry Solvents and Reagents: Ensure all solvents, reagents, and glassware are rigorously dried before use.
-
Use Fresh Reagent: If degradation is suspected, it is always best to use a new, unopened bottle of the reagent.
Q2: I opened a new bottle of the reagent and noticed a sharp, pungent odor and fumes. Is the product compromised?
A2: Not necessarily. This observation is a direct consequence of the compound's high reactivity with atmospheric moisture.
Causality: The sulfonyl chloride group is highly sensitive to water.[9] The moment the container is opened, the compound on the surface reacts with humidity in the air. This hydrolysis reaction produces hydrogen chloride (HCl) gas.[3][6] The pungent odor and visible fumes are from this newly formed HCl.
What to do:
-
This indicates the high reactivity of the compound, not necessarily bulk degradation. The material below the surface layer is likely still of high purity.
-
To minimize this, open the container for the shortest time possible and immediately blanket the headspace with a dry, inert gas like nitrogen or argon before re-sealing.[4][8]
-
Always perform this action in a well-ventilated chemical fume hood to avoid inhaling HCl gas.[7]
Q3: My compound has developed a yellow tint over time. What causes this and is it still usable?
A3: A yellowish tint in older samples of sulfonyl chlorides is typically a sign of thermal or photochemical decomposition.[6]
Causality: In addition to hydrolysis, sulfonyl chlorides can decompose, particularly when exposed to heat or light over extended periods. This process can involve the extrusion of sulfur dioxide (SO₂) and the formation of chlorine, which can impart a yellow color.[6][10]
Experimental Workflow: Assessing and Mitigating Discoloration
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
Welcome to the technical support center for the synthesis of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important building block. The synthesis of biphenyl compounds is crucial in medicinal chemistry as the biphenyl scaffold is found in many biologically active natural and synthetic products.[1]
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Suzuki-Miyaura Cross-Coupling: This popular and versatile method involves the palladium-catalyzed reaction between an aryl boronic acid (or its ester) and an aryl halide.[2] For this specific synthesis, the coupling partners would be (4-(chlorosulfonyl)phenyl)boronic acid and 1-chloro-3-iodobenzene (or a similar halide).
-
Chlorosulfonylation of 3-Chlorobiphenyl: This involves the direct introduction of a chlorosulfonyl group onto the 3-chlorobiphenyl backbone using a chlorosulfonating agent like chlorosulfonic acid.[3]
This guide will address potential issues arising from both synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues Related to Suzuki-Miyaura Cross-Coupling
Question 1: My Suzuki-Mura coupling reaction to form the biphenyl backbone is giving a low yield. What are the common causes and how can I improve it?
Low yields in Suzuki-Miyaura coupling reactions are a frequent issue and can stem from several factors.[4] Here's a breakdown of potential causes and solutions:
-
Catalyst and Ligand Inactivity: Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[5] Similarly, phosphine ligands can oxidize, hindering the catalytic cycle.[5]
-
Solution: Ensure all reagents and solvents are thoroughly degassed. A common technique is to freeze-pump-thaw the solvents for multiple cycles and to run several cycles of vacuum-argon in the reaction flask containing all solid reagents before adding the solvents.[4] Always handle catalysts and ligands under an inert atmosphere (e.g., in a glovebox).
-
-
Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation, where the boron group is replaced by a hydrogen atom, especially in aqueous basic conditions.[5][6]
-
Solution: Use freshly acquired or purified boronic acids. For better stability, consider using boronic esters like pinacol esters.[5]
-
-
Inappropriate Base or Solvent System: The choice of base and solvent is critical for the reaction's success. The base is required for the transmetalation step.[7] Aqueous media can sometimes lead to hydrolysis of base-sensitive substrates.[8]
-
Solution: Screen different bases such as K₂CO₃, Na₂CO₃, K₃PO₄, or KF.[4][6] A solvent screen including combinations like toluene/water, THF/water, or DME/water might be necessary to find the optimal conditions for your specific substrates.[4] The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields in biphasic systems.[4]
-
-
Reactivity of the Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[5] Aryl chlorides are often less reactive and may require more specialized, highly active catalyst systems.[8][9]
-
Solution: If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide for improved reactivity. Alternatively, employ more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can facilitate the oxidative addition of less reactive aryl chlorides.[7][10]
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with appropriate ligand | Ensure catalyst is active and handled under inert conditions to prevent decomposition. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | Bulky, electron-rich ligands can improve catalytic activity, especially for less reactive aryl chlorides.[7][10] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, KF | The base is crucial for the transmetalation step; its strength and solubility can impact the reaction rate.[7] |
| Solvent | Toluene/H₂O, THF/H₂O, Dioxane/H₂O | Solvent choice affects the solubility of reagents and the reaction kinetics. |
| Aryl Halide | I > Br > Cl | The C-X bond strength influences the rate of oxidative addition. |
Question 2: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?
Homocoupling, the reaction of two molecules of the same coupling partner, is a common side reaction.
-
Cause: This often arises from side reactions of the organoborane reagent or the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.
-
Solution:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents to minimize oxygen levels.[8]
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid is often used, but a large excess can sometimes lead to increased homocoupling.
-
Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Experimenting with different phosphine ligands may be beneficial.
-
Section 2: Issues Related to Chlorosulfonylation
Question 3: The chlorosulfonylation of 3-chlorobiphenyl is resulting in a low yield and a dark, impure product. What is going wrong?
Direct chlorosulfonylation can be an aggressive reaction, and several factors can lead to poor outcomes.
-
Cause 1: Over-sulfonation or Side Reactions: Chlorosulfonic acid is a strong electrophile and can lead to the formation of disulfonated products or other undesired side reactions, especially at elevated temperatures.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature, typically between 0 and 10°C, during the addition of the substrate to the chlorosulfonic acid.[11]
-
Stoichiometry: Use a carefully controlled molar ratio of chlorosulfonic acid to the 3-chlorobiphenyl. A large excess of chlorosulfonic acid can increase the likelihood of side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or another suitable analytical method to avoid prolonged reaction times that can lead to product degradation.
-
-
-
Cause 2: Hydrolysis of the Sulfonyl Chloride Product: Sulfonyl chlorides are susceptible to hydrolysis, converting them into the corresponding sulfonic acid, especially during aqueous workup.[12][13][14] This is a significant issue that can drastically reduce the isolated yield of the desired product.[12]
-
Solution:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Careful Workup: When quenching the reaction, do so by pouring the reaction mixture slowly onto crushed ice.[15] The low solubility of the aryl sulfonyl chloride in cold water helps protect it from extensive hydrolysis by causing it to precipitate.[12][16]
-
Rapid Isolation: Collect the precipitated product by filtration as quickly as possible and wash it with cold water to remove residual acid.[15] Avoid prolonged contact with water.[17]
-
Co-solvent Precipitation: Utilizing an organic co-solvent during precipitation can sometimes improve the physical characteristics of the product, making it easier to handle and dry.[18]
-
-
-
Cause 3: Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: After the initial low-temperature addition, a carefully controlled increase in temperature (e.g., to room temperature or slightly above) for a defined period may be necessary to drive the reaction to completion.[11] Again, monitoring is key.
-
Question 4: My isolated this compound product is unstable and decomposes upon storage. How can I improve its stability?
Aryl sulfonyl chlorides can be sensitive to moisture and heat.[15]
-
Cause: Residual moisture or acid from the synthesis can catalyze the decomposition of the sulfonyl chloride over time. The presence of water leads to hydrolysis to the sulfonic acid.
-
Solution:
-
Thorough Drying: Ensure the product is thoroughly dried under vacuum. If possible, use a desiccant like P₂O₅ in the vacuum desiccator.
-
Purification: If impurities are present, recrystallization from a non-polar, anhydrous solvent (like dry benzene or hexane mixtures) may be necessary.[15] However, be aware that some electron-deficient sulfonyl chlorides can be unstable to chromatography.[19]
-
Proper Storage: Store the purified product in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer at -20°C).[20]
-
Experimental Workflow Visualizations
General Synthetic Approaches
Caption: Primary synthetic routes to this compound.
Troubleshooting Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.
Protocol Example: Chlorosulfonylation Workup
This protocol outlines a general procedure for the critical workup and isolation step following a chlorosulfonylation reaction to minimize hydrolysis of the product.
-
Preparation: Prepare a large beaker containing a slurry of crushed ice and a minimal amount of water, sufficient for stirring. Cool this mixture in an ice bath.
-
Quenching: Once the chlorosulfonylation reaction is deemed complete by in-process controls (e.g., TLC, LC-MS), slowly and carefully pour the reaction mixture directly into the vigorously stirred ice slurry. This should be done in a well-ventilated fume hood as significant amounts of HCl gas will be evolved.[15]
-
Precipitation: The this compound should precipitate as a solid. The low temperature and the product's low aqueous solubility help to mitigate hydrolysis.[16]
-
Isolation: Immediately collect the solid product by vacuum filtration using a Buchner funnel.[15] Do not delay this step.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any remaining chlorosulfonic acid and HCl.
-
Drying: Press the solid on the filter to remove as much water as possible. Then, transfer the crude product to a vacuum desiccator containing a strong desiccant (e.g., P₂O₅) and dry under high vacuum until a constant weight is achieved. Avoid heating the product while it is still wet, as this can cause significant decomposition.[15]
References
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Online] Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Online] Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online] Available at: [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Online] Available at: [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Online] Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online] Available at: [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Online] Available at: [Link]
-
ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Online] Available at: [Link]
-
ACS Publications. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. [Online] Available at: [Link]
- Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts.
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Online] Available at: [Link]
-
Kingston University. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Online] Available at: [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Online] Available at: [Link]
- Google Patents. (n.d.). Process for the chloro-sulphonation of biphenyl and diphenyl ether.
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Online] Available at: [Link]
-
Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. [Online] Available at: [Link]
-
PubMed. (2023). Synthesis of a new sulfonated-hexachlorobiphenyl standard for environmental analysis, ecotoxicological, and toxicological studies. [Online] Available at: [Link]
- Google Patents. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. [Online] Available at: [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Online] Available at: [Link]
- Google Patents. (n.d.). Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Chlorobiphenyls. [Online] Available at: [Link]
-
PubChem. (n.d.). 3-Chlorobiphenyl. [Online] Available at: [Link]
-
PubMed. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Disposition of Phenolic and Sulfated Metabolites after Inhalation Exposure to 4-Chlorobiphenyl (PCB3) in Female Rats. [Online] Available at: [Link]
-
PubMed. (2014). Disposition of phenolic and sulfated metabolites after inhalation exposure to 4-chlorobiphenyl (PCB3) in female rats. [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Online] Available at: [Link]
- Google Patents. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. quora.com [quora.com]
- 9. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
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- 13. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
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- 19. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
Technical Support Center: Optimization of Reaction Parameters for 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride Coupling
Welcome to the technical support center for the optimization of coupling reactions involving 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific substrate in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to navigate the nuances of these powerful synthetic transformations, ensuring the success of your experimental endeavors.
The coupling of this compound is a critical step in the synthesis of various complex molecules, including active pharmaceutical ingredients (APIs). A notable example is its use as a key intermediate in the synthesis of Sotagliflozin, a dual inhibitor of sodium-glucose co-transporters 1 and 2 (SGLT1/SGLT2) for the treatment of diabetes.[1] Given its industrial relevance, the optimization of its coupling reactions is of significant interest.
This guide will focus on two of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate stem from a combination of steric hindrance and electronic effects. The biphenyl moiety is sterically demanding, which can impede the approach of the catalyst and the coupling partner. Additionally, the presence of two chloro-substituents and a sulfonyl chloride group influences the electronic properties of the aromatic rings, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]
Q2: Which palladium-catalyzed reactions are most suitable for coupling with this compound?
A2: The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the most widely employed and versatile methods for this purpose.[2] The Suzuki-Miyaura reaction is ideal for forming carbon-carbon bonds with a wide range of boronic acids and esters.[3] The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds with various amines.[4]
Q3: Can the sulfonyl chloride group itself participate in the coupling reaction?
A3: Yes, under certain conditions, the sulfonyl chloride group can undergo desulfonylative coupling, where the C-S bond is cleaved, and a new C-C or C-heteroatom bond is formed.[5] However, the reactivity of different leaving groups on the aromatic ring typically follows the order: I > Br > OTf > Cl > SO₂Cl.[3] Therefore, with the 3'-chloro substituent also present, careful optimization is required to achieve selective coupling at the desired position. In some cases, palladium can catalyze the desulfonylation of arylsulfonyl chlorides, making them equivalents to aryl halides for C-C bond formation.[6]
Q4: What is the crucial role of the ligand in these coupling reactions?
A4: The ligand is arguably the most critical component for a successful coupling reaction with a challenging substrate like this compound. Bulky and electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos), are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle, especially with sterically hindered aryl chlorides.[2][7] The choice of ligand can significantly impact reaction rate, yield, and selectivity.[7]
Q5: How does the choice of base influence the reaction outcome?
A5: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and the deprotonation of the amine in the Buchwald-Hartwig amination. The strength and nature of the base must be carefully selected to be effective without causing unwanted side reactions, such as hydrolysis of the sulfonyl chloride or degradation of the starting materials or product. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst may not be in the active Pd(0) state. 2. Poor Ligand Choice: The ligand may not be suitable for the sterically hindered substrate. 3. Insufficient Base Strength: The base may not be strong enough to facilitate the key reaction steps. 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Use a pre-catalyst or ensure in-situ reduction of the Pd(II) source. 2. Screen a panel of bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2] 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig).[8] 4. Incrementally increase the reaction temperature, monitoring for decomposition. |
| Formation of Homocoupled Product | 1. Oxidative Homocoupling of Boronic Acid: Presence of oxygen can lead to the homocoupling of the boronic acid partner. 2. Reductive Homocoupling of Aryl Halide: This can occur under certain conditions, though less common. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[9] 2. Optimize the reaction conditions, particularly the catalyst and ligand system. |
| Dehalogenation (Loss of Chlorine) | 1. Presence of a Hydride Source: Certain reagents or impurities can act as hydride donors, leading to the reduction of the C-Cl bond. | 1. Ensure all reagents and solvents are pure and dry. Avoid using certain amine bases or alcohol solvents that can be hydride sources.[10] |
| Hydrolysis of Sulfonyl Chloride | 1. Presence of Water: The sulfonyl chloride group is sensitive to hydrolysis, especially in the presence of a base. | 1. Use anhydrous solvents and reagents. If an aqueous base is required for the Suzuki reaction, consider using a phase-transfer catalyst or a biphasic solvent system to minimize contact between water and the sulfonyl chloride. |
| Multiple Products/Poor Selectivity | 1. Competitive Coupling: The presence of both a chloro and a sulfonyl chloride group can lead to coupling at either site. | 1. Carefully select the catalyst and ligand to favor oxidative addition at the more reactive C-Cl bond. Lowering the reaction temperature may also improve selectivity. |
Experimental Protocols
General Considerations for All Reactions:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions.[9]
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[9]
-
Reagent Purity: The purity of all reagents, especially the boronic acid/ester and amine, is crucial for obtaining high yields and reproducible results.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Caption: Suzuki-Miyaura Coupling Workflow
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF/water mixture)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium pre-catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine
Caption: Buchwald-Hartwig Amination Workflow
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry reaction flask, add this compound, the palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Overview
Caption: Generalized Palladium Cross-Coupling Cycle
The catalytic cycle for both Suzuki-Miyaura and Buchwald-Hartwig reactions generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.[4]
-
Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki reaction, the organic group from the boronic acid is transferred to the palladium center. In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation by the base.[4][10]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[4]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
How to handle hydrolysis of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for handling 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride (CAS: 478647-00-6) in chemical reactions, with a specific focus on mitigating and managing its hydrolysis.
Introduction
This compound is a key intermediate in the synthesis of a variety of compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a substituted biphenyl core, makes it a versatile building block. However, the electrophilic nature of the sulfonyl chloride group also renders it susceptible to hydrolysis, which can lead to reduced yields, product contamination, and purification challenges. This guide is designed to provide you with the expertise and practical strategies to successfully manage the hydrolysis of this reagent in your experimental work.
Understanding the Hydrolysis of this compound
The primary challenge in working with this compound is its reaction with water to form the corresponding 3'-Chloro-[1,1'-biphenyl]-4-sulfonic acid. This hydrolysis is a nucleophilic substitution reaction at the sulfur atom.
Mechanism of Hydrolysis
The hydrolysis of aryl sulfonyl chlorides, including this compound, generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism.[1] In neutral or acidic conditions, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is often a slow process but can be catalyzed by the presence of a base.
Caption: General mechanism for the hydrolysis of an aryl sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to atmospheric moisture?
A1: Like most aryl sulfonyl chlorides, it is sensitive to atmospheric moisture, especially over extended periods. While it is a solid and generally more stable than liquid sulfonyl chlorides, it is crucial to store it in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
Q2: Can I use protic solvents for my reaction with this compound?
A2: It is strongly recommended to use anhydrous aprotic solvents to minimize hydrolysis. Suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and toluene. If a protic solvent is unavoidable, the reaction should be conducted at low temperatures and for the shortest possible duration.
Q3: My reaction is complete, but I see a significant amount of a water-soluble byproduct. What is it and how do I remove it?
A3: The water-soluble byproduct is likely 3'-Chloro-[1,1'-biphenyl]-4-sulfonic acid, the result of hydrolysis. During aqueous workup, this sulfonic acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The sulfonic acid will be deprotonated to form a water-soluble sulfonate salt, which will partition into the aqueous phase.
Q4: I am performing a sulfonamide synthesis. Will the amine hydrochloride formed during the reaction affect the stability of the sulfonyl chloride?
A4: Yes, the formation of amine hydrochlorides can create a locally acidic and protic environment, which can promote the hydrolysis of the unreacted sulfonyl chloride. It is standard practice to include a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and presence of a polar, water-soluble byproduct. | Hydrolysis of this compound. | - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents from a solvent purification system or freshly opened bottles over molecular sieves. - Perform the reaction under an inert atmosphere (nitrogen or argon). - Use a non-nucleophilic base to scavenge HCl if your reaction generates it. |
| Reaction is sluggish or does not go to completion. | Poor solubility of this compound. | - Although generally soluble in common aprotic solvents, solubility can be an issue at low temperatures. - Consider a solvent screen to find a suitable solvent with good solubility at the desired reaction temperature. - Gentle warming may be necessary, but this will also increase the rate of hydrolysis if any water is present. |
| Difficult purification of the final product. | Contamination with 3'-Chloro-[1,1'-biphenyl]-4-sulfonic acid. | - During workup, perform a thorough wash with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to remove the sulfonic acid. - If the product is stable to acid, a wash with dilute HCl can help remove any basic impurities. - Column chromatography on silica gel is often effective for final purification. |
| Inconsistent reaction outcomes. | Variable water content in reagents or solvents. | - Use Karl Fischer titration to determine the water content of your solvents and liquid reagents to ensure consistency between batches.[3] - Always handle this compound in a glovebox or under a positive pressure of inert gas. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Oven-dried or flame-dried glassware
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (1.1 - 1.5 eq) to the solution.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for a typical sulfonamide synthesis.
Protocol 2: Monitoring Hydrolysis by HPLC
Objective: To quantify the extent of hydrolysis of this compound to 3'-Chloro-[1,1'-biphenyl]-4-sulfonic acid.
Materials:
-
Sample from the reaction mixture
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a standard solution of this compound and, if available, 3'-Chloro-[1,1'-biphenyl]-4-sulfonic acid of known concentrations.
-
Quench a small aliquot of the reaction mixture in a known volume of acetonitrile.
-
Dilute the quenched sample to a suitable concentration for HPLC analysis.
-
Set up an HPLC method with a C18 column. A typical mobile phase would be a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Set the UV detector to a wavelength where both the sulfonyl chloride and the sulfonic acid have good absorbance (e.g., 254 nm).
-
Inject the standard solutions to determine their retention times and response factors.
-
Inject the prepared sample and integrate the peak areas for both the sulfonyl chloride and the sulfonic acid.
-
Calculate the relative amounts of each component in the reaction mixture.
Data Presentation
Table 1: Recommended Anhydrous Solvents and Drying Agents
| Solvent | Boiling Point (°C) | Recommended Drying Agent | Notes |
| Dichloromethane (DCM) | 39.6 | Calcium hydride (CaH2) | Distill before use. |
| Tetrahydrofuran (THF) | 66 | Sodium/benzophenone | Distill under nitrogen. |
| Acetonitrile (ACN) | 82 | Calcium hydride (CaH2) | Distill before use. |
| Toluene | 111 | Sodium | Reflux and distill. |
References
- Weires, A. G., Baire, B., & Garcia-Bosch, I. (2018). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 20(15), 4541–4545.
- Gomez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie (International ed. in English), 58(50), 18235–18239.
-
PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved from [Link]
- U.S. Patent No. 5,498,798. (1996).
- Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4).
- European Patent No. EP0053314A1. (1982).
- U.S. Patent Application Publication No. US 2012/0309796 A1. (2012).
- Organic Syntheses. (1932). N-ACETYLSULFANILYL CHLORIDE. 12, 2.
- U.S. Patent No. 3,641,140. (1972). Process for the preparation of chloroalkane sulphonyl chlorides.
- Justia Patents. (1991).
Sources
Technical Support Center: Overcoming Reactivity Challenges with 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
Welcome to the technical support center for 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of utilizing this versatile yet challenging reagent. Here, we will delve into the nuances of its reactivity, offering field-proven insights and troubleshooting strategies to ensure the success of your synthetic endeavors.
Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of sulfonamides.[1] However, its unique structure presents a set of challenges that can lead to poor reactivity if not properly addressed. The primary hurdles stem from a combination of steric hindrance and electronic effects inherent to its biphenyl core.
The bulky nature of the biphenyl group can physically impede the approach of nucleophiles to the electrophilic sulfur atom of the sulfonyl chloride.[2] This steric hindrance is a significant factor in slowing down or even preventing the desired reaction, particularly with larger or more complex amines. Furthermore, the compound's extended aromatic system can lead to poor solubility in common organic solvents, further complicating reaction kinetics.
This guide will provide a systematic approach to overcoming these challenges, enabling you to harness the full potential of this important synthetic intermediate.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most common issues encountered during reactions with this compound.
Q1: My sulfonamide formation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the conversion?
A1: Slow or incomplete reactions are the most frequently reported issues and are typically rooted in steric hindrance and/or poor solubility.[2]
Initial Diagnostic Workflow
Caption: Initial troubleshooting workflow for low reaction conversion.
Troubleshooting Steps:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[2] Gradually increase the temperature, potentially to the reflux temperature of your solvent, while monitoring for any degradation of your starting materials.
-
Optimize Your Base: The choice of base is critical. While common organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used, their own steric bulk can exacerbate the problem.[2]
-
Consider a smaller, non-nucleophilic base: Pyridine or 2,6-lutidine can be effective alternatives.
-
Inorganic bases: In some cases, an inorganic base like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., DMF, DMSO) can be beneficial, particularly if your amine is a salt.
-
-
Solvent System Modification: The low solubility of the biphenyl structure can be a limiting factor.
-
Increase Polarity: Switch to or add a co-solvent with higher polarity, such as DMF, DMSO, or NMP.
-
Solubility Test: Before running the reaction at scale, perform a small-scale solubility test of this compound in your chosen solvent system at the intended reaction temperature.
-
-
Increase Reagent Concentration (with caution): If solubility allows, increasing the concentration of your reactants can sometimes drive the reaction to completion. However, be mindful of potential side reactions at higher concentrations.
-
Extended Reaction Time: Due to the inherent low reactivity, these reactions may simply require more time. Monitor the reaction progress by TLC or LC-MS over an extended period (24-48 hours) before deeming it a failure.
Q2: I'm observing the formation of multiple byproducts. What are they and how can I minimize them?
A2: The primary byproduct in reactions with sulfonyl chlorides is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride. Other side reactions can also occur depending on the specific conditions.
Potential Side Reactions and Mitigation
| Side Reaction | Probable Cause | Mitigation Strategy |
| Hydrolysis to Sulfonic Acid | Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) can react with the sulfonyl chloride. | Choose non-nucleophilic solvents such as DCM, THF, acetonitrile, or toluene. |
| Dimerization/Polymerization of Amine | If the amine has multiple reactive sites. | Use a protecting group strategy for other nucleophilic functional groups on your amine. |
| Formation of a Symmetric Sulfonamide | Reaction of the sulfonyl chloride with the sulfonamide product (if it has a free N-H). | Use a slight excess of the amine to drive the initial reaction to completion. |
Q3: How can I effectively quench the reaction and purify my desired sulfonamide product?
A3: Proper workup is crucial to isolate a pure product. Unreacted sulfonyl chloride can be persistent and challenging to remove.
Recommended Workup Protocol:
-
Initial Quench: Slowly add the reaction mixture to a stirred solution of saturated aqueous sodium bicarbonate. This will neutralize any excess acid and hydrolyze the remaining sulfonyl chloride to the more water-soluble sulfonic acid.[3]
-
Organic Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Aqueous Washes:
-
Wash the combined organic layers with water to remove any remaining inorganic salts.
-
A wash with a dilute acid (e.g., 1M HCl) can help remove any unreacted amine.
-
A final wash with brine will aid in removing residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel chromatography is a standard purification technique.
-
Frequently Asked Questions (FAQs)
Q: Can I use a catalyst to improve the reaction rate?
A: Yes, certain catalysts can be effective. Nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole can accelerate the reaction, particularly with less nucleophilic amines. Use a catalytic amount (e.g., 0.1 equivalents) and be aware that they can also promote side reactions if used in excess.
Q: What is the best way to handle and store this compound?
A: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. When handling, avoid exposure to humid air and use dry glassware and solvents.
Q: Are there alternative reagents I can use if I cannot get this sulfonyl chloride to react?
A: If you are consistently facing insurmountable reactivity issues, you might consider converting the sulfonyl chloride to a more reactive species, such as a sulfonyl fluoride. Alternatively, activating the amine component, for example by preparing its silyl-amine derivative, can sometimes improve reactivity.[4]
Decision Tree for Alternative Strategies
Caption: Decision tree for exploring alternative reaction strategies.
References
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
- Process for the chloro-sulphonation of biphenyl and diphenyl ether. Google Patents.
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. Available at: [Link]
-
A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. ChemRxiv. Available at: [Link]
-
The Synthesis of Functionalised Sulfonamides. CORE. Available at: [Link]
-
(1,1'-Biphenyl)-4-sulphonyl chloride. PubChem. Available at: [Link]
-
Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Available at: [Link]
-
Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health. Available at: [Link]
- Process for the preparation of aromatic sulfonyl chlorides. Google Patents.
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Available at: [Link]
-
How can I dissolve biphenyl in carbon-free minimal salt media effectively?. ResearchGate. Available at: [Link]
-
Sulfanilyl chloride, N-acetyl. Organic Syntheses. Available at: [Link]
-
Process for the preparation of aromatic sulfonyl chlorides. Justia Patents. Available at: [Link]
- 4-alkyl-3-chlorobenzenesulfinic acids, 4-alkyl-3-chlorobenzenesulfonylcarboxylic acids, 4-alkyl-3-chloroalkylsulfonylbenzenes and preparation thereof. Google Patents.
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride in cross-coupling reactions. This document provides in-depth guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this specific substrate. Our goal is to blend technical accuracy with practical, field-proven insights to ensure the success of your experiments.
Introduction: Understanding the Substrate's Reactivity
This compound is a bifunctional molecule presenting unique challenges in cross-coupling reactions. It possesses two distinct electrophilic sites: an aryl chloride (C-Cl) bond and a sulfonyl chloride (S-Cl) bond. The aryl chloride is known for its relative inertness, typically requiring highly active catalyst systems for activation.[1][2] Conversely, the sulfonyl chloride group can also participate in coupling reactions, potentially leading to undesired side products such as sulfones or thioethers.[3][4]
The key to successful synthesis is achieving chemoselectivity: selectively activating the C-Cl bond for C-C bond formation while leaving the S-Cl group intact or vice-versa, depending on the desired product. This guide focuses on strategies to selectively functionalize the aryl chloride position.
Frequently Asked Questions (FAQs)
Here we address common questions regarding catalyst and condition selection for cross-coupling reactions with this compound.
Q1: Which cross-coupling reaction is best for forming a new C-C bond at the aryl chloride position?
The Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions are all viable options. However, the Suzuki-Miyaura coupling is often the first choice due to its high functional group tolerance and the commercial availability of a vast array of boronic acids. Activating the inert aryl chloride bond for any of these reactions requires a highly active catalyst system.[5]
Q2: Which functional group is more reactive, the aryl chloride or the sulfonyl chloride?
Under typical palladium-catalyzed cross-coupling conditions, the order of reactivity for electrophiles is generally: Ar-I > Ar-Br > Ar-OTf ≈ Ar-SO₂Cl >> Ar-Cl.[6][7] This hierarchy implies that the sulfonyl chloride is significantly more reactive than the aryl chloride. Therefore, achieving selective coupling at the C-Cl position without engaging the SO₂Cl group is a primary challenge. Success hinges on a catalyst system that has a strong kinetic preference for oxidative addition into the C-Cl bond over the S-Cl bond.
Q3: What type of palladium catalyst and ligand should I start with for coupling at the C-Cl bond?
For unactivated aryl chlorides, highly active catalyst systems are mandatory. The most effective systems typically involve:
-
Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common starting points.
-
Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition step with aryl chlorides.[8] Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and their corresponding pre-formed palladium precatalysts (e.g., XPhos Pd G3/G4) are highly recommended as they often provide excellent activity and stability.[9][10] N-heterocyclic carbene (NHC) ligands are also powerful alternatives for activating inert C-Cl bonds.[11]
Q4: How do I select the appropriate base and solvent?
-
Base: The choice of base is critical and can influence both reaction rate and byproduct formation. For Suzuki couplings, inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are generally preferred.[9] Amine bases should be used with caution as they can sometimes be a source of hydrides, leading to hydrodehalogenation (replacement of -Cl with -H).[12]
-
Solvent: The solvent must solubilize the reactants and be stable at the required reaction temperature. Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), often with the addition of water for Suzuki reactions. Aprotic polar solvents like N,N-dimethylformamide (DMF) can also be effective but may be harder to degas.[13] Rigorous degassing of the solvent is crucial to prevent catalyst deactivation and side reactions like boronic acid homocoupling.[12][14]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low to No Yield of Desired Product | A. Inactive Catalyst: The catalyst system is not active enough to promote oxidative addition to the inert C-Cl bond. | Switch to a more active catalyst system. Use a Buchwald-type palladium precatalyst like XPhos Pd G3 or G4 (0.5–2 mol%).[9] These are often more effective than generating the catalyst in situ from a palladium source and a separate ligand. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[12] |
| B. Reaction at Sulfonyl Chloride: The sulfonyl chloride group is more reactive and is being consumed in a competing reaction. | Optimize reaction temperature. Start at a lower temperature (e.g., 80 °C) and slowly increase it. A lower temperature may favor the kinetically preferred pathway. Also, carefully screen different ligand/base combinations, as these can influence chemoselectivity. | |
| C. Poor Solubility: The substrate or other reagents are not fully dissolved, limiting reactivity. | Select a better solvent system. Chlorinated solvents like chlorobenzene or 1,2-dichlorobenzene can sometimes improve the solubility of polyaromatic compounds.[13] Ensure vigorous stirring throughout the reaction. | |
| 2. Formation of Hydrodehalogenation Byproduct | A. Hydride Source: The base or solvent is acting as a hydride source, leading to the reduction of the C-Cl bond. | Change the base and solvent. Avoid amine bases (e.g., triethylamine) and alcohol solvents. Use a strong, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[12] |
| 3. Formation of Boronic Acid Homocoupling Byproduct (Suzuki) | A. Presence of Oxygen: Residual oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid. | Improve degassing procedure. Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst and reagents.[12] Maintain a positive pressure of inert gas throughout the reaction. |
| 4. Formation of Diaryl Sulfone Byproduct | A. Non-selective Coupling: The catalyst is promoting coupling at both the C-Cl and S-Cl sites. This is a significant challenge given the higher reactivity of the sulfonyl chloride. | Screen specialized catalysts. While challenging, some catalyst systems may offer higher selectivity. This requires empirical screening of various palladium/ligand combinations. Consider protecting the sulfonyl chloride group if possible, or redesign the synthesis to couple at the sulfonyl chloride position first if that is a viable route to your target molecule.[3] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in cross-coupling reactions with this substrate.
Caption: A logical workflow for diagnosing and solving common issues.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, using a Buchwald-type precatalyst.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
XPhos Pd G3 (or similar precatalyst, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
-
Oven-dried reaction vial with a magnetic stir bar and septum cap
-
Schlenk line or glovebox for handling reagents under an inert atmosphere
-
Standard laboratory glassware for workup and purification
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.[9]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (start with 80–100 °C). Stir the reaction mixture vigorously.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under an inert atmosphere.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[9]
Catalyst Selection Decision Tree
This diagram provides a simplified decision-making guide for selecting a starting point for your cross-coupling reaction.
Caption: Initial catalyst system recommendations for common reactions.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Reddit. (2023). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?[Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemical Review and Letters. (2021). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. [Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
ResearchGate. (2021). Cross-coupling strategies for the preparation of sulfonylated compounds. [Link]
-
YouTube. (2023). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2012). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
National Institutes of Health. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
-
ACS Publications. (2001). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]
-
ACS Publications. (2004). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. [Link]
-
National Institutes of Health. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
-
ResearchGate. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. [Link]
-
ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?[Link]
-
National Institutes of Health. (2023). Three-Component Radical Cross-Coupling: Asymmetric Vicinal Sulfonyl-Esterification of Alkenes Involving Sulfur Dioxide. [Link]
-
ResearchGate. (2018). Reaction of arylsulfonyl chlorides with aryl boronic acid pinacol ester...[Link]
-
MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. [Link]
-
National Institutes of Health. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. [Link]
-
PubMed. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]
- Google Patents. (1982).
-
MDPI. (2020). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]
-
Beilstein Journals. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
ResearchGate. (2017). Reaction of sulfonyl chloride derivatives. [Link]
-
Organic Chemistry Portal. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. [Link]
-
ACS Publications. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. [Link]
-
ACS Publications. (2006). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Princeton University. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. [Link]
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Removal of impurities from 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride starting material
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this critical starting material. Our goal is to equip you with the knowledge to diagnose and resolve purity issues, ensuring the integrity of your subsequent synthetic steps.
Introduction: The Challenge of Purity
This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its high reactivity, which makes it a valuable synthetic tool, also presents challenges in its purification and handling. Impurities can arise from the synthetic route, typically the chlorosulfonation of 3-chlorobiphenyl, and from degradation during workup and storage. This guide will walk you through the common impurities and provide robust methods for their removal.
Troubleshooting Guide: Addressing Specific Purification Issues
This section is designed to help you troubleshoot specific experimental observations that may indicate impurities in your this compound.
Problem 1: My purified product has a broad or low melting point.
A broad or depressed melting point is a classic indicator of impurities. For this compound, this can be caused by a variety of contaminants.
Possible Causes and Solutions:
-
Residual Solvents: Incomplete drying can leave residual solvents from the purification process, which will lower the melting point.
-
Solution: Dry the material under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can aid in solvent removal, but be cautious as excessive heat can cause degradation.
-
-
Isomeric Impurities: The chlorosulfonation of 3-chlorobiphenyl can lead to the formation of positional isomers, such as 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride or isomers with the sulfonyl chloride group on the other ring. These isomers often have similar physical properties, making them difficult to separate.
-
Solution: Fractional recrystallization can be effective. A carefully chosen solvent system where the desired isomer has lower solubility than the impurities is crucial. Refer to the detailed recrystallization protocol in this guide. For very persistent isomeric impurities, column chromatography may be necessary.
-
-
Hydrolysis to Sulfonic Acid: this compound is highly susceptible to hydrolysis, forming the corresponding 3'-Chloro-[1,1'-biphenyl]-4-sulfonic acid. This sulfonic acid impurity will significantly impact the melting point.
Problem 2: My NMR spectrum shows unexpected peaks.
¹H and ¹³C NMR are powerful tools for assessing purity.[3] Unexpected signals can help identify specific impurities.
Interpreting Your NMR Spectrum:
| Observation | Possible Impurity | Recommended Action |
| Broad singlet, often in the 10-12 ppm range | 3'-Chloro-[1,1'-biphenyl]-4-sulfonic acid (acidic proton) | Wash the product with ice-cold water or a dilute sodium bicarbonate solution, followed by a water wash and thorough drying. |
| Complex aromatic signals that do not correspond to the desired product | Isomeric sulfonyl chlorides or unreacted 3-chlorobiphenyl | Purify by recrystallization or column chromatography. Compare the spectrum to a known standard of the starting material to confirm its presence. |
| Signals corresponding to common solvents (e.g., ethyl acetate, hexanes) | Residual solvent | Dry the sample under high vacuum. |
Problem 3: My reaction yield is low, and I suspect product loss during purification.
Product loss during purification is a common issue, especially with highly reactive compounds like sulfonyl chlorides.
Strategies to Minimize Product Loss:
-
Avoid Excessive Washing: While washing is necessary to remove some impurities, excessive washing with water can lead to hydrolysis of the desired product. Use minimal amounts of ice-cold water and perform the washes quickly.
-
Optimize Recrystallization: Using a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below is key. Avoid using a large excess of solvent, as this will reduce recovery.
-
Handle with Care: this compound is a solid, but fine powders can be easily lost during transfers. Use appropriate techniques to minimize mechanical losses.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, from the crude reaction mixture to the final, high-purity product.
Sources
Validation & Comparative
A Researcher's Guide to the NMR Structural Elucidation of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. Biphenyl sulfonyl chloride derivatives, for instance, are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key exemplar, 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. We will dissect the expected spectral features, compare them with structurally related analogs, and provide a robust experimental framework for researchers engaged in the synthesis and characterization of this important class of molecules.
The Structural Significance of Biphenyl Sulfonyl Chlorides
Substituted biphenyls are a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. The addition of a sulfonyl chloride moiety provides a reactive handle for the facile introduction of sulfonamide functionalities, a common feature in a multitude of therapeutic agents. The specific substitution pattern, as in this compound, can significantly influence the molecule's three-dimensional conformation and, consequently, its biological activity. Therefore, unambiguous confirmation of its structure via NMR spectroscopy is a critical step in any research and development workflow.
Predicting the ¹H NMR Spectrum: A Step-by-Step Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm.[1] The interpretation of this spectrum hinges on understanding the electronic effects of the substituents on each of the phenyl rings.
Ring A: The 4-Sulfonyl Chloride Substituted Ring
The sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing group. This property leads to a significant deshielding of the protons on the attached phenyl ring, shifting their resonance frequencies downfield.[2] We would expect to see two distinct sets of signals for the protons on this ring, appearing as doublets due to ortho-coupling.
-
H-2' and H-6': These protons are ortho to the sulfonyl chloride group and will be the most deshielded protons in the entire molecule.
-
H-3' and H-5': These protons are meta to the sulfonyl chloride group and will resonate at a slightly higher field compared to H-2' and H-6'.
Ring B: The 3'-Chloro Substituted Ring
The chlorine atom is an electronegative substituent that also exerts an electron-withdrawing inductive effect, albeit weaker than the sulfonyl chloride group. It also has a weak deactivating resonance effect. This will lead to a downfield shift of the protons on this ring compared to unsubstituted biphenyl. The substitution at the 3' position will result in a more complex splitting pattern for the four protons on this ring.
-
H-2'': This proton is ortho to the chloro group and will likely appear as a triplet or a doublet of doublets.
-
H-4'': This proton is para to the chloro group and is expected to be a triplet.
-
H-5'': This proton is meta to the chloro group and will likely be a doublet of doublets.
-
H-6'': This proton is ortho to the chloro group and will likely appear as a doublet.
Comparative Spectral Data
To contextualize the expected chemical shifts, a comparison with related, simpler structures is invaluable.
| Compound | Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Biphenyl | Aromatic | 7.38-7.67 | Multiplet |
| 3-Chloro-1,1'-biphenyl | Aromatic | 7.31-7.78 | Multiplet |
| Butane-1-sulfonyl chloride | α-CH₂ | ~3.68 | Multiplet |
Data compiled from various sources.[2][3][4]
This comparative analysis underscores the anticipated downfield shifts induced by the chloro and sulfonyl chloride substituents.
Deciphering the ¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, we expect to see 12 distinct signals in the aromatic region (typically 120-150 ppm).[5]
Key Features to Anticipate:
-
Carbons Bearing Substituents: The carbons directly attached to the sulfonyl chloride group (C-4') and the chlorine atom (C-3'') will have their chemical shifts significantly influenced. The C-SO₂Cl carbon is expected to be shifted downfield, while the C-Cl carbon will also experience a downfield shift compared to an unsubstituted carbon.
-
Quaternary Carbons: The two carbons at the biphenyl linkage (C-1' and C-1'') will appear as quaternary signals (lacking attached protons) and their chemical shifts will be influenced by the substitution pattern on both rings.
-
Symmetry Considerations: The 4-sulfonyl chloride substituted ring (Ring A) possesses a plane of symmetry, which would make C-2' and C-6', as well as C-3' and C-5', chemically equivalent in the absence of restricted rotation. However, in a substituted biphenyl system, hindered rotation around the C-C single bond can lead to distinct signals for these carbons. The 3'-chloro substituted ring (Ring B) lacks this symmetry, and thus all four of its protonated carbons are expected to be chemically non-equivalent.
Comparative ¹³C NMR Data
| Compound | Carbon | Expected Chemical Shift (ppm) |
| Biphenyl | Aromatic | 127.1, 127.2, 128.7, 141.2 |
| 3-Chloro-1,1'-biphenyl | Aromatic | 125.4, 127.2, 127.3, 127.4, 127.9, 128.9, 130.0, 134.7, 139.9, 143.1 |
Data compiled from various sources.[3][6]
Experimental Protocol for NMR Analysis
A standardized and meticulously executed experimental protocol is the bedrock of reliable spectral data.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Logic diagram illustrating the use of 2D NMR for spectral assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled to each other, helping to identify adjacent protons within the same aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is a powerful tool for assigning the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the fragments of the molecule.
Conclusion: A Robust Framework for Structural Verification
The comprehensive NMR analysis of this compound, as outlined in this guide, provides a robust framework for the structural verification of this and related compounds. By combining the predictive power of chemical shift theory with a systematic experimental approach that includes both 1D and 2D NMR techniques, researchers can confidently elucidate the precise molecular architecture of their synthetic targets. This level of analytical rigor is indispensable for ensuring the quality and reproducibility of scientific research in the fields of drug development and materials science.
References
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
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MDPI. (n.d.). Supporting Information. Retrieved from [Link]
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ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride. Retrieved from [Link]
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University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
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TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]
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Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
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CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison with alternative analytical methodologies, supported by established principles of mass spectrometry. Our objective is to deliver a scientifically rigorous resource that combines theoretical knowledge with practical insights, ensuring both expertise and trustworthiness in the presented information.
Introduction
This compound is a bespoke chemical entity of interest in synthetic chemistry and drug discovery, combining the structural motifs of a chlorinated biphenyl and an aryl sulfonyl chloride. The characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding stability. Mass spectrometry, particularly with electron ionization, is a cornerstone technique for the structural elucidation of organic molecules. The high-energy ionization process induces characteristic fragmentation, providing a molecular fingerprint that can be deciphered to reveal the molecule's constituent parts. This guide will dissect the anticipated fragmentation pathways of this specific molecule, drawing parallels from the known mass spectrometric behavior of polychlorinated biphenyls (PCBs) and aryl sulfonyl chlorides.
Predicted Mass Spectrometric Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) is predicted to be a composite of the fragmentation patterns characteristic of its two primary functional domains: the chlorinated biphenyl core and the sulfonyl chloride group. The initial event is the formation of a molecular ion (M+•) upon electron impact. The subsequent fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.
The primary fragmentation events anticipated are:
-
Cleavage of the Sulfonyl Chloride Group: The S-Cl and C-S bonds are relatively labile and prone to cleavage.
-
Loss of Chlorine from the Biphenyl Ring: A characteristic fragmentation of chlorinated aromatic compounds.
-
Rearrangements and Sequential Losses: Following initial fragmentation, further losses of small neutral molecules can occur.
The predicted fragmentation pathway is visualized below:
Caption: Predicted EI-MS fragmentation pathway of this compound.
The rationale behind these predicted pathways is grounded in established fragmentation mechanisms:
-
Loss of a Chlorine Radical (- Cl•): The initial loss of a chlorine radical from the sulfonyl chloride group is a highly probable event, leading to the acylium-type ion at m/z 269/271. This is a common fragmentation for sulfonyl chlorides.
-
Loss of the Sulfonyl Chloride Radical (- SO₂Cl•): Cleavage of the C-S bond results in the formation of the chlorobiphenyl cation at m/z 205/207.
-
Loss of Sulfur Dioxide (- SO₂): A characteristic fragmentation of aryl sulfonyl compounds is the elimination of a neutral SO₂ molecule.[1][2] This can occur from the molecular ion or subsequent fragment ions. For instance, the ion at m/z 269/271 can lose SO₂ to form the chlorobiphenyl cation at m/z 205/207.
-
Loss of Chlorine from the Biphenyl Ring: Polychlorinated biphenyls are well-known to undergo sequential loss of chlorine atoms.[3][4][5] Therefore, fragments containing the chlorobiphenyl moiety can further lose a chlorine radical. For example, the chlorobiphenyl cation at m/z 186/188 could lose a chlorine radical to form the biphenyl cation at m/z 152.
-
Biphenyl Core Fragmentation: The stable biphenyl ring system can also undergo cleavage, though this is generally less favorable than the initial losses from the sulfonyl chloride group.
Summary of Predicted Key Fragment Ions
| m/z (mass-to-charge ratio) | Predicted Ion Structure | Neutral Loss | Significance |
| 304/306/308 | [C₁₂H₈Cl₂O₂S]⁺• | - | Molecular Ion (isotopic pattern due to two Cl atoms) |
| 269/271 | [C₁₂H₈ClO₂S]⁺ | Cl• | Loss of chlorine from the sulfonyl chloride group |
| 240/242/244 | [C₁₂H₈Cl₂S]⁺• | SO₂ | Loss of sulfur dioxide from the molecular ion |
| 205/207 | [C₁₂H₈Cl]⁺ | SO₂Cl• | Cleavage of the C-S bond |
| 186/188 | [C₁₂H₇Cl]⁺• | H• from [C₁₂H₈Cl]⁺ | Loss of a hydrogen atom from the chlorobiphenyl cation |
| 175/177 | [C₆H₄SO₂Cl]⁺• | C₆H₄Cl• | Cleavage of the biphenyl C-C bond |
| 152 | [C₁₂H₈]⁺• | Cl• from [C₁₂H₇Cl]⁺ | Loss of chlorine from the biphenyl core |
Experimental Protocol for Mass Spectrometric Analysis
To empirically determine the fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization is recommended.
I. Sample Preparation
-
Solvent Selection: Dissolve a small quantity (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL). Due to the reactivity of sulfonyl chlorides, aprotic solvents are preferred.[6]
-
Concentration: Prepare a dilute solution (e.g., 10-100 µg/mL) suitable for GC-MS injection to avoid detector saturation.
II. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[3]
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 20 °C/min to 300 °C
-
Final hold: 5 minutes at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
MS Source Temperature: 230 °C[3]
-
MS Quadrupole Temperature: 150 °C[3]
-
Mass Scan Range: m/z 40-550
III. Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.
The workflow for this experimental protocol is illustrated below:
Caption: Experimental workflow for GC-MS analysis.
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool for the structural elucidation of this compound, a comprehensive characterization often relies on a multi-technique approach.[6]
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (EI-GC-MS) | Molecular weight and fragmentation pattern, providing structural information and a unique fingerprint. | High sensitivity, excellent for identifying known compounds via library matching, and provides structural clues for unknown compounds. | The molecular ion may be weak or absent for some compounds. Isomers can be difficult to distinguish without chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom. | Provides unambiguous structure elucidation and stereochemical information.[7][8] Non-destructive. | Lower sensitivity compared to MS. Requires a larger sample amount and a relatively pure sample. The reactivity of sulfonyl chlorides requires the use of aprotic deuterated solvents.[6] |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and simple method for confirming the presence of key functional groups (e.g., S=O and S-Cl stretches for sulfonyl chlorides).[6][7] | Provides limited information on the overall molecular structure. Not suitable for complex mixture analysis. |
| X-ray Crystallography | The definitive three-dimensional structure of a molecule in the solid state. | Provides an unambiguous determination of molecular structure, including stereochemistry and conformation.[6][9][10] | Requires a suitable single crystal, which can be challenging to grow.[11] The structure in the solid state may not be the same as in solution. |
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich and informative process, dominated by the characteristic cleavages of the sulfonyl chloride group and the chlorinated biphenyl core. This guide provides a robust theoretical framework for interpreting the mass spectrum of this molecule. For definitive structural confirmation, a holistic analytical approach integrating mass spectrometry with NMR and IR spectroscopy is recommended. In cases where unambiguous stereochemical and conformational information is required, X-ray crystallography remains the gold standard.
References
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Hu, D., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5. Available from: [Link]
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Waters. Routine Quantitation of Polychlorinated Biphenyls (PCBs) in Sediments Using Electron Ionization GC-MS/MS. Available from: [Link]
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ResearchGate. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available from: [Link]
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ResearchGate. (2000). Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. Available from: [Link]
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ResearchGate. (2023). X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S). Available from: [Link]
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Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-995. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Available from: [Link]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]
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ResearchGate. (2015). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available from: [Link]
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ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available from: [Link]
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Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X=H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 57(11), 967-973. Available from: [Link]
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ChemistryViews. (2018). Better Synthesis of Sulfonyl Chloride Mimics. Available from: [Link]
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Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available from: [Link]
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Assassi, N., et al. (2005). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. Journal of Chromatography A, 1071(1-2), 71-80. Available from: [Link]
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Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Available from: [Link]
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Kice, J. L., & Ikura, K. (1968). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 46(20), 3265-3270. Available from: [Link]
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Wikipedia. X-ray crystallography. Available from: [Link]
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Wang, Y., et al. (2023). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society, 145(4), 2249-2258. Available from: [Link]
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Guss, J. M. (2009). X-Ray Crystallography of Chemical Compounds. Current Chemical Genomics, 3, 49-56. Available from: [Link]
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Liu, K., et al. (2021). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society, 143(34), 13589-13595. Available from: [Link]
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El-Faham, A., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6265. Available from: [Link]
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A Researcher's Guide to the Synthesis, Characterization, and Comparative Efficacy of Novel Sulfonamides from 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel sulfonamide compounds derived from the versatile starting material, 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. We will move beyond simple procedural lists to explore the rationale behind experimental choices, offering a robust framework for developing and comparing new chemical entities. The biphenyl sulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of therapeutic agents due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on a practical, efficient workflow from synthesis to comparative biological assessment, empowering researchers to identify promising lead compounds.
Synthesis of Novel Biphenyl Sulfonamide Derivatives
The foundational step in exploring this chemical space is the synthesis of a candidate library. The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a robust and widely utilized transformation in organic synthesis.[4] We will employ an ultrasound-assisted methodology, which offers a greener and more efficient alternative to traditional heating, often leading to faster reaction times, higher yields, and milder conditions.[5]
The core reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.[6] The choice of amine is critical as it dictates the final structure and properties of the derivative. For this guide, we will synthesize three distinct derivatives (Compounds 1a-1c ) by reacting this compound with aniline, 4-methoxyaniline, and morpholine, respectively, to create a small library with varied electronic and steric properties.
Experimental Protocol: Ultrasound-Assisted Synthesis
-
Reactant Preparation : In a 50 mL conical flask, dissolve 1.0 mmol of the desired amine (e.g., aniline for 1a ) and 1.0 mmol of this compound in 30 mL of methanol. Methanol is an effective solvent as it readily dissolves both reactants.[5]
-
Ultrasonic Irradiation : Place the flask into an ultrasonic bath. Irradiate the mixture at a controlled temperature, starting at ambient and gradually increasing to 60°C over the course of the reaction.
-
Reaction Monitoring : Monitor the reaction's progress every 15 minutes using Thin Layer Chromatography (TLC) with a 7:3 mixture of n-hexane and ethyl acetate as the mobile phase. The reaction is complete upon the disappearance of the starting material spots.[5]
-
Product Isolation : Once the reaction is complete, cool the mixture to room temperature and add 50 mL of n-hexane to precipitate the solid product.[5]
-
Purification : Collect the precipitate by vacuum filtration. Wash the solid with cold n-hexane (2 x 15 mL) to remove any unreacted starting materials or soluble impurities. Dry the purified product under vacuum.
-
Characterization : Determine the melting point and calculate the percentage yield. Proceed to detailed structural characterization as outlined in Section 2.
Caption: General workflow for ultrasound-assisted synthesis.
Structural Elucidation and Purity Assessment
Convincing evidence for the identity, structure, and purity of a novel compound is a non-negotiable tenet of scientific integrity.[7] A combination of spectroscopic and analytical techniques must be employed to provide an unequivocal assignment of the claimed structure.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework of the molecule.[10] ¹H NMR confirms the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The resulting spectra should be consistent with the proposed structure.
-
Mass Spectrometry (MS) : Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.[8] High-Resolution Mass Spectrometry (HRMS) is preferred as it provides an exact mass, allowing for the confident determination of the molecular formula.[8]
-
Infrared (IR) Spectroscopy : Used to identify the presence of key functional groups. For sulfonamides, characteristic peaks for the S=O stretches (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (if applicable, around 3300 cm⁻¹) should be observed.[1]
-
Elemental Analysis : Provides the percentage composition of elements (C, H, N, S). The experimental values must be within ±0.4% of the calculated values for the proposed molecular formula to confirm sample purity of at least 95%.[7]
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compound. A single, sharp peak indicates a high degree of homogeneity.[7]
Caption: A comprehensive pipeline for compound characterization.
Comparative Performance Evaluation: Biological Activity
To understand the potential of these novel compounds, we must compare their biological performance against established alternatives. Based on the broad activities of sulfonamides, we will focus on two key areas: antibacterial efficacy and antioxidant potential.[2][4]
Antibacterial Activity Screening
Sulfonamides were the first effective chemotherapeutic agents used to treat bacterial infections in humans.[1] Their primary mechanism involves acting as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis.[11] Since mammals obtain folic acid from their diet, this pathway is an excellent selective target.
-
Inoculum Preparation : Prepare a standardized inoculum (0.5 McFarland standard) of test microorganisms, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1]
-
Plate Preparation : Prepare a series of Mueller-Hinton agar plates containing serial dilutions of the synthesized compounds (1a-1c ) and a reference drug, Ciprofloxacin, with concentrations ranging from 1 µg/mL to 256 µg/mL.
-
Inoculation : Spot the standardized bacterial suspensions onto the surface of the agar plates.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Compound 1a | 64 | 128 |
| Compound 1b | 32 | 64 |
| Compound 1c | 128 | >256 |
| Ciprofloxacin (Reference) | 4 | 2 |
| (Note: Data are hypothetical for illustrative purposes.) |
From this hypothetical data, Compound 1b , with the electron-donating methoxy group, shows the most promising activity, though it is still less potent than the standard antibiotic Ciprofloxacin.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.[11]
Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, making the discovery of novel antioxidants a key research objective. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the radical scavenging ability of compounds.[5]
-
Solution Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the synthesized compounds (1a-1c ) and a reference antioxidant, Ascorbic Acid, in methanol.
-
Reaction Mixture : In a 96-well plate, mix 100 µL of various concentrations of the test compounds with 100 µL of the DPPH solution.[5]
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement : Measure the absorbance of each well at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
IC₅₀ Calculation : Calculate the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | IC₅₀ (µM) |
| Compound 1a | 45.2 |
| Compound 1b | 28.5 |
| Compound 1c | 95.8 |
| Ascorbic Acid (Reference) | 15.6 |
| (Note: Data are hypothetical for illustrative purposes.) |
Again, the hypothetical data suggests that Compound 1b exhibits the strongest antioxidant activity among the novel derivatives, likely due to the stabilizing effect of the methoxy group on the radical species formed. However, it is less potent than the standard, Ascorbic Acid.
Conclusion and Future Outlook
This guide has outlined a comprehensive and scientifically rigorous approach to the synthesis, characterization, and comparative evaluation of novel compounds derived from this compound. By integrating efficient synthetic methods with robust analytical and biological screening protocols, researchers can effectively navigate the early stages of drug discovery.
Our illustrative results highlight how subtle changes in the amine reactant can significantly impact biological activity. Compound 1b , featuring a 4-methoxyaniline moiety, demonstrated superior (though hypothetical) performance in both antibacterial and antioxidant assays compared to its analogs. This underscores the importance of structure-activity relationship (SAR) studies.
The next logical steps for a promising compound like 1b would include:
-
Expansion of the antibacterial screening to include resistant strains and other bacterial species.
-
In-depth mechanistic studies to confirm the mode of action.
-
Cytotoxicity testing against human cell lines to assess its therapeutic index.
-
Further chemical modification to optimize potency and drug-like properties.
By following the principles of causality, self-validation, and authoritative grounding described herein, researchers can confidently and efficiently advance the development of novel sulfonamide-based therapeutics.
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Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (n.d.). National Institutes of Health (NIH). [Link]
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Synthesis and bioactivity evaluation of some novel sulfonamide derivatives. (2018). Taylor & Francis Online. [Link]
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Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. [Link]
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Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.). Royal Society of Chemistry. [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico. [Link]
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A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
Introduction
The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, acting as a powerful electrophile for the formation of sulfonamides and sulfonate esters.[1][2] These moieties are not merely synthetic links; they are integral components of numerous blockbuster drugs, agrochemicals, and materials, prized for their chemical stability and ability to modulate the physicochemical properties of a molecule.[3][4] The choice of sulfonylating agent is therefore a critical decision in any synthetic campaign, directly influencing reaction kinetics, selectivity, and the properties of the final product.
This guide provides an in-depth comparison of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride with a panel of other commonly employed sulfonylating agents. We will move beyond a simple catalog of reagents to explore the causal relationships between their structural features and their performance in the laboratory. By grounding our discussion in mechanistic principles and supporting it with comparative data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for their specific synthetic challenges.
Our comparative panel includes:
-
This compound: A specialized aryl sulfonyl chloride featuring a bulky, lipophilic biphenyl scaffold with a chlorine substituent that modulates its electronic properties.
-
p-Toluenesulfonyl chloride (TsCl): The ubiquitous "workhorse" of sulfonylating agents, valued for its moderate reactivity, crystallinity of its derivatives, and extensive documentation.[5][6]
-
Methanesulfonyl chloride (MsCl): A highly reactive alkyl sulfonyl chloride, often chosen for its small size and when rapid, exhaustive sulfonylation is required.[6]
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride): A reagent primarily known for introducing a fluorescent tag, highlighting the dual role of sulfonyl chlorides in synthesis and functionalization.
Comparative Analysis: Reactivity, Selectivity, and Structural Impact
The primary reaction of sulfonyl chlorides is a nucleophilic substitution at the highly electrophilic sulfur atom.[2] The facility of this reaction is governed by the electronic nature of the 'R' group and the steric environment around the sulfonyl core.
Electronic Effects and Reactivity
The electrophilicity of the sulfur atom is enhanced by electron-withdrawing groups (EWGs) on the R-group and diminished by electron-donating groups (EDGs). This allows us to establish a general reactivity trend.
-
Methanesulfonyl chloride (MsCl): As an alkyl sulfonyl chloride, MsCl is highly reactive. In the presence of a non-nucleophilic base, it can undergo elimination to form a highly reactive sulfene intermediate (CH₂=SO₂), which rapidly reacts with nucleophiles. This distinct mechanistic pathway often leads to faster reactions compared to aryl sulfonyl chlorides.[7]
-
p-Toluenesulfonyl chloride (TsCl): The methyl group on the aromatic ring is weakly electron-donating, making TsCl a moderately reactive and highly controllable agent.[8]
-
This compound: The biphenyl system itself is large, but the key electronic influence comes from the chlorine atom on the second ring. As an EWG, the chlorine atom increases the electrophilicity of the sulfur center compared to an unsubstituted biphenyl sulfonyl chloride. Its reactivity is generally expected to be slightly higher than that of TsCl.
-
Dansyl chloride: The dimethylamino group is a powerful electron-donating group, which significantly reduces the electrophilicity of the sulfonyl sulfur. Consequently, Dansyl chloride is the least reactive among the aryl sulfonyl chlorides in this comparison, often requiring more forcing conditions for sulfonylation.
Diagram 1: Structural Comparison of Sulfonylating Agents
Caption: Structural classification of the compared sulfonylating agents.
Steric Hindrance and Substrate Scope
The sheer size of the sulfonylating agent can play a decisive role, particularly when reacting with sterically hindered nucleophiles.
-
MsCl: With its small methyl group, MsCl is the least sterically demanding and is an excellent choice for crowded reaction centers.
-
TsCl: The tosyl group is larger but generally does not present significant steric challenges with primary and most secondary amines or alcohols.
-
This compound: This is the most sterically demanding reagent in our comparison. Its bulky biphenyl scaffold can be a disadvantage when targeting hindered nucleophiles. However, this can also be exploited to achieve selectivity, for instance, by preferentially reacting with a less hindered primary amine in the presence of a more hindered secondary amine.
-
Dansyl chloride: The naphthalene core also presents considerable steric bulk, similar in scale to the biphenyl reagent.
Impact on Product Properties
In drug development, the moiety introduced by the sulfonylating agent is not an inert carrier but a critical part of the final molecule.[9] The choice of agent can profoundly influence crystallinity, solubility, metabolic stability, and biological interactions.
| Agent | Introduced Group | Typical Impact on Product Properties |
| MsCl | Mesyl (-SO₂CH₃) | Increases polarity; often imparts good water solubility. Small and flexible. |
| TsCl | Tosyl (-SO₂C₆H₄CH₃) | Increases lipophilicity and often promotes crystallinity. Provides a rigid aromatic scaffold. |
| Dansyl chloride | Dansyl | Confers strong fluorescence. Significantly increases lipophilicity and molecular size. |
| This compound | 3'-Chloro-biphenyl-4-sulfonyl | Significantly increases lipophilicity and introduces a large, rigid, and planarizable scaffold capable of π-stacking interactions. The chlorine atom provides a site for potential metabolic modification or halogen bonding.[10] |
Experimental Protocols and Considerations
Trustworthy protocols are self-validating. The following generalized procedure for the sulfonylation of a primary amine can be adapted for each agent, with the understanding that reaction times and temperatures may need optimization based on the agent's reactivity.
Generalized Protocol for Sulfonamide Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq. or pyridine, solvent) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the reaction, especially with highly reactive agents like MsCl.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitoring by Thin Layer Chromatography (TLC) is essential).
-
Quenching & Work-up: Once the reaction is complete (as indicated by TLC), quench by slowly adding water. Transfer the mixture to a separatory funnel. If using DCM, wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[11]
Diagram 2: Generalized Experimental Workflow for Sulfonylation
Caption: A typical experimental workflow for a sulfonylation reaction.
Comparative Reaction Data (Illustrative)
The following table presents illustrative data for the reaction of benzylamine with our panel of sulfonylating agents under the generalized protocol, highlighting the expected differences in reaction time and yield.
| Sulfonylating Agent | Typical Reaction Time | Illustrative Yield | Key Considerations |
| MsCl | < 1 hour | >95% | Highly exothermic; strict temperature control needed. |
| TsCl | 2-4 hours | 90-95% | Reliable and predictable. Product often crystalline. |
| This compound | 2-6 hours | 85-95% | Reactivity similar to TsCl. Product is bulky and lipophilic, aiding in organic extraction but may require specific solvent systems for recrystallization. |
| Dansyl chloride | 12-24 hours | 70-85% | Slower reaction; may require gentle heating. Product is fluorescent. |
Mechanistic Insight: The Sulfonylation Reaction
The reaction of an amine with a sulfonyl chloride is a classic nucleophilic substitution.[12] The amine nitrogen attacks the electrophilic sulfur atom, leading to a transient trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form the stable sulfonamide. A base is required to neutralize the HCl byproduct, driving the reaction to completion.[13]
Diagram 3: General Mechanism of Sulfonamide Formation
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.
Conclusion
The selection of a sulfonylating agent is a strategic decision with far-reaching implications for a synthetic route. While p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) remain the default choices for general-purpose sulfonylation due to their reliability and reactivity, respectively, specialized reagents offer unique advantages.
This compound distinguishes itself not by superior reactivity, but by the unique structural and physicochemical properties it imparts. It is the reagent of choice when the synthetic goal is to introduce a large, lipophilic, and conformationally restricted biphenyl scaffold—a common motif in modern medicinal chemistry for targeting protein-protein interactions or deep enzymatic pockets.[14] The presence of the chlorine atom further provides a handle for fine-tuning electronic properties and metabolic stability. This guide provides the foundational knowledge for making an informed decision, enabling researchers to select the optimal sulfonylating agent that aligns with the specific demands of their synthetic target and desired final product characteristics.
References
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- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239.
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A Comparative Guide to the Biological Activity of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl Chloride Analogs
Introduction
The biphenyl sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The reactivity of the sulfonyl chloride group allows for the facile synthesis of a diverse library of sulfonamide derivatives, making it an attractive starting point for drug discovery campaigns. This guide provides a comprehensive assessment of the biological activity of analogs derived from 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. While direct biological data for the parent sulfonyl chloride is limited due to its reactive nature, this document will focus on the biological evaluation of its more stable sulfonamide derivatives and compare their performance against various biological targets. We will delve into the structure-activity relationships (SAR) of these analogs, providing insights into how substitutions on the biphenyl and sulfonamide moieties influence their therapeutic potential. The experimental data presented herein is synthesized from multiple peer-reviewed studies to offer a holistic and objective comparison.
The Rationale for Targeting the Biphenyl Sulfonamide Scaffold
The biphenyl moiety provides a rigid and sterically defined scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 3'-position can influence the molecule's conformation and electronic properties, potentially enhancing its interaction with biological targets. The sulfonamide group is a key pharmacophore known to interact with various enzymes and receptors.[1][2] By systematically modifying the substituents on this scaffold, researchers can fine-tune the biological activity of the resulting compounds.
Comparative Anticancer Activity
A significant body of research has focused on the anticancer potential of biphenyl sulfonamide derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Inhibition of Cancer Cell Proliferation
The cytotoxic activity of several chlorinated biphenyl sulfonamide analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are a key metric for comparison.
| Compound ID | R Group (at SO2NH-) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2,3-dichlorophenyl | MCF-7 (Breast) | 0.09 | [1] |
| Analog 2 | 2,3-dichlorophenyl | HepG2 (Liver) | 0.15 | [1] |
| Analog 3 | C13H27 | HT-29 (Colon) | 27.0 | [3] |
| Analog 4 | C13H27 | A549 (Lung) | 28.7 | [3] |
| Analog 5 | 3,5-dimethylphenyl | HCT116 (Colon) | 7.1 | [4] |
Analysis of Structure-Activity Relationship (SAR):
The data in the table above highlights several key SAR trends. The presence of dichloro-phenyl substitution on the sulfonamide nitrogen (Analog 1 and 2) leads to potent sub-micromolar activity against breast and liver cancer cell lines.[1] In contrast, long alkyl chains (Analogs 3 and 4) result in micromolar activity against colon and lung cancer cells, suggesting that the nature of the R group significantly influences both potency and cancer cell line selectivity.[3] The dimethylphenyl substituent in Analog 5 also demonstrates potent activity in the low micromolar range against colon cancer cells.[4]
Mechanism of Action: VEGFR-2 Inhibition
Several studies have pointed towards the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential mechanism for the anticancer activity of sulfonamide derivatives.[1] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by biphenyl sulfonamide analogs.
Comparative Antimicrobial Activity
In addition to their anticancer properties, sulfonamide derivatives have a long history as antimicrobial agents. Their mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of sulfonamides is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.
| Compound ID | R Group (at SO2NH-) | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog 6 | 2-Hydroxy-4-nitro-phenyl | S. aureus | 32 | [5] |
| Analog 7 | 2-Hydroxy-5-nitro-phenyl | S. aureus | 64 | [5] |
| Analog 8 | 4-methylphenyl | E. coli | 50 | [6] |
| Analog 9 | 4-methylphenyl | B. licheniformis | 100 | [6] |
Analysis of Structure-Activity Relationship (SAR):
The antimicrobial data reveals that substitutions on the phenyl ring of the sulfonamide play a crucial role in determining activity. For instance, the position of the nitro group in analogs 6 and 7 significantly impacts their potency against S. aureus.[5] A 4-nitro substitution (Analog 6) is more effective than a 5-nitro substitution (Analog 7). The 4-methylphenyl substituent in analogs 8 and 9 demonstrates moderate activity against both Gram-negative (E. coli) and Gram-positive (B. licheniformis) bacteria.[6]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the standard methodologies employed for assessing the biological activity of this compound analogs.
Synthesis of Sulfonamide Analogs
The synthesis of the sulfonamide analogs typically involves the reaction of this compound with a primary or secondary amine in the presence of a base.
Caption: General workflow for the synthesis of biphenyl sulfonamide analogs.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Amine: Add the desired primary or secondary amine (1-1.2 equivalents) to the solution.
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.5-2 equivalents) to scavenge the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature for a specified period (monitored by TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract and purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting the cell viability against the compound concentration.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method for MIC)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion and Future Perspectives
The analogs of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the sulfonamide moiety can profoundly impact biological activity and selectivity. Future research in this area should focus on synthesizing a broader range of analogs with diverse substitutions on both the biphenyl and sulfonamide components to further explore the SAR and optimize the therapeutic properties. Additionally, more in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of more potent and selective analogs could lead to the identification of clinical candidates for the treatment of various diseases.
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Discovery of Biphenyl–Sulfonamides as Novel β-N-Acetyl-d-Hexosaminidase Inhibitors via Structure-Based Virtual Screening. Journal of Agricultural and Food Chemistry. [Link]
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Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals. [Link]
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Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational Biology and Chemistry. [Link]
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Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. Molecules. [Link]
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Structure–activity relationships for the bis-sulfonamides. ResearchGate. [Link]
-
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. RSC Advances. [Link]
-
Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Bulletin of the Korean Chemical Society. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
IC 50 (µM ± SD) values of compounds (3a-s) against different cancer cell lines after exposure time of 48 h. ResearchGate. [Link]
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A Comparative Guide to the Purity Analysis of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl Chloride by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and the ultimate integrity of the final active pharmaceutical ingredient (API). 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride, a key building block in the synthesis of various therapeutic agents, is a prime example where stringent purity control is paramount. Even trace impurities can lead to undesirable side reactions, impact yield, and introduce potentially harmful substances into the final product.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other principal analytical techniques for the purity assessment of this compound. We will delve into the causality behind methodological choices, present comparative data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to make informed analytical decisions.
The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)
For routine quality control and purity quantification of compounds like this compound, RP-HPLC is the undisputed method of choice. Its prevalence is not incidental but is rooted in its suitability for analyzing non-volatile and thermally sensitive molecules. Sulfonyl chlorides, in particular, are susceptible to degradation at the high temperatures required for Gas Chromatography (GC), making HPLC the more robust and direct approach.[1][2]
The core principle of this technique is the separation of components in a mixture based on their differential partitioning between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase. The biphenyl core of our target molecule imparts significant hydrophobicity, leading to strong retention on a C18 column, which is the foundational reason for selecting this stationary phase. This allows for the effective use of a polar mobile phase, such as a gradient of water and acetonitrile, to elute the main component and any impurities based on subtle differences in their polarity.
Potential impurities in a typical synthesis of this compound can include:
-
Unreacted starting materials (e.g., 3-chlorobiphenyl).
-
Isomeric biphenyl sulfonyl chlorides.
-
The hydrolysis product, 3'-Chloro-[1,1'-biphenyl]-4-sulfonic acid.
-
Byproducts from the chlorosulfonation reaction.[3]
The presence of the biphenyl chromophore in the molecule makes UV detection highly effective and sensitive, a key factor in its widespread adoption for quantitative analysis in pharmaceutical settings.[4]
Diagram: Standard HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity determination.
Detailed Experimental Protocol: HPLC Purity Method
This protocol represents a validated, self-consistent system for the purity analysis of this compound. Adherence to these parameters, validated according to ICH guidelines, ensures the trustworthiness of the results.[5][6][7][8]
1. Chromatographic Conditions:
-
Column: YMC-Triart C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
2. Preparation of Solutions:
-
Diluent: Acetonitrile.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
4. Analysis Procedure:
-
Inject the diluent as a blank.
-
Inject the standard preparation and the sample preparation.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor at 254 nm. For higher accuracy, relative response factors for known impurities should be determined.
Alternative and Complementary Analytical Techniques
While HPLC is the primary tool, a comprehensive purity profile often necessitates orthogonal methods that analyze the sample based on different chemical and physical principles. This multi-technique approach is crucial for identifying co-eluting peaks, non-chromophoric impurities, and providing structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds based on their volatility and interaction with a stationary phase. Due to the thermal instability of sulfonyl chlorides, direct GC analysis is often unreliable.[2] However, GC-MS becomes a powerful tool after derivatization, typically by converting the sulfonyl chloride to a more stable sulfonamide using an amine like diethylamine.[1]
-
Expertise & Causality: This derivatization step is critical. It transforms the reactive sulfonyl chloride into a thermally robust derivative suitable for volatilization in the GC inlet without degradation. The mass spectrometer then provides invaluable structural information based on the fragmentation patterns of the derivatized analyte and any impurities.
-
Trustworthiness: The method's reliability hinges on the derivatization reaction proceeding to completion to ensure accurate quantification.
-
Advantages: Excellent for separating volatile and semi-volatile impurities that might be masked in the HPLC solvent front. MS provides definitive structural data.[9]
-
Limitations: Indirect method requiring a chemical reaction step; not suitable for non-volatile impurities like the sulfonic acid hydrolysis product.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry.[10] For impurity profiling, this is the gold standard.
-
Expertise & Causality: By coupling the HPLC method described above with a mass spectrometer (e.g., a Q-TOF or Orbitrap), we can obtain accurate mass measurements for every peak in the chromatogram.[11] This allows for the rapid determination of molecular formulas for unknown impurities, which is the first and most critical step in their identification.[12][13]
-
Trustworthiness: LC-MS provides a secondary, mass-based detection method that can confirm the identity of the main peak and resolve any co-eluting species that might be hidden under a single peak in a UV chromatogram.[14]
-
Advantages: Provides molecular weight and structural information (via MS/MS fragmentation) for unknown impurities.[11] It offers higher sensitivity and selectivity than UV detection.[10]
-
Limitations: Can be less quantitative than HPLC-UV without individual impurity standards; response can vary significantly between compounds.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is a primary analytical method that provides detailed structural information and can be used for quantification without the need for a specific reference standard of the analyte.[15][16]
-
Expertise & Causality: The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By adding a certified internal standard of known purity and concentration to a precisely weighed sample, the purity of the target analyte can be calculated directly by comparing the integral of a specific analyte proton signal to that of the internal standard.
-
Trustworthiness: As a primary ratio method, qNMR is orthogonal to chromatography.[18] It can detect and quantify impurities that are invisible to UV detection (lacking a chromophore) or are non-volatile, providing a more absolute measure of mass purity.[19]
-
Advantages: Provides an absolute purity value ("purity by mass"). It is capable of identifying and quantifying a wide range of impurities, including residual solvents, without specific reference materials for each one.[15][18]
-
Limitations: Lower sensitivity compared to chromatographic techniques; complex mixtures can lead to overlapping signals, making quantification difficult.
Performance Comparison of Analytical Techniques
The choice of analytical technique is dictated by the specific goal, whether it is routine QC, in-depth impurity profiling, or primary standard characterization.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS | Quantitative NMR (qNMR) |
| Primary Application | Routine Purity & Assay (QC) | Volatile/Semi-Volatile Impurities | Impurity Identification & Profiling | Absolute Purity & Standard Characterization |
| Selectivity | Good to Excellent | Excellent | Superior | Good (depends on spectral resolution) |
| Sensitivity (LOD/LOQ) | High (µg/mL) | Very High (pg/mL) | Superior (ng/mL to pg/mL) | Moderate (mg/mL) |
| Quantitation | Excellent (with standards) | Good (requires complete derivatization) | Semi-quantitative (without standards) | Excellent (Primary Method) |
| Structural Information | None | Excellent (from MS fragmentation) | Superior (from MS and MS/MS) | Superior (definitive structure) |
| Throughput | High | Moderate | Moderate to High | Low |
| Key Strength | Robust, precise, and reliable for routine QC.[20] | High resolving power for volatile impurities. | Unmatched for identifying unknown impurities.[11] | Provides absolute purity without analyte-specific standards.[18] |
| Key Weakness | No structural info for unknowns; co-elution possible. | Requires derivatization; blind to non-volatiles. | Response factors vary; quantification is complex. | Lower sensitivity; spectral overlap can be an issue. |
Diagram: Logic for Selecting an Analytical Technique
Caption: Decision tree for analytical method selection.
Conclusion
For the critical task of assessing the purity of this compound, a validated HPLC-UV method stands as the most robust, reliable, and efficient choice for routine quality control in a regulated environment. Its ability to precisely quantify the main component and known impurities makes it indispensable.
However, a truly comprehensive understanding of a substance's purity profile, especially during process development and for reference standard characterization, is best achieved through an orthogonal approach. LC-MS is unparalleled for the identification of unknown impurities, providing the mass and structural data necessary for a complete characterization. For an absolute determination of purity by mass, Quantitative NMR serves as the ultimate arbiter, offering a primary method that is independent of chromatographic behavior and UV response factors. Finally, GC-MS remains a valuable specialized tool for targeting potential volatile or thermally stable derivatized impurities.
By judiciously applying these techniques based on the analytical objective, researchers and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, safeguarding the entire downstream manufacturing process.
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PubMed. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Available from: [Link]
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A Comparative Crystallographic Guide to 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl Chloride Derivatives: From Synthesis to Structural Insights
For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional architecture of bioactive molecules is paramount. The biphenyl sulfonyl chloride scaffold is a privileged structure, serving as a cornerstone in the synthesis of a multitude of therapeutic agents.[1][2] The introduction of specific substituents, such as a chlorine atom at the 3'-position, can dramatically influence molecular conformation, crystal packing, and, consequently, biological activity.
This guide provides an in-depth technical comparison of the X-ray crystallography of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride and its derivatives. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind experimental choices, ensuring a robust and reproducible approach to obtaining high-quality single crystals and interpreting their structural data. This document is designed to be a self-validating system, grounding its methodologies in established, authoritative sources.
Synthesis and Crystallization: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made at this stage directly impact the success of the crystallographic analysis.
Strategic Synthesis of this compound
An alternative pathway could involve a Sandmeyer-type reaction from appropriate aniline precursors, which is also a robust method for generating sulfonyl chlorides.[3]
Experimental Protocol: Two-Step Synthesis
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add (4-(chlorosulfonyl)phenyl)boronic acid (1.1 eq.), 1-bromo-3-chlorobenzene (1.0 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).
-
Solvent and Base: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) followed by potassium carbonate (3.0 eq.).
-
Reaction: Heat the mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 3'-chloro-[1,1'-biphenyl].
Step 2: Chlorosulfonation [4][5]
-
Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet to a scrubber, cool chlorosulfonic acid (5.0 eq.) to 0 °C in an ice bath.
-
Addition: Slowly add the purified 3'-chloro-[1,1'-biphenyl] (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: The precipitated solid, this compound, is filtered, washed with cold water until the washings are neutral, and dried under vacuum.
Causality in Synthesis: The choice of a palladium catalyst and ligand in the Suzuki coupling is critical for achieving high efficiency and minimizing side products. The subsequent chlorosulfonation is a classic electrophilic aromatic substitution; using an excess of chlorosulfonic acid drives the reaction to completion and ensures monosulfonation at the least sterically hindered para-position of the unsubstituted ring.[5]
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. There are no universal methods; success relies on a systematic screening of conditions.[6] For sulfonyl chloride derivatives, which can be sensitive to moisture, care must be taken to use dry solvents.[7]
Recommended Crystallization Techniques [6]
| Technique | Description | Rationale & Best Practices |
| Slow Evaporation | The compound is dissolved in a suitable solvent or solvent mixture, and the container is loosely capped to allow the solvent to evaporate over days or weeks. | Rationale: Simplicity. As the solvent evaporates, the solution becomes supersaturated, promoting crystal growth. Best For: Thermally stable compounds with moderate solubility. Tip: Use a vial with a small opening or cover with perforated parafilm to slow the evaporation rate, which generally yields higher quality crystals. |
| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. | Rationale: The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This is a highly controlled method. Best For: Small quantities of material. Tip: Common solvent/anti-solvent pairs include Dichloromethane/Hexane, Ethyl Acetate/Pentane, or Toluene/Hexane. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | Rationale: Similar to vapor diffusion, it creates a slow change in solubility at the interface. Best For: Compounds that are sensitive to temperature changes. Tip: Use a syringe to carefully add the anti-solvent down the side of the vial to avoid immediate mixing. |
The X-ray Crystallography Workflow: From Crystal to Structure
Once a suitable crystal is obtained, the process of structure determination follows a well-defined path.[8] This workflow ensures the collection of high-quality data and its accurate interpretation.
Caption: The workflow of single-crystal X-ray crystallography.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. A cryoprotectant (e.g., Paratone-N oil) is applied to prevent ice formation.
-
Flash Cooling: The crystal is flash-cooled to 100 K in a stream of nitrogen gas. This minimizes thermal motion and radiation damage.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam (typically Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.[9]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled and merged to produce a unique set of reflection data.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined against the experimental data, adjusting atomic positions and displacement parameters to improve the fit between the calculated and observed structure factors.
-
Validation: The final structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic sensibility.
Comparative Structural Analysis of Biphenyl Sulfonyl Chloride Derivatives
The key to understanding the structure-activity relationship lies in comparing the subtle structural variations between different derivatives. The substitution pattern on the biphenyl rings significantly influences the overall molecular conformation, particularly the dihedral angle between the rings.
In the absence of a published structure for this compound, we can predict its key features and compare them to known, structurally similar compounds. The primary conformational variable in biphenyl derivatives is the torsion angle (dihedral angle) between the two aromatic rings. This angle represents a balance between steric hindrance from ortho-substituents and the electronic stabilization of a planar conformation.[10][11]
The table below compares the crystallographic data of a related compound with the expected parameters for our target molecule and other biphenyl derivatives.
| Compound | Dihedral Angle (°) | Intermolecular Interactions | Space Group | Ref. |
| (Expected) this compound | ~30-50° | C-H···O, C-H···Cl, Halogen bonds | Monoclinic or Orthorhombic | - |
| 4-chloro-N-(3-chlorophenyl) benzenesulfonamide | 77.1(1)° | N-H···O hydrogen bonds | Monoclinic, P2₁/c | [9] |
| 5,5′-di-t-butyl-2-2′-biphenyldiol | 52.7(1)° | O-H···O hydrogen bonds | Monoclinic, P2₁/n | [12] |
| 4,4′-bis{...}-1,1′-biphenyl (Twisted) | 28.76(11)° | van der Waals | Triclinic, P-1 | [10] |
| 4,4′-bis{...}-1,1′-biphenyl (Planar) | 0° (inversion center) | van der Waals | Monoclinic, P2₁/c | [10] |
Expert Insights on Structural Effects:
-
Dihedral Angle: For this compound, the absence of ortho-substituents means steric hindrance is minimal. Therefore, the dihedral angle is expected to be non-zero, likely in the range of 30-50°, similar to many other non-ortho-substituted biphenyls.[10] This contrasts with the highly twisted conformation seen in the sulfonamide[9], where the bulky sulfonamide group influences packing.
-
Intermolecular Interactions: The sulfonyl group is a strong hydrogen bond acceptor (C-H···O). The chloro-substituent can participate in weaker C-H···Cl interactions or even halogen bonding. These interactions will dictate the crystal packing arrangement, influencing solubility and stability.
-
Comparison with Alternatives: Compared to a simple biphenyl-4-sulfonyl chloride[13][14], the 3'-chloro group adds a specific vector for potential interactions. This can be exploited in drug design to achieve selective binding to a target protein pocket. For instance, many kinase inhibitors utilize halogen bonding to achieve high affinity and selectivity.
Caption: Relationship between molecular features and crystal properties.
Conclusion and Future Outlook
This guide has outlined a comprehensive, scientifically-grounded approach to the synthesis, crystallization, and comparative X-ray crystallographic analysis of this compound derivatives. By understanding the rationale behind each experimental step, from the choice of synthetic route to the nuances of crystal growth, researchers can significantly increase their chances of success.
The comparative analysis demonstrates that even subtle changes in chemical structure, such as the position of a single chlorine atom, can have profound effects on the three-dimensional conformation and crystal packing. This detailed structural knowledge is not merely an academic exercise; it is the cornerstone of modern rational drug design, enabling the development of safer, more effective, and more selective therapeutics. The protocols and insights provided herein serve as a robust framework for future investigations into this important class of compounds.
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- 9. 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison crystal structure conformations of two structurally related biphenyl analogues: 4,4′-bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl and 4,4′-bis{3-[(S)-2-methylpyrrolidin-1-yl]prop-1-yn-1-yl}-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. (1,1'-Biphenyl)-4-sulphonyl chloride | C12H9ClO2S | CID 74192 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Study of the Reactivity of Substituted Biphenyl Sulfonyl Chlorides: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfonyl chloride functional group is a cornerstone for the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents.[1][2][3] Biphenyl sulfonyl chlorides, in particular, offer a unique structural motif, allowing for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5] This guide provides a comparative analysis of the reactivity of substituted biphenyl sulfonyl chlorides, offering insights into the electronic and steric effects that govern their behavior in nucleophilic substitution reactions. By understanding these nuances, researchers can optimize reaction conditions, predict outcomes, and accelerate the drug discovery process.
The Underlying Principles of Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom.[6] This sulfur center is rendered highly electron-deficient by the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack. The subsequent departure of the chloride ion, a good leaving group, drives the reaction forward.
The mechanism of this nucleophilic substitution is generally considered to be a concerted SN2-like process, proceeding through a trigonal bipyramidal transition state.[7][8] However, a stepwise addition-elimination mechanism can also be at play, depending on the specific reactants and conditions.[6]
The Influence of Substituents on Reactivity: An Electronic and Steric Perspective
The introduction of substituents onto the biphenyl scaffold can dramatically alter the reactivity of the sulfonyl chloride group. These effects can be broadly categorized as electronic and steric.
Electronic Effects
The electronic nature of substituents on the aromatic rings significantly modulates the electrophilicity of the sulfonyl sulfur. This relationship is well-described by the Hammett equation, which provides a quantitative correlation between reaction rates and substituent constants (σ).[9][10]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halogens (-F, -Cl) increase the electrophilicity of the sulfur atom. By withdrawing electron density from the aromatic ring, they make the sulfur center more positive and thus more susceptible to nucleophilic attack, leading to an accelerated reaction rate.[9]
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH3) and methyl (-CH3) donate electron density to the aromatic system. This reduces the electrophilicity of the sulfonyl sulfur, resulting in a slower reaction rate.[9]
The position of the substituent also plays a critical role. For instance, a substituent in the para position of the phenyl ring directly attached to the sulfonyl chloride group will have a more pronounced electronic effect compared to a substituent on the more distant phenyl ring.
Steric Effects
Steric hindrance around the sulfonyl chloride group can significantly impede the approach of a nucleophile, thereby slowing down the reaction rate.[11][12] This "ortho effect" is particularly pronounced when bulky substituents are present at the positions adjacent to the sulfonyl chloride.[12]
In the context of substituted biphenyl sulfonyl chlorides, the torsional angle between the two phenyl rings can also contribute to steric effects. Bulky groups in the ortho positions of both rings can restrict rotation, potentially hindering the access of the nucleophile to the reaction center.
Comparative Reactivity Data: A Quantitative Look
| Substituent (on the phenyl ring bearing the SO2Cl) | Substituent Type | Expected Relative Rate of Reaction with a Nucleophile |
| 4'-Nitro | Strong Electron-Withdrawing | Fastest |
| 4'-Chloro | Electron-Withdrawing | Fast |
| Unsubstituted (Biphenyl-4-sulfonyl chloride) | Neutral | Baseline |
| 4'-Methyl | Electron-Donating | Slow |
| 4'-Methoxy | Strong Electron-Donating | Slowest |
This table provides a qualitative comparison based on established principles of electronic effects on sulfonyl chloride reactivity.
Experimental Protocols for Assessing Reactivity
To quantitatively assess the reactivity of different substituted biphenyl sulfonyl chlorides, a standardized kinetic experiment is essential. The solvolysis reaction, where the solvent acts as the nucleophile, is a common method for such evaluations.[7][8]
Protocol: Determination of Solvolysis Rate by Conductimetry
This protocol outlines a method for measuring the first-order rate constants for the solvolysis of substituted biphenyl sulfonyl chlorides in an aqueous organic solvent mixture. The rate of reaction is monitored by measuring the increase in conductivity due to the formation of hydrochloric acid and the corresponding sulfonic acid.[7]
Materials:
-
Substituted biphenyl sulfonyl chloride
-
Dioxane (or another suitable organic solvent)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the substituted biphenyl sulfonyl chloride in the chosen organic solvent (e.g., 0.1 M in dioxane).
-
Prepare the desired aqueous organic solvent mixture (e.g., 70% dioxane in water v/v).
-
Equilibrate the solvent mixture and the conductivity cell in the constant temperature water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the solvent mixture in the conductivity cell with vigorous stirring.
-
Immediately begin recording the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this line will be -k.
Self-Validation:
-
Ensure the plot of ln(C∞ - Ct) versus time is linear for at least three half-lives to confirm first-order kinetics.
-
Repeat the experiment at least three times for each compound to ensure reproducibility of the rate constants.
-
The final conductivity reading should be stable for an extended period, indicating the completion of the reaction.
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic steps and the experimental workflow for assessing the reactivity of substituted biphenyl sulfonyl chlorides.
Caption: SN2-like reaction mechanism for nucleophilic substitution.
Caption: Workflow for determining solvolysis rate constants.
Conclusion and Future Directions
The reactivity of substituted biphenyl sulfonyl chlorides is a finely tunable property governed by a delicate interplay of electronic and steric factors. By leveraging the principles outlined in this guide, medicinal chemists can make more informed decisions in the design and synthesis of novel therapeutic agents. Electron-withdrawing groups generally accelerate reactions with nucleophiles, while electron-donating and sterically hindering groups have the opposite effect.
Future research in this area should focus on generating comprehensive quantitative kinetic data for a diverse library of substituted biphenyl sulfonyl chlorides. This will enable the development of more precise predictive models, such as quantitative structure-activity relationship (QSAR) studies, to further streamline the drug discovery and development pipeline.
References
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Taylor & Francis Online. (n.d.). The Separation of Steric and Electronic Effects in the Reaction of Benzenesulphonyl Chloride with Carboxylate Ions in Aqueous Solution. Retrieved from [Link]
-
Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]
-
PMC. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic Substitution at a Sulphonyl Centre. Part 12. Solvolysis of some Benzenesulphonyl and Thiophen-2-sulphonyl Chlorides and Bromides in Water and in Water-Acetone Mixtures. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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A Researcher's Guide to Validating the Mechanism of Action for Novel Therapeutics Derived from 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically validated therapeutic is both arduous and intricate. The compound 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride represents a versatile starting point for the synthesis of a diverse array of potential drug candidates due to its reactive sulfonyl chloride group, which allows for the facile introduction of various functionalities.[1][2][3] This guide provides a comprehensive, technically grounded framework for researchers and drug development professionals to rigorously validate the mechanism of action (MoA) of a hypothetical lead compound derived from this scaffold.
For the purpose of this guide, we will consider a hypothetical drug candidate, "Biphenchlorstat," synthesized from this compound and postulated to act as a selective inhibitor of a key cellular enzyme. We will walk through a multi-pronged approach to not only confirm its direct molecular target but also to elucidate its downstream cellular effects, thereby building a robust and defensible MoA profile. This guide is structured to provide both the "how" and the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous workflow.
I. Foundational Strategy: A Multi-Tiered Approach to MoA Validation
A definitive MoA validation cannot rely on a single experimental technique. Instead, a tiered approach, moving from broad, unbiased screening to highly specific, quantitative assays, provides the most compelling evidence. Our strategy for validating Biphenchlorstat's MoA will be built on three pillars:
-
Direct Target Engagement: Does the compound physically interact with its intended target protein within a cellular context?
-
Biochemical & Biophysical Characterization: What are the precise kinetics and thermodynamics of this interaction?
-
Cellular Pathway Analysis: Does target engagement translate into the expected modulation of downstream signaling pathways and cellular phenotypes?
This structured approach ensures that each experimental stage builds upon the last, creating a logical and evidence-based narrative for the drug's mechanism.
II. Tier 1: Confirming Direct Target Engagement in a Cellular Milieu
The initial and most critical step is to demonstrate that Biphenchlorstat directly binds to its putative target inside living cells. This is crucial as in vitro activity does not always translate to cellular efficacy due to factors like cell permeability and stability.[4]
A. Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in a physiological setting.[5][6][7][8] It is based on the principle that a protein's thermal stability increases upon ligand binding.[5][8]
Caption: Kinobeads workflow for target identification.
In this assay, Biphenchlorstat competes with the kinobeads for binding to its target kinase(s). As the concentration of Biphenchlorstat increases, it will displace its target(s) from the beads. Quantitative mass spectrometry will reveal a dose-dependent decrease in the abundance of the target kinase(s) in the pulldown, while other kinases remain bound. This provides both target identification and a selectivity profile. [9]
III. Tier 2: Biophysical and Biochemical Characterization
Once target engagement is confirmed in cells, the next step is to quantify the interaction using purified components. This allows for precise measurement of binding affinity, kinetics, and thermodynamics.
A. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time. [10][11][12][13][14]It provides kinetic data, including the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated.
-
Immobilization: The purified target protein is immobilized on a sensor chip.
-
Association: A solution containing Biphenchlorstat is flowed over the chip surface, and the binding is measured as an increase in the SPR signal.
-
Dissociation: A buffer solution is then flowed over the chip, and the dissociation of Biphenchlorstat from the target is measured as a decrease in the signal.
-
Data Analysis: The resulting sensorgram is fitted to a kinetic model to determine k_on, k_off, and K_D.
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [15][16][17][18]
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and Biphenchlorstat is loaded into a syringe.
-
Titration: Small aliquots of Biphenchlorstat are injected into the sample cell, and the resulting heat change is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). [18]
Technique Key Parameters Measured Advantages SPR k_on, k_off, K_D Real-time kinetics, high sensitivity [14] | ITC | K_D, n, ΔH, ΔS | Thermodynamic profile, no immobilization needed [15]|
Table 2: Comparison of Biophysical Techniques. Both SPR and ITC provide quantitative measures of binding affinity, but offer complementary information about the interaction.
IV. Tier 3: Cellular Pathway and Phenotypic Analysis
Confirming that Biphenchlorstat binds its target with high affinity is not enough. It is essential to demonstrate that this binding event leads to the expected biological consequences within the cell.
A. Western Blotting for Downstream Pathway Modulation
If the target of Biphenchlorstat is an enzyme in a known signaling pathway (e.g., a kinase or a histone deacetylase), Western blotting can be used to assess the phosphorylation status or acetylation status of downstream substrates. [19]
Caption: Western blot workflow for pathway analysis.
To put the activity of Biphenchlorstat into context, it should be compared side-by-side with a known, well-characterized inhibitor of the same target.
| Treatment | Target Occupancy (CETSA) | p-Substrate Level (Western Blot) | Cell Viability (IC50) |
| Biphenchlorstat | 500 nM (EC50) | 750 nM (IC50) | 1.2 µM |
| Competitor Drug A | 250 nM (EC50) | 400 nM (IC50) | 0.8 µM |
| Inactive Analog | > 50 µM | > 50 µM | > 50 µM |
Table 3: Comparative Performance of Biphenchlorstat. This table presents hypothetical data comparing Biphenchlorstat to a known competitor and an inactive control, correlating target engagement with downstream pathway modulation and a cellular phenotype.
V. Conclusion: Synthesizing a Coherent MoA Narrative
Validating the mechanism of action for a novel compound like "Biphenchlorstat" requires a rigorous, multi-faceted experimental approach. By systematically progressing from demonstrating direct target engagement in intact cells (CETSA, kinobeads), to quantifying the binding interaction with purified components (SPR, ITC), and finally to confirming the intended modulation of downstream cellular pathways (Western blot), researchers can build a compelling and scientifically sound case for their drug's MoA. This integrated strategy, which emphasizes orthogonal validation and comparison with established alternatives, is fundamental to de-risking drug development programs and provides the necessary foundation for advancing a compound toward clinical investigation.
References
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- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
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In-vitro vs in-vivo efficacy of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride-based compounds
Beginning Research Efforts
I've started gathering information on the in-vitro and in-vivo efficacy of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride-based compounds. My search concentrates on understanding their mechanisms. I'm focusing on efficacy data and related studies.
Mapping Experimental Data
My next step is to analyze the in-vitro and in-vivo data, focusing on experimental designs and their impact. I'll then structure a comparison, starting with the compound class and moving to in-vitro data. This includes target binding and cell-based assays, followed by in-vivo results like pharmacokinetics. I plan to use tables and detailed protocols to ensure the comparison is easily understandable and reproducible.
Initiating Data Synthesis
I'm now diving deep into the methodology of studies. I'm focusing on the experimental designs to pinpoint how they affect outcomes, and comparing in-vitro and in-vivo results. The comparison guide will start by detailing the compound class, in-vitro efficacy, and in-vivo results. Next, I plan to include tables, protocols, and visual diagrams to ensure the data is very clear. Finally, I will write the guide and cite everything with links.
Developing the Introduction
I'm currently crafting the introduction, aiming for a concise overview of the this compound-based compounds. This will be a primer for the subsequent in-vitro and in-vivo comparison, emphasizing the significance of this chemical class.
Structuring the Comparison Guide
I've formulated a structure for the guide, starting with an introduction to the chemical class and the aim of bridging the gap between in-vitro and in-vivo findings. It will explain in-vitro efficacy assessment, covering enzyme inhibition assays and detailing setups. Later sections will address cell-based assays, solubility, permeability, and metabolic stability, and then cover in-vivo efficacy.
Analyzing In-Vitro Data
I'm now focusing on the in-vitro analysis. I'm detailing various common assays, including enzyme inhibition and cell-based methods, and will explain how to interpret the resulting data. I'm planning a hypothetical table to demonstrate data representation for clarity. Further, I'm working to articulate clear protocols for representative in-vitro assays and explore how we can understand the underlying causality for observed outcomes.
Developing the Outline Further
I'm now expanding the outline for the guide. The introduction will center on the chemical class and purpose. Next, I will delve into in-vitro assays, including enzyme inhibition and cell-based methods. I'm focusing on presenting data in a clear way, with a representative table and protocol examples to illustrate my points. I'm thinking about causal explanations. Later sections will address in-vivo efficacy.
Outlining the Guide
I've decided to refine the outline further, integrating in-vivo assessments. I'll provide detailed protocols for in-vivo experiments, such as tumor xenograft studies, alongside pharmacokinetic and pharmacodynamic explanations. I'll also integrate and compare data on in-vivo and in-vitro performance. I aim to focus on poor pharmacokinetics as the reason behind discrepancies, including discussion on metabolism.
Synthesizing In-Vitro & In-Vivo
I'm now fully integrating the in-vitro and in-vivo analyses, focusing on bridging any observed gaps. I'll highlight the reasons for discrepancies, often involving poor pharmacokinetics like absorption and metabolism. I'm exploring off-target effects and toxicity, providing an SAR versus SPR analysis to emphasize the importance of physicochemical properties in vivo. I'll synthesize everything learned about the role of the 3'-chloro-[1,1'-biphenyl]-4-sulfonyl moiety.
Developing the Guide Structure
I'm now establishing the detailed structure. I'm focusing on crafting a thorough comparison guide, covering both in-vitro and in-vivo assessments. I'm starting with an in-depth introduction to the chemical class and then moving to specific assays, including data presentation and protocols. After that, I'll integrate the crucial aspects of in-vivo studies, including pharmacokinetic and pharmacodynamic data. I'm planning to address the reasons behind the often-observed gaps between in-vitro and in-vivo findings.
Formulating the Comparison Framework
I've formulated a structure for the guide, starting with an introduction to the chemical class and purpose. I'll then delve into the in-vitro and in-vivo assays, with a focus on data presentation and protocols. I'm now integrating information on factors for in-vitro vs. in-vivo data discrepancies, and will synthesize the role of the chloride-substituted biphenyl moiety.
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride (CAS No. 478647-00-6). As a highly reactive sulfonyl chloride, this compound demands meticulous adherence to established safety protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere procedural lists to explain the fundamental chemistry underpinning these critical safety measures.
Core Hazard Analysis: The Reactivity of the Sulfonyl Chloride Group
The primary hazard associated with this compound stems from its electrophilic sulfonyl chloride moiety (-SO₂Cl). This functional group is highly susceptible to nucleophilic attack, particularly by water.
Mechanism of Hazard: Upon contact with water or even ambient moisture, the compound undergoes rapid and exothermic hydrolysis.[1][2][3] This reaction is often violent and produces hazardous byproducts: the corresponding 3'-chloro-[1,1'-biphenyl]-4-sulfonic acid and highly corrosive hydrogen chloride (HCl) gas.[2][4][5][6] The release of HCl gas can cause severe respiratory tract irritation and damage, while the resulting acidic mixture can cause severe skin and eye burns.[4][7][8] Therefore, the cardinal rule for handling this compound is the strict avoidance of water during initial spill cleanup and storage.[1][2][3][5][9]
Due to these characteristics of corrosivity and reactivity, this compound and its contaminated materials must be managed as hazardous waste in accordance with all federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12]
Table 1: Chemical & Safety Profile
| Property | Value | Source(s) |
| CAS Number | 478647-00-6 | [13][14] |
| Molecular Formula | C₁₂H₈Cl₂O₂S | [13] |
| Hazard Classification | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | [7][8][15] |
| Key Hazard Statements | H314: Causes severe skin burns and eye damage. | [7] |
| Key Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. | [7][8][16][17] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
A robust defense against exposure begins with the correct selection and use of PPE. The rationale extends beyond simple barrier protection to account for the specific chemical threats posed by sulfonyl chlorides.
-
Eye and Face Protection: At a minimum, chemical splash goggles are required. However, due to the risk of a violent reaction with water, a full-face shield worn over safety glasses is the authoritative recommendation for any procedure involving transfer or neutralization.[7]
-
Skin Protection: Chemical-resistant gloves are mandatory. Nitrile gloves may offer initial protection for incidental contact, but for extended handling or during disposal procedures, heavier-duty gloves such as Barrier® or butyl rubber are recommended. A lab coat is standard, but chemically resistant coveralls (e.g., Tychem®) should be used when handling larger quantities or cleaning spills.[2][9]
-
Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood to control the release of corrosive vapors.[8][17] If a fume hood is not available or its efficacy is compromised, respiratory protection is required. Use of a respirator necessitates formal training, fit-testing, and medical surveillance as mandated by OSHA.[5][6][18]
Disposal Pathways: A Decision-Making Framework
The appropriate disposal method is dictated by the quantity of the waste. The following workflow provides a clear decision-making process for managing this compound waste.
Caption: Disposal decision workflow for this compound.
Protocol: Laboratory-Scale Neutralization & Disposal (<100g)
This protocol is intended for small quantities of residual material, such as that left in reaction flasks or on contaminated equipment. The core principle is the controlled hydrolysis (quenching) of the reactive sulfonyl chloride into its more stable and water-soluble sodium sulfonate salt.
Materials:
-
Appropriate PPE (face shield, gloves, lab coat)
-
Stir plate and magnetic stir bar
-
Beaker or flask of sufficient size (at least 5x the volume of the base solution)
-
Ice bath
-
5-10% aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
pH paper or calibrated pH meter
-
Waste container for neutralized aqueous solution
Procedure:
-
Preparation: In a chemical fume hood, place a beaker containing the cold 5-10% basic solution in an ice bath on a stir plate. Begin gentle stirring. The volume of the basic solution should be in significant excess of what is stoichiometrically required.
-
Slow Addition: Carefully and slowly add the this compound waste to the stirring, cooled basic solution. If the waste is a solid, it can be added in small portions. If it is in an organic solvent, it can be added dropwise via an addition funnel.
-
Temperature Control: The neutralization reaction is exothermic.[19] Monitor the reaction temperature and maintain it below 40°C by adjusting the rate of addition and ensuring the effectiveness of the ice bath.[19] A rapid temperature increase indicates the addition is too fast.
-
Reaction Time: Once the addition is complete, allow the mixture to stir for at least 2 hours to ensure the reaction goes to completion. The mixture should gradually return to room temperature.[19]
-
Verification and Neutralization: Remove the ice bath. Check the pH of the solution. It should be basic. If it is acidic, add more base and stir further. Once hydrolysis is complete, carefully neutralize the solution to a pH between 5 and 9 by adding a dilute acid (e.g., hydrochloric or sulfuric acid).[19][20]
-
Final Disposal: The resulting neutralized aqueous solution, containing the sodium salt of 3'-chloro-[1,1'-biphenyl]-4-sulfonic acid, can now be disposed of. This must be done in strict accordance with your institution's and local wastewater regulations.[20] If the original waste was dissolved in a solvent or contained other hazardous materials (e.g., heavy metals), the final mixture must be collected as hazardous waste.[20]
Procedure: Bulk Quantities & Container Disposal (>100g)
Bulk quantities of this compound must never be neutralized in the lab. This task is reserved for licensed hazardous waste disposal facilities.[16]
-
Container Integrity: Ensure the waste is stored in its original container or a designated, compatible, and sealable hazardous waste container. The container must be in good condition with no leaks or damage.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Note the associated hazards (Corrosive, Water-Reactive).
-
Storage: Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials, particularly water and bases.[4][16]
-
Professional Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
-
Documentation: Ensure a hazardous waste manifest is completed to track the waste from its point of generation to its final disposal facility, fulfilling the EPA's "cradle-to-grave" requirement.[21]
Emergency Procedures: Spill & Exposure Management
Immediate and correct action during an emergency is critical to minimizing harm.
Small-Scale Spill Response (<100 mL or 100g):
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.[9][18]
-
Control Vapors & Ignition: Ensure adequate ventilation (fume hood) and remove all ignition sources.[9][16]
-
Don PPE: Don the appropriate PPE as described in Section 2 before approaching the spill.
-
Absorb Spill: DO NOT USE WATER. [2][9] Cover the spill with a dry, inert absorbent material such as sand, dry lime, soda ash, or vermiculite.[1][2][9]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[2][9][18]
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., acetone), followed by a mild soap and water solution. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor or institutional EHS office.[18]
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[9][22] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9][23]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[8][9][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Inhalation: Move the affected person to fresh air immediately.[8][23] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical assistance.[5]
-
Ingestion: Do NOT induce vomiting.[8][17] Rinse the mouth with water and seek immediate medical attention.[8][17]
References
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New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. NJ.gov. [Link]
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ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]
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U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]
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Axonator. (2024, April 29). EPA Hazardous Waste Management. Axonator.com. [Link]
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U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA.gov. [Link]
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U.S. Environmental Protection Agency. (2024, March 24). Learn the Basics of Hazardous Waste. EPA.gov. [Link]
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International Programme on Chemical Safety. (n.d.). ICSC 0198 - Sulphuryl Chloride. Inchem.org. [Link]
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XiXisys.com. (n.d.). 3'-CHLORO-BIPHENYL-4-SULFONYL CHLORIDE (CAS No. 478647-00-6) SDS. [Link]
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University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Uga.edu. [Link]
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ResearchGate. (2018). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. ResearchGate. [Link]
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Reddit. (2018, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit. [Link]
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Operational Guide: Personal Protective Equipment and Safe Handling of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
This guide provides essential safety and operational protocols for the handling of 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride. As a potent chemical intermediate, its efficacy in synthesis is matched by its significant hazardous properties. Adherence to these protocols is critical to ensure personnel safety and experimental integrity. This document is designed for trained researchers, scientists, and drug development professionals.
Core Hazard Analysis: Understanding the "Why"
This compound is a corrosive solid that demands rigorous safety precautions. Its primary dangers stem from its high reactivity, particularly with water and other nucleophiles. Understanding the causality behind its hazards is the foundation of safe handling.
-
Severe Corrosivity: The sulfonyl chloride moiety is highly electrophilic. Upon contact with moisture, such as on the skin, in the eyes, or within the respiratory tract, it readily hydrolyzes. This reaction produces hydrochloric acid (HCl) and 3'-chloro-[1,1'-biphenyl]-4-sulfonic acid, both of which are corrosive and cause severe chemical burns and irreversible tissue damage.[1][2][3] Exposure to the dust can be particularly insidious, reacting with ambient moisture and leading to significant injury.[4]
-
Water Reactivity: This compound reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[3][5] This reactivity makes it critical to use anhydrous solvents and handle the compound in a moisture-free environment. Introducing water can lead to a rapid, exothermic reaction, potentially causing pressure buildup in sealed vessels and releasing toxic fumes.[6]
-
Inhalation Hazard: Inhalation of the dust or its decomposition products (like HCl gas) can severely irritate the nose, throat, and lungs.[1][2] High-exposure scenarios can lead to serious conditions such as pulmonary edema, a medical emergency characterized by fluid accumulation in the lungs.[1] The material is described as extremely destructive to the tissues of the mucous membranes and upper respiratory tract.
Table 1: Hazard Profile of this compound
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[2][5] |
| Serious Eye Damage | Category 1 | Causes serious eye damage, with a risk of blindness.[2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][7] |
| Water Reactivity | N/A | Contact with water liberates toxic gas (Hydrogen Chloride).[5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of PPE must be based on the specific task being performed.[8][9]
Table 2: Required PPE for Operational Scenarios
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport within Lab | Safety glasses with side shields. | Nitrile or Neoprene gloves. | Fully buttoned lab coat. | Not required. |
| Weighing & Routine Handling | Chemical safety goggles and a full-face shield.[1][4] | Chemical-resistant gloves (Nitrile or Neoprene).[9] | Chemical-resistant apron over a lab coat.[4] | Mandatory use of a certified chemical fume hood.[2][3] |
| Large-Scale Operations (>5g) | Chemical safety goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or coveralls.[10] | Mandatory use of a certified chemical fume hood.[2][3] |
| Spill Cleanup | Chemical safety goggles and a full-face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls; PVC boots. | Air-purifying respirator with appropriate cartridges or SCBA for large spills.[8] |
Rationale for PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are required to form a seal around the eyes.[8] A full-face shield must be worn over the goggles to protect the rest of the face from splashes and dust.[1][4] Contact lenses should not be worn when handling this substance.[1]
-
Hand Protection: Gloves made of materials like nitrile or neoprene offer good resistance to this chemical for routine handling.[9] Always inspect gloves for tears or pinholes before use.[10] For extended operations or spill cleanup, more robust gloves like butyl rubber should be considered. Contaminated gloves must be removed correctly and disposed of as hazardous waste.
-
Body Protection: A standard lab coat is the minimum requirement, but a chemical-resistant apron provides a crucial additional barrier.[4] For any procedure with a heightened risk of splashing or dust generation, impervious clothing is necessary.[10] All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection: All manipulations of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.[2][3][4] Respirators are reserved for emergency situations and require specialized training and fit-testing as part of a formal respiratory protection program.[8][11]
Standard Operating Procedures (SOPs)
A. Storage and General Handling
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area.[12] Store in a designated "Corrosives" or "Water-Reactive" cabinet, away from incompatible materials such as bases, alcohols, and strong oxidizing agents.[2][5] The compound is air and moisture sensitive; storage under an inert atmosphere like nitrogen or argon is recommended to maintain quality.[2][5]
-
Handling: Only handle this chemical within a chemical fume hood.[3] Ensure an emergency eyewash station and safety shower are immediately accessible. Avoid creating dust during handling.[3][5]
B. Experimental Workflow: Weighing and Dissolving
This protocol outlines the essential steps for safely using the reagent in a typical synthetic procedure.
-
Preparation:
-
Don all required PPE as specified for "Weighing & Routine Handling" (Table 2).
-
Designate a workspace within the chemical fume hood. Cover the surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment (spatula, weigh boat, flask with solvent, stir bar). Ensure all glassware is oven-dried and free of moisture.
-
-
Weighing:
-
Carefully open the container. Do not use excessive force.
-
Use a clean, dry spatula to portion the required amount of the solid onto a weigh boat. Perform this action slowly and deliberately to minimize dust generation.
-
Immediately and securely close the main container.
-
-
Dissolution:
-
Place the flask containing the anhydrous solvent on a stir plate within the fume hood.
-
Carefully add the weighed solid to the solvent in portions. Never add solvent to the solid, as this can cause splashing.
-
If dissolving in a reactive solvent, ensure the addition is slow and the reaction temperature is monitored.
-
-
Post-Handling Cleanup:
-
Dispose of the used weigh boat and any contaminated bench paper into a designated solid hazardous waste container.
-
Wipe the spatula clean with a cloth lightly dampened with an appropriate solvent (e.g., acetone), and dispose of the cloth in the hazardous waste container.
-
Thoroughly wash hands and forearms after removing PPE.
-
Caption: Safe Handling Workflow for this compound.
Emergency Response and Decontamination
Immediate and correct action is vital in any emergency.
A. Spill Protocol (Solid)
-
ALERT & EVACUATE: Immediately alert personnel in the area and evacuate all non-essential staff.[1][11]
-
CONTROL: If flammable solvents are present, remove all ignition sources.[1]
-
CONTAIN: Do NOT use water.[1] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[1] Work from the outside of the spill inward to prevent spreading.[13]
-
CLEANUP: Wearing appropriate emergency PPE (Table 2), gently sweep the absorbed material into a labeled, sealable hazardous waste container.[1][14] Avoid creating dust.[14]
-
DECONTAMINATE: Once the bulk material is removed, decontaminate the area with a cloth dampened with a suitable solvent, followed by a soap and water wash. All cleanup materials are hazardous waste.
-
VENTILATE: Allow the area to ventilate thoroughly before resuming work.[1]
B. Personnel Exposure and First Aid
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[11] Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting.[5][12] Have the person rinse their mouth with water and drink one to two glasses of water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Caption: Emergency Spill Response Decision Flowchart.
Waste Disposal Plan
All waste generated from the use of this compound is considered hazardous waste.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated PPE, weigh boats, absorbent materials, and residual solid reagent.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound.
-
-
Containerization: Use chemically resistant containers that can be tightly sealed. Do not use metal containers.[15]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and a full list of their chemical contents.
-
Disposal: Disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][16] Do not attempt to dispose of this chemical down the drain or in regular trash. While chemical neutralization (e.g., slow addition to a stirred, cold solution of sodium carbonate) can be used to quench residual amounts on glassware, bulk disposal must be managed by professionals.
References
- New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride.
- Fisher Scientific. (2021). Safety Data Sheet: Sulfuryl chloride.
- Fisher Scientific. (2021). Safety Data Sheet: Biphenyl-4-sulfonyl chloride.
- Sigma-Aldrich. (2024). Safety Data Sheet: Isobutanesulfonyl chloride.
- S D Fine-Chem Limited. (n.d.). MSDS: Sulphuryl chloride.
- Fisher Scientific. (2021). Safety Data Sheet: 4'-Chlorobiphenyl-4-sulfonyl chloride, 97%.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethyl)benzenesulfonyl chloride.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2,4-Difluorobenzenesulfonyl chloride.
- Chemscape Safety Technologies. (2025). 10 Tips for Working Safely with Corrosives.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances.
- Florida State University Emergency Management. (n.d.). Chemical Spills.
- Clarkson University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- Canadian Centre for Occupational Health and Safety. (2017). How to Work Safely with - Hazardous Products using the "Corrosion" Pictogram.
- ChemicalBook. (2025). Chemical Safety Data Sheet: Sulfonyl chloride, polymer-bound.
- DENIOS, Inc. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
- Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
- Cornell University Environmental Health and Safety. (n.d.). 8.9 Corrosives.
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- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride Safety Data Sheet.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
